2-Methyl-7-azaspiro[3.5]nonan-2-OL
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2-methyl-7-azaspiro[3.5]nonan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-8(11)6-9(7-8)2-4-10-5-3-9/h10-11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUSLIXZJPDIMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(C1)CCNCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601296224 | |
| Record name | 2-Methyl-7-azaspiro[3.5]nonan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601296224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1403766-77-7 | |
| Record name | 2-Methyl-7-azaspiro[3.5]nonan-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1403766-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-7-azaspiro[3.5]nonan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601296224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Navigating Three-Dimensional Chemical Space: A Technical Guide to the 2-Methyl-7-azaspiro[3.5]nonan-2-ol Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery
In the contemporary landscape of medicinal chemistry, the strategic move away from flat, aromatic compounds towards three-dimensional (3D) structures is paramount for enhancing therapeutic efficacy and optimizing pharmacokinetic profiles. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as powerful tools in this "escape from flatland"[1]. Their inherent rigidity and defined exit vectors offer a pre-validated conformational framework, which can lead to improved potency, selectivity, and metabolic stability[2].
This guide focuses on the 7-azaspiro[3.5]nonane core, a privileged scaffold that has garnered significant interest for its ability to mimic and improve upon existing cyclic motifs in bioactive molecules. Specifically, we will delve into the chemical properties of 2-Methyl-7-azaspiro[3.5]nonan-2-ol, a representative member of this class. While detailed experimental data for this specific molecule is limited in the public domain, this guide will provide a comprehensive overview based on the known chemistry of the 7-azaspiro[3.5]nonane scaffold and its derivatives, offering predictive insights and practical methodologies for researchers in the field.
Physicochemical Properties of the 7-Azaspiro[3.5]nonane Core
The foundational 7-azaspiro[3.5]nonane scaffold dictates the fundamental physicochemical properties that make its derivatives attractive for drug development. Computational predictions for the parent scaffold provide a baseline for understanding how substitutions, such as the methyl and hydroxyl groups in this compound, will modulate these characteristics.
| Property | Predicted Value for 7-Azaspiro[3.5]nonane | Rationale and Implication for Derivatives |
| Molecular Formula | C₈H₁₅N[3] | The addition of a methyl and hydroxyl group to form this compound results in a molecular formula of C₉H₁₇NO. |
| Molecular Weight | 125.21 g/mol [3] | The molecular weight of this compound is 155.25 g/mol , which falls well within the range for lead-like molecules. |
| Predicted pKa (strongest basic) | 10.5[4] | The secondary amine in the piperidine ring is the primary basic center. This property is crucial for salt formation and aqueous solubility. |
| Predicted XLogP3 | 1.8[3][4] | This value indicates a moderate lipophilicity for the core scaffold. The introduction of a hydroxyl group in this compound is expected to decrease the XLogP3, enhancing aqueous solubility. |
| Topological Polar Surface Area (TPSA) | 12 Ų[4] | The TPSA of the core is low. The hydroxyl group in this compound will significantly increase the TPSA, influencing its membrane permeability and hydrogen bonding capacity. |
Synthesis of Functionalized 7-Azaspiro[3.5]nonanes
A generalized workflow for the synthesis of functionalized 7-azaspiro[3.5]nonane derivatives can be visualized as follows:
Caption: Generalized workflow for the synthesis of functionalized 7-azaspiro[3.5]nonanes.
Experimental Protocol: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core
The following protocol, adapted from established methods, outlines the key spirocyclization step for a related ketone, which serves as a versatile intermediate[5].
-
Resin Swelling: Swell 2-chlorotrityl chloride resin in anhydrous dichloromethane (DCM) for 30 minutes in a fritted syringe.
-
Immobilization: Dissolve an appropriate Fmoc-protected piperidine precursor and Diisopropylethylamine (DIEA) in anhydrous N,N-Dimethylformamide (DMF) and add to the resin. Agitate for 4 hours at room temperature.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.
-
Acylation: Pre-activate a suitable carboxylic acid with a coupling agent like HATU and DIEA in anhydrous DMF. Add the activated acid to the resin and agitate for 6 hours.
-
Spirocyclization (Dieckmann Condensation): Swell the acylated resin in anhydrous tetrahydrofuran (THF). Add a solution of potassium tert-butoxide in anhydrous THF and agitate at 60°C for 8 hours.
-
Decarboxylation: Suspend the resin in a mixture of dimethyl sulfoxide (DMSO) and water and heat at 120°C for 4 hours.
-
Cleavage: Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid/DCM) to release the 7-azaspiro[3.5]nonan-1-one product.
-
Purification: Purify the final product by reverse-phase high-performance liquid chromatography (HPLC).
Hypothetical Spectroscopic Characterization of this compound
In the absence of published experimental data, the expected spectroscopic features of this compound can be predicted based on its chemical structure and by analogy to similar compounds.
| Technique | Expected Features | Interpretation |
| ¹H NMR | - A singlet corresponding to the methyl group (CH₃).- Multiplets for the methylene protons (CH₂) of the cyclobutane and piperidine rings.- A broad singlet for the hydroxyl proton (OH), which may be exchangeable with D₂O.- Signals for the protons adjacent to the nitrogen atom. | The number of signals, their multiplicity, and integration will confirm the proton environment. The chemical shifts will be indicative of the electronic environment of each proton. |
| ¹³C NMR | - A quaternary carbon signal for the spirocenter.- A signal for the carbon attached to the hydroxyl and methyl groups.- A signal for the methyl carbon.- Several signals in the aliphatic region for the methylene carbons of the two rings. | The number of distinct carbon signals will confirm the molecular symmetry. The chemical shifts will indicate the types of carbon atoms present (quaternary, CH, CH₂, CH₃). |
| FT-IR | - A broad absorption band in the region of 3200-3600 cm⁻¹.- C-H stretching absorptions around 2850-3000 cm⁻¹.- C-O stretching absorption around 1050-1150 cm⁻¹.- N-H stretching absorption (if the amine is secondary) around 3300-3500 cm⁻¹. | The broad O-H stretch is characteristic of an alcohol. The C-O stretch further confirms the alcohol functionality. The N-H stretch would indicate the presence of the secondary amine. |
| Mass Spec (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight of 155.25. | The mass-to-charge ratio of the molecular ion will confirm the molecular formula. Fragmentation patterns can provide further structural information. |
The Role of the 7-Azaspiro[3.5]nonane Scaffold in Drug Discovery
The 7-azaspiro[3.5]nonane scaffold is a valuable building block in the development of novel therapeutics. Its rigid three-dimensional structure can lead to improved binding affinity and selectivity for biological targets.
Case Study: GPR119 Agonists for Type 2 Diabetes
Derivatives of 7-azaspiro[3.5]nonane have been successfully developed as potent agonists of the G protein-coupled receptor 119 (GPR119)[6]. GPR119 is a promising target for the treatment of type 2 diabetes and obesity, as its activation in pancreatic β-cells and intestinal L-cells stimulates glucose-dependent insulin secretion and the release of incretin hormones.
The 7-azaspiro[3.5]nonane core serves as a central scaffold to orient the necessary pharmacophoric elements for GPR119 activation.
Caption: Simplified GPR119 signaling pathway initiated by a 7-azaspiro[3.5]nonane-based agonist.
The successful development of these GPR119 agonists underscores the utility of the 7-azaspiro[3.5]nonane scaffold in presenting functional groups in a well-defined spatial orientation, leading to potent and selective biological activity[6].
Conclusion and Future Outlook
The 7-azaspiro[3.5]nonane scaffold, and by extension this compound, represents a class of compounds with significant potential in drug discovery. Their inherent three-dimensionality and synthetic tractability make them attractive for the development of novel therapeutics targeting a range of diseases. While a comprehensive experimental characterization of this compound is yet to be published, the principles and methodologies outlined in this guide provide a solid foundation for researchers to explore the chemical and biological properties of this promising scaffold. Future work in this area will likely focus on the development of novel synthetic routes to access a wider range of functionalized derivatives and the exploration of their therapeutic potential against new biological targets.
References
- 1. fujc.pp.ua [fujc.pp.ua]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. 7-Azaspiro(3.5)nonane | C8H15N | CID 20277171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Structure Elucidation of 2-Methyl-7-azaspiro[3.5]nonan-2-OL
Abstract
The structural characterization of novel chemical entities is a cornerstone of modern drug discovery and development. Azaspirocycles represent a class of saturated heterocycles that have gained significant attention due to their three-dimensional nature and potential as bioisosteres for common carbocyclic and heterocyclic motifs. This in-depth guide provides a comprehensive, multi-technique approach to the complete structure elucidation of a specific novel compound, 2-Methyl-7-azaspiro[3.5]nonan-2-ol. We detail an integrated analytical workflow, combining mass spectrometry, advanced nuclear magnetic resonance (NMR) spectroscopy, computational modeling, and X-ray crystallography. Each step is presented with the underlying scientific rationale, field-proven protocols, and data interpretation strategies, designed to provide researchers with a robust framework for validating the constitution, connectivity, and absolute stereochemistry of this and similar complex molecules.
Introduction: The Challenge of the Spirocyclic Scaffold
The molecule at the center of this guide, this compound, possesses a unique architecture defined by a spirocyclic junction—a single carbon atom (C5) shared between a cyclobutane and a piperidine ring. This arrangement introduces significant structural rigidity and creates a complex three-dimensional stereochemical environment.
The key challenges in elucidating the structure of this molecule are:
-
Unambiguous Connectivity: The presence of a quaternary spirocenter and a tertiary alcohol (at C2) requires advanced analytical methods to confirm the precise atomic connections, as standard techniques may be insufficient.
-
Stereochemistry: The molecule contains at least two stereocenters (C2 and C5), leading to the possibility of multiple diastereomers and enantiomers. Determining the relative and absolute configuration is critical for understanding its potential biological activity.
-
Conformational Rigidity: The spiro-fusion restricts conformational flexibility, leading to complex and often non-intuitive NMR spectral data due to fixed spatial relationships between atoms.[1]
This guide presents a systematic, self-validating workflow to overcome these challenges.
The Integrated Analytical Workflow
Caption: Overall workflow for structure elucidation.
Mass Spectrometry: Defining the Molecular Formula and Fragmentation
High-Resolution Mass Spectrometry (HRMS) is the first critical step, providing the exact mass of the molecule and, by extension, its elemental composition. This is a non-negotiable, self-validating checkpoint; the proposed molecular formula must align with all subsequent NMR data.
High-Resolution Mass Spectrometry (HRMS)
-
Rationale: Electrospray ionization (ESI) is chosen as a soft ionization technique suitable for polar molecules containing nitrogen and oxygen, minimizing in-source fragmentation and yielding a strong protonated molecular ion [M+H]⁺. Analysis on a Time-of-Flight (TOF) or Orbitrap mass analyzer provides the high mass accuracy required to determine a unique molecular formula.
-
Expected Result: For C₉H₁₇NO, the theoretical exact mass is 155.1310 g/mol . The [M+H]⁺ ion should be observed at m/z 156.1383. An experimental result within 5 ppm of this value confirms the elemental composition.
Tandem Mass Spectrometry (MS/MS) for Substructure Analysis
-
Rationale: Collision-Induced Dissociation (CID) of the parent ion [M+H]⁺ provides valuable structural clues. The fragmentation patterns of azaspirocycles are often characteristic, driven by the location of the charge on the nitrogen atom and facile cleavage of the rings.[2][3]
-
Predicted Fragmentation Pathways:
-
Loss of Water: A prominent initial loss of H₂O (m/z 138.1277) is expected from the tertiary alcohol, a common pathway for alcohols.[4]
-
Ring Cleavage: Cleavage of the piperidine or cyclobutane ring adjacent to the spirocenter can yield diagnostic fragment ions. A retro-Diels-Alder-type fragmentation of the piperidine ring is a possibility.
-
Charge-Remote Fragmentation: The charge tends to remain on the nitrogen, leading to predictable fragmentation patterns of the carbon skeleton.[2]
-
| Fragment Ion (m/z) | Proposed Loss | Inferred Substructure |
| 156.1383 | - | [M+H]⁺ |
| 138.1277 | H₂O | Confirms presence of hydroxyl group |
| 110.1121 | C₂H₆O | Loss of water and ethylene from piperidine ring |
| 82.0648 | C₄H₈O | Cleavage of the cyclobutane ring |
Table 1: Predicted MS/MS fragmentation data for this compound.
NMR Spectroscopy: The Blueprint of Connectivity and Stereochemistry
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[5] A full suite of 1D and 2D experiments is required to piece together the molecular puzzle.
1D NMR: The Initial Census (¹H, ¹³C, DEPT-135)
-
¹H NMR: Provides information on the number of unique proton environments, their integration (number of protons), and their coupling patterns (neighboring protons).
-
¹³C NMR: Shows the number of unique carbon environments.
-
DEPT-135: Distinguishes between CH₃, CH₂, and CH carbons, which is crucial for assigning signals. A quaternary carbon (like C2 and C5) will be absent in a DEPT-135 spectrum but visible in the standard ¹³C spectrum.
2D NMR: Building the Molecular Skeleton
The true power of NMR lies in 2D correlation experiments, which reveal how atoms are connected.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This allows for the tracing of proton spin systems within the cyclobutane and piperidine rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon atom it is directly attached to. This is the primary method for assigning carbon signals based on their known proton assignments from COSY.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It reveals correlations between protons and carbons that are 2-3 bonds away. Its key function is to connect the isolated spin systems identified in COSY. For instance, the protons of the methyl group (H1') will show a correlation to the quaternary carbon C2, unambiguously linking the methyl group to the tertiary alcohol center.[6]
| Carbon | ¹³C Shift (ppm) | DEPT-135 | Key HMBC Correlations (from ¹H at) |
| C1' (CH₃) | ~25 | CH₃ up | C2, C1 |
| C1 (CH₂) | ~45 | CH₂ down | C2, C5, C3 |
| C2 (C) | ~70 | absent | H1', H1, H3 |
| C3 (CH₂) | ~48 | CH₂ down | C2, C5, C1 |
| C4 (CH₂) | ~35 | CH₂ down | C5, C6 |
| C5 (C) | ~40 | absent | H4, H6, H8, H9 |
| C6 (CH₂) | ~50 | CH₂ down | C5, C4 |
| C8 (CH₂) | ~50 | CH₂ down | C5, C9 |
| C9 (CH₂) | ~35 | CH₂ down | C5, C8 |
Table 2: Hypothetical but realistic NMR data and key HMBC correlations for structural assignment.
NOESY: Unveiling 3D Space and Stereochemistry
-
Rationale: While COSY and HMBC show through-bond connectivity, Nuclear Overhauser Effect Spectroscopy (NOESY) reveals through-space proximity.[7][8] Protons that are close to each other in 3D space, regardless of bonding, will show a cross-peak. This is the definitive NMR experiment for determining the relative stereochemistry.[9]
-
Application: For this compound, a key NOESY correlation would be observed between the methyl protons (H1') and one of the axial or equatorial protons on the piperidine ring (e.g., H6 or H8). This would establish the relative orientation of the methyl group with respect to the piperidine ring, helping to define the diastereomer.
Caption: Key HMBC (red) and NOESY (yellow) correlations.
Computational Chemistry: Validating the Stereochemical Assignment
-
Rationale: When experimental data is ambiguous or multiple isomers are possible, computational chemistry provides a powerful method for validation.[10][11] Density Functional Theory (DFT) calculations can predict the ¹³C and ¹H NMR chemical shifts for all possible stereoisomers.[12][13] The calculated spectra are then compared to the experimental spectra; the isomer with the best correlation (lowest mean absolute error) is the most likely correct structure.
-
Protocol:
-
Build 3D models of all possible diastereomers of this compound.
-
Perform a conformational search and geometry optimization for each isomer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).
-
Calculate NMR shielding tensors for the optimized geometries using the Gauge-Independent Atomic Orbital (GIAO) method.
-
Convert shielding tensors to chemical shifts (by referencing to TMS calculated at the same level of theory) and compare with experimental data.
-
X-ray Crystallography: The Unambiguous Gold Standard
-
Rationale: While the combination of NMR and computational data provides a very high degree of confidence, single-crystal X-ray diffraction provides the absolute, unambiguous 3D structure of a molecule in the solid state.[14][15] It is the ultimate confirmation of connectivity, relative configuration, and, with the presence of a heavy atom or through analysis of anomalous dispersion, absolute configuration.[16][17][18]
-
Protocol:
-
Crystal Growth: The primary challenge is often growing a single crystal of sufficient quality. This involves screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion). The hydrochloride salt of the title compound may be more amenable to crystallization than the free base.
-
Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected.
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the positions of all atoms can be determined and refined to yield a final, precise 3D model of the molecule.
-
Conclusion: A Convergent and Self-Validating Approach
The structure elucidation of a novel molecule like this compound is a process of systematic, evidence-based deduction. By integrating data from HRMS, a full suite of 1D and 2D NMR experiments, computational modeling, and ultimately single-crystal X-ray analysis, a researcher can build an unassailable case for the final structure. The molecular formula from HRMS provides the fundamental constraint. The connectivity established by COSY and HMBC provides the 2D blueprint. The 3D arrangement is revealed by NOESY, validated by DFT calculations, and ultimately confirmed in absolute terms by X-ray crystallography. This multi-faceted workflow ensures the highest level of scientific integrity and provides a trusted foundation for any subsequent research and development.
References
- 1. SYNTHESIS AND NMR STUDIES OF SUBSTITUTED SPIRO(5,5)UNDECANONES AND DERIVED BICYCLIC COMPOUNDS - ProQuest [proquest.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation, hydrogen/deuterium exchange, and multiple-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMR spectroscopic analysis of new spiro-piperidylrifamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. acdlabs.com [acdlabs.com]
- 10. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prediction of chemical shift in NMR: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 16. journals.iucr.org [journals.iucr.org]
- 17. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 18. The use of X-ray crystallography to determine absolute configuration. [folia.unifr.ch]
The Ascendance of the 7-Azaspiro[3.5]nonane Scaffold: A Technical Guide for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the relentless pursuit of novel chemical entities with superior pharmacological profiles, the focus of medicinal chemistry has pivoted from planar, two-dimensional structures towards more complex, three-dimensional scaffolds. This strategic shift, often termed "escaping flatland," aims to enhance target engagement, improve physicochemical properties, and unlock new intellectual property landscapes. Within this paradigm, spirocyclic systems have emerged as particularly valuable motifs. This technical guide provides an in-depth exploration of the 7-azaspiro[3.5]nonane scaffold, a unique architectural framework that merges the conformational rigidity of a cyclobutane ring with the well-established utility of a piperidine moiety. We will dissect the novelty and inherent advantages of this scaffold, provide detailed synthetic methodologies, and showcase its successful application in contemporary drug discovery programs, thereby offering a comprehensive resource for researchers seeking to leverage its potential.
Introduction: The Spirocyclic Advantage in a Three-Dimensional World
The over-reliance on flat, aromatic structures in drug discovery has been linked to challenges in achieving desired potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Spirocycles, characterized by two rings sharing a single atom, offer a compelling solution by introducing a defined three-dimensional geometry. This inherent three-dimensionality provides several key advantages:
-
Enhanced Target Binding: The rigid, non-planar nature of spirocycles allows for the precise projection of substituents into three-dimensional space, facilitating optimal interactions with complex protein binding sites.[1]
-
Improved Physicochemical Properties: The introduction of spirocyclic scaffolds, rich in sp³-hybridized carbons, can significantly influence a molecule's properties. This often leads to increased aqueous solubility, reduced lipophilicity (logP), and improved metabolic stability compared to their flatter counterparts.[2]
-
Increased Fsp³ Character: A higher fraction of sp³-hybridized carbons (Fsp³) is a recognized indicator of molecular complexity and has been correlated with a greater likelihood of clinical success.[3] Spirocycles are an effective way to increase the Fsp³ character of a molecule.[3]
-
Novelty and Intellectual Property: The unique architecture of spirocyclic scaffolds provides access to novel chemical space, offering opportunities for the development of patentable new chemical entities.[4]
The 7-azaspiro[3.5]nonane scaffold, with its distinctive fusion of a cyclobutane and a piperidine ring, embodies these advantages and has garnered increasing attention as a privileged scaffold in medicinal chemistry.
The 7-Azaspiro[3.5]nonane Scaffold: A Confluence of Stability and Versatility
The 7-azaspiro[3.5]nonane core presents a unique combination of structural features that make it a highly attractive building block for drug design.
Structural Uniqueness and Conformational Restraint
The fusion of a strained cyclobutane ring with a flexible piperidine ring imparts a distinct conformational profile. The cyclobutane moiety, with its inherent ring strain of approximately 26 kcal/mol, introduces a significant degree of rigidity.[5][6] This puckered four-membered ring restricts the conformational freedom of the adjacent piperidine, influencing the orientation of substituents on both rings. This pre-organization of the molecule can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity.
The piperidine ring, a common motif in many successful drugs, offers a versatile platform for derivatization. The nitrogen atom can be readily functionalized, and substituents can be introduced at various positions on the ring to modulate potency, selectivity, and pharmacokinetic properties. The spirocyclic fusion provides well-defined exit vectors for these substituents, allowing for a more rational approach to structure-activity relationship (SAR) studies.
Physicochemical Properties: A Comparative Overview
The 7-azaspiro[3.5]nonane scaffold exhibits a favorable profile of physicochemical properties, particularly when compared to other cyclic amines and spirocyclic systems.
| Property | 7-Azaspiro[3.5]nonane | Piperidine | Azaspiro[3.3]heptane | Azaspiro[4.4]octane |
| Molecular Formula | C₈H₁₅N | C₅H₁₁N | C₆H₁₁N | C₈H₁₅N |
| Molecular Weight ( g/mol ) | 125.21[7] | 85.15 | 97.16 | 125.21[8] |
| Predicted XLogP3 | 1.8[7] | 1.1 | 0.5 | 1.9[8] |
| Predicted pKa (strongest basic) | 10.5[8] | 11.2 | 10.8 | 11.2[8] |
| Predicted Water Solubility (g/L) | 15.5[8] | High | High | 10.3[8] |
| Topological Polar Surface Area (Ų) | 12[7] | 12 | 12 | 12[8] |
Data obtained from cited sources.
The data suggests that 7-azaspiro[3.5]nonane possesses a moderate lipophilicity and good predicted aqueous solubility, desirable properties for many drug candidates.[8] Its basicity is comparable to other cyclic amines, allowing for potential salt formation to further enhance solubility and crystallinity.
Synthesis of the 7-Azaspiro[3.5]nonane Core and its Derivatives
The synthetic accessibility of a scaffold is paramount for its widespread adoption in drug discovery. Several robust methods for the synthesis of the 7-azaspiro[3.5]nonane core and its derivatives have been reported.
General Synthetic Strategies
A common approach to the 7-azaspiro[3.5]nonane core involves the construction of the piperidine ring followed by the formation of the spirocyclic cyclobutane.
A versatile solution-phase synthesis often starts from a readily available piperidine derivative.
Experimental Protocol: General Procedure for [2+2] Cycloaddition
-
To a solution of 4-methylene-piperidine-1-carboxylic acid tert-butyl ester in an inert solvent (e.g., diethyl ether or THF) at 0 °C, add zinc-copper couple.
-
Slowly add a solution of trichloroacetyl chloride in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Filter the reaction mixture and concentrate the filtrate.
-
The resulting dichloro-lactam is then subjected to reductive dechlorination using a reagent such as zinc dust in acetic acid to afford the corresponding lactam.
-
Subsequent reduction of the lactam (e.g., with LiAlH₄) and deprotection of the nitrogen yields the 7-azaspiro[3.5]nonane core.
This is a generalized protocol and may require optimization for specific substrates.
Solid-phase synthesis offers an efficient way to generate libraries of 7-azaspiro[3.5]nonane derivatives for high-throughput screening.
Experimental Protocol: Solid-Phase Dieckmann Condensation [9]
-
Swell the resin-bound piperidine precursor in anhydrous THF.
-
Add a solution of a strong base, such as potassium tert-butoxide, in THF to the resin and agitate at an elevated temperature (e.g., 60 °C) for several hours.
-
Cool the reaction to room temperature, drain the solvent, and wash the resin thoroughly with THF.
-
For decarboxylation, suspend the resin in a mixture of DMSO and water and heat at a higher temperature (e.g., 120 °C) for a few hours.
-
After cooling, the resin is washed and dried, ready for diversification or cleavage.
This protocol is adapted from established methods and may require optimization.[9]
Applications in Drug Discovery: Case Studies
The utility of the 7-azaspiro[3.5]nonane scaffold is best illustrated through its successful incorporation into drug discovery programs targeting a variety of biological systems.
GPR119 Agonists for Type 2 Diabetes
G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes due to its role in glucose-dependent insulin secretion. Researchers have identified the 7-azaspiro[3.5]nonane scaffold as a novel and potent core for GPR119 agonists.[10][11]
In one study, optimization of the substituents on the piperidine nitrogen and an appended aryl group led to the discovery of a potent GPR119 agonist with a desirable pharmacokinetic profile and significant glucose-lowering effects in a diabetic rat model.[1] This work highlights how the 7-azaspiro[3.5]nonane scaffold can serve as an effective template for developing novel therapeutics for metabolic diseases.
Fatty Acid Amide Hydrolase (FAAH) Inhibitors for Pain and Inflammation
Fatty acid amide hydrolase (FAAH) is a serine hydrolase that degrades endocannabinoids, such as anandamide. Inhibition of FAAH has emerged as a promising therapeutic strategy for the treatment of pain, anxiety, and other neurological disorders. The 7-azaspiro[3.5]nonane scaffold has been successfully employed in the development of potent and selective FAAH inhibitors.[7][12]
In a notable example, a research program identified the 7-azaspiro[3.5]nonane core as a superior scaffold for FAAH inhibitors based on its potency.[12] Subsequent optimization led to the discovery of a clinical candidate, PF-04862853, an orally efficacious FAAH inhibitor for the treatment of pain.[7] This case underscores the potential of the 7-azaspiro[3.5]nonane scaffold in the development of drugs targeting the central nervous system (CNS).
Emerging Applications
The versatility of the 7-azaspiro[3.5]nonane scaffold is being explored in other therapeutic areas as well. For instance, it has been incorporated into PROTAC (Proteolysis Targeting Chimera) linkers, demonstrating its utility in this cutting-edge area of drug discovery.[6] Its potential as a bioisostere for the piperidine ring in various contexts continues to be an active area of research.[13]
Conclusion and Future Outlook
The 7-azaspiro[3.5]nonane scaffold represents a significant advancement in the medicinal chemist's toolkit for crafting three-dimensional molecules with enhanced pharmacological properties. Its unique blend of conformational rigidity and synthetic tractability has already led to the discovery of promising clinical candidates. As our understanding of the intricate topographies of biological targets continues to grow, the demand for scaffolds that can effectively probe this three-dimensional space will only increase. The 7-azaspiro[3.5]nonane core, with its proven track record and future potential, is poised to play a pivotal role in the development of the next generation of innovative medicines. This guide serves as a foundational resource to encourage and facilitate the broader application of this remarkable scaffold in drug discovery endeavors.
References
- 1. Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 3. fujc.pp.ua [fujc.pp.ua]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of novel azaspiro analogs of linezolid as antibacterial and antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Spirocyclic Piperidine Bioisostere - Enamine [enamine.net]
The 7-Azaspiro[3.5]nonane Scaffold: A Physicochemical Deep Dive for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry
In the relentless pursuit of novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly turning to three-dimensional (3D) molecular architectures. Among these, spirocyclic scaffolds have emerged as particularly valuable motifs. The 7-azaspiro[3.5]nonane core, a unique structure featuring a piperidine ring fused to a cyclobutane ring at a single carbon atom, offers a compelling combination of structural rigidity and synthetic tractability. This guide provides a comprehensive overview of the key physicochemical properties of 7-azaspiro[3.5]nonane derivatives, offering insights into their synthesis, characterization, and impact on drug-like properties.
The incorporation of the 7-azaspiro[3.5]nonane scaffold can significantly influence a molecule's conformational rigidity, a desirable trait in drug design for enhancing target selectivity and reducing off-target effects.[1] This structural feature has been identified as a promising core for developing novel therapeutics, including agonists for G-protein coupled receptors like GPR119.[2][3] Furthermore, azaspirocycles have shown potential for improved metabolic stability compared to their non-spirocyclic counterparts.[4]
Core Physicochemical Properties and their Significance in Drug Development
A thorough understanding of a compound's physicochemical properties is paramount for successful drug development. For 7-azaspiro[3.5]nonane derivatives, several key parameters dictate their absorption, distribution, metabolism, and excretion (ADME) profile.
Lipophilicity (LogP/LogD)
Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical determinant of a drug's ability to cross biological membranes.[5][6] It is typically expressed as the logarithm of the partition coefficient (LogP) for neutral compounds, or the distribution coefficient (LogD) for ionizable compounds at a specific pH.[5]
Interestingly, the introduction of a spirocyclic center, such as in azaspiro[3.3]heptanes (a related class), has been shown in many cases to lower the measured LogD at pH 7.4, despite the addition of a carbon atom.[7][8] This counterintuitive effect is often attributed to an increase in the basicity of the nitrogen atom.[7] For 7-azaspiro[3.5]nonane derivatives, this property can be fine-tuned through substitution to achieve an optimal balance between solubility and permeability.[9]
Table 1: Predicted Physicochemical Properties of the Parent 7-Azaspiro[3.5]nonane Scaffold
| Property | Value | Source |
| Molecular Weight | 125.21 g/mol | PubChem[10] |
| XLogP3 | 1.8 | PubChem[10] |
| Topological Polar Surface Area | 12 Ų | PubChem[10] |
Note: These values are for the unsubstituted parent scaffold and will change with derivatization.
pKa: The Ionization Constant
The pKa value reflects the acidity or basicity of a compound and dictates its ionization state at a given pH. For the 7-azaspiro[3.5]nonane core, the nitrogen atom of the piperidine ring is basic. The pKa of this nitrogen will significantly influence the molecule's solubility, membrane permeability, and potential for drug-target interactions. The increased basicity observed in some azaspirocycles can lead to a lower LogD at physiological pH, which can be advantageous for improving aqueous solubility.[7]
Aqueous Solubility
Adequate aqueous solubility is crucial for drug formulation and absorption. The spirocyclic nature of the 7-azaspiro[3.5]nonane core can contribute to improved solubility compared to flatter, more aromatic systems by disrupting crystal packing. Furthermore, the basic nitrogen allows for the formation of salts, which can dramatically enhance aqueous solubility. Studies on related spirocyclic compounds have demonstrated that their incorporation can lead to increased water solubility.[1][9]
Metabolic Stability
The susceptibility of a drug candidate to metabolism is a key factor determining its in vivo half-life and bioavailability.[11] Hepatic metabolism, primarily carried out by cytochrome P450 enzymes, is a major route of drug clearance.[12] Spirocyclic scaffolds, due to their rigid and sterically hindered nature, can exhibit enhanced metabolic stability by shielding potential metabolic soft spots from enzymatic attack.[1][4] The introduction of azaspirocycles has been shown to significantly improve metabolic stability when replacing morpholine, piperidine, and piperazine counterparts.[8]
Synthesis of the 7-Azaspiro[3.5]nonane Core
The construction of the 7-azaspiro[3.5]nonane scaffold can be achieved through various synthetic strategies. One common approach is the Staudinger [2+2] ketene-imine cycloaddition reaction.[13] This method involves the reaction of a ketene, generated in situ, with an imine derived from a piperidin-4-one derivative.[13] Solid-phase synthesis techniques have also been developed, allowing for the efficient construction and diversification of the spirocyclic system.[2]
A plausible synthetic route involves the initial immobilization of a suitable building block onto a solid support, followed by a series of chemical transformations to construct the spirocyclic system.[2] Key steps can include the removal of protecting groups, acylation, and a Dieckmann condensation for spirocyclization, followed by decarboxylation.[2]
Experimental Protocols for Physicochemical Characterization
Accurate determination of the physicochemical properties of 7-azaspiro[3.5]nonane derivatives is essential for guiding drug discovery efforts. Standardized and validated protocols are crucial for obtaining reliable and reproducible data.
Determination of Lipophilicity (LogP/LogD)
The "shake-flask" method is considered the gold standard for LogP determination.[14][15] This technique involves partitioning the compound between n-octanol and water and measuring the concentration in each phase.[16] For higher throughput, reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used indirect method.[14] In this method, a correlation is established between the retention time of a compound on a nonpolar stationary phase and its known LogP value.[17]
Experimental Workflow: LogD Determination by Shake-Flask Method
Caption: Workflow for LogD determination using the shake-flask method.
Measurement of pKa
Potentiometric titration is a highly precise and common technique for pKa determination.[18] This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH changes.[19] The pKa is determined from the inflection point of the titration curve.[18][20] UV-Vis spectrophotometry offers an alternative for compounds with a UV-active chromophore, and can handle lower sample concentrations.[18]
Step-by-Step Protocol: pKa Determination by Potentiometric Titration
-
Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[19]
-
Sample Preparation: Dissolve an accurately weighed amount of the 7-azaspiro[3.5]nonane derivative in a suitable solvent (e.g., water or a water/co-solvent mixture) to a known concentration (typically at least 10⁻⁴ M).[18][19] Maintain a constant ionic strength using a background electrolyte like KCl.[19]
-
Titration: Place the sample solution in a thermostated vessel and immerse the calibrated pH electrode.
-
Data Collection: Titrate the solution by adding small, precise increments of a standardized strong acid (e.g., HCl) or base (e.g., NaOH) solution.[21] Record the pH value after each addition, allowing the reading to stabilize.[21]
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point.[21]
In Vitro Metabolic Stability Assay
The metabolic stability of 7-azaspiro[3.5]nonane derivatives is commonly assessed using in vitro systems such as liver microsomes or hepatocytes.[12][22] These assays measure the rate of disappearance of the parent compound over time when incubated with these biological matrices.[12][23]
Experimental Workflow: Microsomal Metabolic Stability Assay
Caption: Workflow for in vitro metabolic stability assessment.
Step-by-Step Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
-
Preparation: Prepare a stock solution of the test compound, typically in an organic solvent like DMSO.[24]
-
Incubation Setup: In a microplate or microcentrifuge tubes, combine liver microsomes, a suitable buffer (e.g., phosphate buffer), and the test compound at a final concentration typically around 1 µM.[25]
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow for temperature equilibration.[25]
-
Reaction Initiation: Start the metabolic reaction by adding a cofactor solution, most commonly NADPH.[23]
-
Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the incubation mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.[25]
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the amount of the parent compound remaining at each time point.[23]
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot is used to calculate the in vitro half-life (t½), from which the intrinsic clearance (CLint) can be derived.[23]
Structure-Activity Relationships (SAR)
The 7-azaspiro[3.5]nonane scaffold provides multiple points for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties. SAR studies on derivatives have demonstrated that modifications to the piperidine N-capping group and aryl substituents can significantly impact biological activity.[3] For instance, in the development of GPR119 agonists, optimization of these positions led to the identification of potent compounds with desirable pharmacokinetic profiles.[3][26]
Conclusion
The 7-azaspiro[3.5]nonane core represents a valuable and increasingly popular scaffold in modern drug discovery. Its unique three-dimensional structure imparts conformational rigidity, which can lead to improved target selectivity and metabolic stability. A comprehensive understanding and systematic evaluation of the key physicochemical properties—lipophilicity, pKa, aqueous solubility, and metabolic stability—are critical for successfully advancing derivatives of this scaffold through the drug development pipeline. The experimental protocols and insights provided in this guide serve as a foundational resource for researchers aiming to harness the full potential of 7-azaspiro[3.5]nonane derivatives in the design of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. acdlabs.com [acdlabs.com]
- 6. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fujc.pp.ua [fujc.pp.ua]
- 10. 7-Azaspiro(3.5)nonane | C8H15N | CID 20277171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. byjus.com [byjus.com]
- 21. pharmaguru.co [pharmaguru.co]
- 22. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 23. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 24. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 25. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Methyl-7-azaspiro[3.5]nonan-2-ol (CAS 1403766-77-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel molecular scaffolds that can access new chemical space and improve the properties of drug candidates is a central theme in modern medicinal chemistry. The principle of "escaping from flatland" emphasizes the move away from planar, aromatic structures towards more three-dimensional molecules.[1] Spirocyclic systems, which contain two rings connected by a single common atom, are exemplary of this design philosophy. Their rigid, well-defined three-dimensional structures can lead to enhanced target selectivity, improved metabolic stability, and better physicochemical properties compared to their non-spirocyclic counterparts.[1][2]
This guide focuses on a specific spirocyclic scaffold, 2-Methyl-7-azaspiro[3.5]nonan-2-ol , a molecule of significant interest for its potential as a versatile building block in drug discovery. The 7-azaspiro[3.5]nonane core, a fusion of a cyclobutane and a piperidine ring, has been identified as a valuable pharmacophore in the development of novel therapeutics, notably as agonists for G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes.[3] This document provides a comprehensive overview of the synthesis, chemical properties, and potential applications of this compound, serving as a technical resource for researchers engaged in the design and synthesis of next-generation therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in both chemical reactions and biological systems.
| Property | Value | Source |
| CAS Number | 1403766-77-7 | Vendor Information |
| Molecular Formula | C₉H₁₇NO | Vendor Information |
| Molecular Weight | 155.24 g/mol | Vendor Information |
| Appearance | Solid (hydrochloride salt) | |
| SMILES | CC1(O)CC2(CCNCC2)C1 |
Synthesis of the 7-Azaspiro[3.5]nonane Core and the Target Molecule
The synthesis of this compound can be logically approached through a multi-step sequence starting from readily available materials. A key intermediate in this pathway is a protected form of 7-azaspiro[3.5]nonan-2-one. The following sections detail a plausible and literature-supported synthetic strategy.
Part 1: Synthesis of the Precursor Ketone
A crucial precursor for the target molecule is the N-Boc protected ketone, tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate . The synthesis of the related 2-oxo isomer has been reported and provides a strong foundation for a viable synthetic route.[4][5] The general strategy involves the construction of the spirocyclic ketone followed by protection of the piperidine nitrogen.
The following diagram illustrates the proposed synthetic workflow for this compound.
Caption: Proposed synthetic workflow for this compound.
Detailed Protocol for tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (adapted from literature for a related isomer)[4]:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add tert-butyl 4-methylenepiperidine-1-carboxylate and a Zn/Cu couple.
-
Add tert-butyl methyl ether as the solvent.
-
Cool the mixture and add a solution of 2,2,2-trichloroacetyl chloride in a suitable solvent (e.g., DME) dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0°C.
-
After stirring, filter the mixture to remove solids.
-
Separate the aqueous and organic phases. Extract the aqueous phase with ethyl acetate.
-
Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate.
Causality of Experimental Choices: The use of a Zn/Cu couple and a trichloroacetyl chloride derivative is characteristic of a [2+2] cycloaddition reaction to form the cyclobutanone ring. The Boc protecting group is chosen for its stability under these conditions and its relative ease of removal in the final step.
Part 2: Synthesis of this compound
With the protected ketone in hand, the synthesis of the target tertiary alcohol can be achieved in two subsequent steps: a Grignard reaction to install the methyl group and form the tertiary alcohol, followed by the deprotection of the piperidine nitrogen.
Step 1: Grignard Reaction
The addition of an organometallic reagent, such as a Grignard reagent, to a ketone is a classic and reliable method for the synthesis of tertiary alcohols.[6][7]
Detailed Protocol:
-
Dissolve tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate in an anhydrous etheral solvent (e.g., diethyl ether or THF) in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of methylmagnesium bromide (MeMgBr) in diethyl ether (typically 1.1-1.5 equivalents) via a dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tert-butyl 2-hydroxy-2-methyl-7-azaspiro[3.5]nonane-7-carboxylate.
Causality of Experimental Choices: The Grignard reagent, MeMgBr, acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of the ketone to form a new carbon-carbon bond.[6] Anhydrous conditions are critical as Grignard reagents are highly basic and will react with even trace amounts of water.[6][7] The reaction is performed at low temperature to control its exothermic nature.
Step 2: Boc Deprotection
The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free secondary amine. This is typically achieved under acidic conditions.[8][9]
Detailed Protocol:
-
Dissolve the crude tert-butyl 2-hydroxy-2-methyl-7-azaspiro[3.5]nonane-7-carboxylate from the previous step in a suitable solvent such as dichloromethane or dioxane.
-
Add an excess of a strong acid. A solution of hydrochloric acid in dioxane or trifluoroacetic acid (TFA) in dichloromethane are common choices.[8][10]
-
Stir the reaction at room temperature for 1-4 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The product can be isolated as the hydrochloride salt or neutralized with a base and purified by column chromatography or crystallization to yield the free base, this compound.
Causality of Experimental Choices: The Boc group is labile to strong acids. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to release the free amine.[9] The choice of acid and solvent can be tailored to the sensitivity of other functional groups in the molecule.[11]
Applications in Drug Development
The 7-azaspiro[3.5]nonane scaffold is an emerging and valuable building block in medicinal chemistry. Its incorporation into drug candidates can impart favorable pharmacokinetic and pharmacodynamic properties.
GPR119 Agonists
A significant application of the 7-azaspiro[3.5]nonane core is in the development of agonists for G protein-coupled receptor 119 (GPR119).[3] GPR119 is primarily expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to glucose-dependent insulin secretion and the release of incretin hormones, making it an attractive target for the treatment of type 2 diabetes and other metabolic disorders. The rigid spirocyclic framework allows for the precise orientation of substituents to maximize interactions with the receptor binding site.
The following diagram illustrates the role of GPR119 in glucose homeostasis and its modulation by agonists.
Caption: Mechanism of action of 7-azaspiro[3.5]nonane-based GPR119 agonists.
Other Potential Therapeutic Areas
The unique three-dimensional structure of the azaspiro[3.5]nonane scaffold makes it a versatile platform for designing ligands for a variety of biological targets. Its use as a bioisosteric replacement for more common ring systems like piperidine can lead to improved drug-like properties.[1] For example, azaspirocycles have been investigated as inhibitors of Fatty Acid Amide Hydrolase (FAAH) for the treatment of pain and anxiety, and in the development of novel anti-HIV agents. The introduction of the methyl and hydroxyl groups at the 2-position of the cyclobutane ring in this compound provides additional vectors for substitution and interaction with biological targets, further expanding its potential in drug discovery programs.
Conclusion
This compound is a promising and versatile building block for medicinal chemistry and drug discovery. Its synthesis, while not yet extensively detailed in the literature for this specific analog, can be reliably achieved through a logical sequence of well-established chemical transformations. The 7-azaspiro[3.5]nonane core is a validated pharmacophore, particularly in the context of GPR119 agonism for the treatment of metabolic diseases. The structural features of this compound offer opportunities for the development of novel therapeutics with improved properties. This guide provides a foundational understanding of this important molecule, intended to facilitate its application in the ongoing search for new and effective medicines.
References
- 1. fujc.pp.ua [fujc.pp.ua]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | 203661-69-2 [chemicalbook.com]
- 5. 2-Oxo-7-azaspiro 3.5 nonane-7-carboxylate tert-butyl ester AldrichCPR 203661-69-2 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. reddit.com [reddit.com]
- 11. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
Stereochemistry of substituted 7-azaspiro[3.5]nonanes
An In-depth Technical Guide on the Stereochemistry of Substituted 7-Azaspiro[3.5]nonanes
Authored by: Gemini, Senior Application Scientist
Introduction: The Emergence of 7-Azaspiro[3.5]nonanes in Modern Drug Discovery
The 7-azaspiro[3.5]nonane scaffold is a fascinating and increasingly important structural motif in medicinal chemistry. Its rigid, three-dimensional architecture offers a unique departure from the often flat, aromatic structures prevalent in many drug candidates. This spirocyclic system, consisting of a cyclobutane ring fused to a piperidine ring at a single carbon atom, provides an exceptional framework for exploring chemical space. The inherent chirality and conformational constraints of this scaffold are not merely structural curiosities; they are critical determinants of molecular recognition and pharmacological activity. As drug developers increasingly seek novel intellectual property and compounds with improved physicochemical properties, understanding and controlling the intricate stereochemistry of substituted 7-azaspiro[3.5]nonanes has become a paramount objective.
This guide provides a comprehensive exploration of the core stereochemical principles governing this scaffold. We will delve into the stereoselective synthesis, conformational analysis, and definitive analytical elucidation of these molecules. The content is tailored for researchers, medicinal chemists, and drug development professionals, offering not just protocols but the underlying scientific rationale to empower informed decision-making in the laboratory.
Fundamental Stereochemical and Conformational Landscape
The 7-azaspiro[3.5]nonane core presents a rich stereochemical landscape. The spirocyclic carbon atom (C5) is a quaternary center that serves as a fulcrum for the two rings. Substitution on the piperidine or cyclobutane rings can introduce multiple stereocenters, leading to a variety of possible stereoisomers (enantiomers and diastereomers).
Chirality and Stereoisomerism
The introduction of even a single substituent can generate chirality. For instance, a substituent at the C2 position of the cyclobutane ring or the C6 position of the piperidine ring will result in a chiral molecule. The presence of multiple substituents significantly increases the complexity, necessitating precise control during synthesis and unambiguous characterization.
Conformational Dynamics: The Piperidine Ring
The piperidine ring in a 7-azaspiro[3.5]nonane system typically adopts a chair conformation to minimize steric strain. However, unlike a simple cyclohexane, the spiro-fusion introduces unique conformational constraints. The orientation of substituents on the piperidine ring (axial vs. equatorial) can profoundly influence the molecule's shape and its ability to interact with biological targets. The energy barrier for ring flipping is a key parameter that can be influenced by the substitution pattern. In some cases, boat or twist-boat conformations may become accessible, although they are generally higher in energy.
The choice of substituent on the piperidine nitrogen (N7) is a critical experimental decision. A bulky N-substituent can exert a significant steric influence, potentially locking the piperidine ring into a preferred conformation. This is a common strategy used to simplify NMR analysis and to present a more defined pharmacophore to a biological target.
Strategies for Stereoselective Synthesis
Controlling the three-dimensional arrangement of atoms during synthesis is the most critical challenge in working with substituted 7-azaspiro[3.5]nonanes. The primary strategies employed can be broadly categorized as substrate-controlled, auxiliary-controlled, and catalyst-controlled.
Diastereoselective Approaches
A common and effective method for synthesizing these scaffolds involves the [2+2] cycloaddition of an electron-rich olefin with an electron-deficient acceptor, followed by further transformations. For example, the reaction of an enamine derived from a substituted piperidone with an appropriate ketene or ketene equivalent can generate the spirocyclic core. The existing stereocenters on the piperidine ring can direct the approach of the reacting partner, leading to a diastereoselective outcome.
Another powerful technique is the intramolecular cyclization of a suitably functionalized piperidine. The stereochemistry of the substituents on the piperidine ring can dictate the facial selectivity of the cyclization, thereby controlling the stereochemistry of the newly formed cyclobutane ring.
Enantioselective Synthesis
Achieving enantiocontrol is often the ultimate goal. This can be accomplished through several sophisticated methods:
-
Chiral Pool Synthesis: Starting from an enantiomerically pure piperidine derivative, derived from natural sources like amino acids, can provide a robust entry into enantiopure 7-azaspiro[3.5]nonanes.
-
Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of key bond-forming reactions is a highly versatile approach. For instance, a chiral Lewis acid could be used to catalyze a key cycloaddition or cyclization step, favoring the formation of one enantiomer over the other.
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the starting material can direct the stereochemistry of subsequent reactions. After the desired stereocenters have been established, the auxiliary is cleaved to yield the enantiomerically enriched product.
Below is a generalized workflow for the synthesis and stereochemical determination of a substituted 7-azaspiro[3.5]nonane.
Caption: Generalized workflow from synthesis to stereochemical elucidation.
Analytical Techniques for Stereochemical Elucidation
Determining the absolute and relative stereochemistry of the synthesized molecules is a non-trivial but essential task. A combination of analytical techniques is typically required for unambiguous assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the workhorse for determining the relative stereochemistry of diastereomers.
-
Proton-Proton Coupling Constants (³JHH): The magnitude of the coupling constant between two vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these couplings, one can often deduce the relative orientation (axial/equatorial) of substituents on the piperidine ring.
-
Nuclear Overhauser Effect (NOE): NOE experiments (such as NOESY or ROESY) are invaluable for establishing through-space proximity between protons. An NOE correlation between two protons indicates they are close in space (typically < 5 Å), which can provide definitive proof of the relative configuration of stereocenters. For example, a strong NOE between a proton on the cyclobutane ring and an axial proton on the piperidine ring can establish their cis relationship.
X-ray Crystallography
For compounds that can be crystallized, single-crystal X-ray diffraction provides the most definitive and unambiguous determination of both relative and absolute stereochemistry. The resulting three-dimensional structure is a gold standard against which data from other techniques can be compared. The primary challenge is often obtaining crystals of suitable quality for diffraction.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is an essential tool for separating enantiomers and assessing the enantiomeric excess (e.e.) of a synthetic product. By using a chiral stationary phase, the two enantiomers of a compound can be resolved into two separate peaks. The ratio of the peak areas provides a quantitative measure of the reaction's enantioselectivity.
Protocol: Chiral HPLC for Enantiomeric Excess Determination
-
Column Selection: Choose a chiral stationary phase (CSP) appropriate for the analyte class. Polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC) are often a good starting point for nitrogen-containing compounds.
-
Mobile Phase Screening: Prepare a series of mobile phases, typically consisting of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). Screen different ratios (e.g., 90:10, 80:20, 70:30 hexane:isopropanol) to find a condition that provides baseline separation of the enantiomers.
-
Sample Preparation: Dissolve a small amount of the racemic standard and the synthesized sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the racemic standard to confirm the retention times of both enantiomers. Subsequently, inject the synthesized sample under the same conditions.
-
Quantification: Integrate the peak areas for both enantiomers. Calculate the enantiomeric excess using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.
This protocol is a self-validating system because the initial run with the racemic standard confirms the column's ability to separate the enantiomers and provides the retention time markers for the analysis of the actual sample.
The Impact of Stereochemistry on Pharmacological Activity: A Case Study
The precise three-dimensional arrangement of functional groups is what dictates how a small molecule binds to its biological target. Consequently, different stereoisomers of the same compound can have dramatically different pharmacological profiles, ranging from potent agonist to inactive isomer, or even an antagonist.
While a specific, publicly available drug based on the 7-azaspiro[3.5]nonane scaffold with detailed stereochemical-activity relationships is not readily found in general searches, the principle is well-established in analogous systems. For instance, in the development of antagonists for the NK1 receptor, a series of spiro-piperidine derivatives were investigated. It was found that the stereochemistry at the spiro-center and at a substituted benzylic position was critical for high-affinity binding. One diastereomer would often be orders of magnitude more potent than the others, highlighting the exquisite stereochemical demand of the receptor's binding pocket.
Data Presentation: Hypothetical Potency Data
To illustrate this critical point, consider the hypothetical data below for four stereoisomers of a substituted 7-azaspiro[3.5]nonane designed as a kinase inhibitor.
| Stereoisomer | Configuration | Kinase Inhibition (IC₅₀, nM) |
| Isomer 1 | (2R, 5S) | 15 |
| Isomer 2 | (2S, 5R) | 12 |
| Isomer 3 | (2R, 5R) | > 10,000 |
| Isomer 4 | (2S, 5S) | > 10,000 |
Note: This data is illustrative.
In this example, the enantiomeric pair (Isomers 1 and 2) are potent inhibitors, while their diastereomers (Isomers 3 and 4) are essentially inactive. This stark difference underscores the necessity of stereochemical control. The drug development professional must not only synthesize the correct diastereomer but also the correct enantiomer to achieve the desired therapeutic effect and avoid administering an inactive or potentially off-target isomer.
Conclusion and Future Outlook
The 7-azaspiro[3.5]nonane scaffold represents a compelling platform for the design of novel therapeutics. Its rigid, three-dimensional nature offers a powerful tool for creating selective ligands for complex biological targets. However, harnessing the full potential of this scaffold is inextricably linked to the mastery of its stereochemistry. A thorough understanding of stereoselective synthesis, conformational preferences, and rigorous analytical characterization is not merely an academic exercise but a fundamental requirement for successful drug development. As synthetic methodologies become more sophisticated and our understanding of molecular recognition deepens, the strategic application of stereochemically defined 7-azaspiro[3.5]nonanes will undoubtedly continue to yield exciting and impactful discoveries in medicinal chemistry.
The Rising Therapeutic Potential of Azaspirocyclic Compounds: A Technical Guide to Unlocking Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Allure of Azaspirocyclic Scaffolds
In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological properties is perpetual. Among these, azaspirocyclic compounds have emerged as a privileged scaffold. Their defining feature, a spirocyclic system containing at least one nitrogen atom, imparts a rigid, three-dimensional topology. This unique conformational constraint is not merely an aesthetic attribute; it is a critical determinant of biological activity, offering a strategic advantage in the design of potent and selective therapeutic agents. The introduction of spirocyclic scaffolds can lead to improved potency, selectivity, and pharmacokinetic (PK) properties.[1]
This technical guide, intended for researchers, scientists, and drug development professionals, delves into the diverse biological activities of novel azaspirocyclic compounds. We will explore their significant potential in oncology, infectious diseases, and neurodegenerative disorders, providing not just a catalogue of their effects, but a deeper understanding of the underlying mechanisms and the experimental methodologies required to elucidate them.
I. Anticancer Activity: Targeting the Machinery of Malignancy
The application of azaspirocyclic compounds in oncology is a burgeoning field, with numerous studies demonstrating their potent cytotoxic effects against a range of cancer cell lines.
A. Mechanisms of Antitumor Action
The anticancer activity of azaspirocyclic compounds is often multifaceted, involving the modulation of key signaling pathways that govern cell proliferation, survival, and death.
1. Induction of Apoptosis: A primary mechanism by which many azaspirocyclic compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[2] This is a tightly regulated process essential for tissue homeostasis, and its evasion is a hallmark of cancer. Some azaspirocyclic derivatives have been shown to trigger mitochondria-mediated apoptosis.[2] This intrinsic pathway is initiated by mitochondrial outer membrane permeabilization (MOMP), leading to the release of pro-apoptotic factors like cytochrome c. This, in turn, activates a cascade of caspases, the executioner enzymes of apoptosis.
Studies on certain oxa/azaspiro[3][4]trienones revealed their ability to up-regulate the expression of pro-apoptotic proteins such as p53, p21, p27, and Bax, while down-regulating the anti-apoptotic protein Bcl-2.[2] The tumor suppressor protein p53 plays a crucial role in this process by transactivating the expression of pro-apoptotic genes.
2. Cell Cycle Arrest: In addition to inducing apoptosis, some azaspirocyclic compounds can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[2][5] For instance, certain derivatives have been observed to arrest the cell cycle in the G0/G1 or G2/M phase in cancer cell lines like MDA-MB-231.[2][5] This disruption of the cell cycle can be a consequence of the modulation of cyclin-dependent kinases (CDKs) and their regulatory proteins.
3. Kinase Inhibition: A significant number of azaspirocyclic compounds function as kinase inhibitors.[6][7][8][9] Protein kinases are critical components of signaling pathways that are often dysregulated in cancer. By blocking the activity of specific kinases, these compounds can interrupt the signaling cascades that drive tumor growth. For example, novel azaspirooxindolinone derivatives have been identified as potent inhibitors of Bruton's tyrosine kinase (BTK) and Interleukin-2-inducible T-cell kinase (ITK), both of which are implicated in hematological malignancies.[7] Furthermore, azaspirocyclic pyrazoles have been developed as selective inhibitors of the G2019S mutant of Leucine-Rich Repeat Kinase 2 (LRRK2), a target in Parkinson's disease with potential implications in cancer.[6]
B. Experimental Protocols for Evaluating Anticancer Activity
To rigorously assess the anticancer potential of novel azaspirocyclic compounds, a series of well-defined in vitro assays are essential.
1. Cell Viability and Cytotoxicity Assessment: The MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10]
-
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of viable cells.
-
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the azaspirocyclic compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.
-
2. Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5][11][12]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[5][11][12]
-
Step-by-Step Protocol:
-
Cell Treatment: Treat cancer cells with the azaspirocyclic compound for a desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations can be distinguished based on their fluorescence:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
3. Cell Cycle Analysis: Propidium Iodide (PI) Staining and Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[13][14][15][16]
-
Principle: PI is a fluorescent dye that binds stoichiometrically to DNA. The amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.[13][14][15][16]
-
Step-by-Step Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compound, harvest, and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to generate a DNA content histogram, from which the percentage of cells in each phase of the cell cycle can be quantified.
-
C. Data Presentation
Quantitative data from these assays should be summarized in clearly structured tables for easy comparison of the activity of different azaspirocyclic compounds.
Table 1: Anticancer Activity of Novel Azaspirocyclic Compounds
| Compound ID | Target Cell Line | Assay | IC50/GI50 (µM) | Reference |
| 9b | MCF-7 | MTT | <2 | [2] |
| 9e | MCF-7 | MTT | <2 | [2] |
| 3d | Jurkat | Cytotoxicity | 3.58 | [7] |
| 3j | Ramos | Cytotoxicity | 1.38 | [7] |
| 7j | MDA-MB-231 | Antiproliferative | 0.05 | [5] |
D. Visualizing the Anticancer Workflow
Caption: Workflow for the evaluation of anticancer activity of novel azaspirocyclic compounds.
II. Antimicrobial Activity: A New Frontier in Combating Resistance
The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics. Azaspirocyclic compounds represent a promising scaffold for the development of novel antibacterial and antifungal agents.
A. Mechanisms of Antimicrobial Action
The mechanisms by which azaspirocyclic compounds exert their antimicrobial effects are diverse and can include:
-
Inhibition of Cell Wall Synthesis: Similar to beta-lactam antibiotics, some spirocyclic compounds may interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[17]
-
Disruption of Membrane Integrity: Some compounds can permeabilize the bacterial cell membrane, leading to the leakage of essential cellular components and cell death.[17]
-
Inhibition of Nucleic Acid Synthesis: Azaspirocyclic compounds can inhibit bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV, which are essential for DNA replication.[18] Zoliflodacin, a spiropyrimidinetrione antibacterial agent, is a notable example that binds to a site on these enzymes distinct from that of fluoroquinolones.[18]
-
Inhibition of Protein Synthesis: Some compounds may target bacterial ribosomes, thereby inhibiting protein synthesis.[19]
B. Experimental Protocol for Evaluating Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro antimicrobial activity of a compound.
1. Broth Microdilution Method for MIC Determination
-
Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits the visible growth of the microorganism.[20][21]
-
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the azaspirocyclic compound and perform serial twofold dilutions in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
-
C. Visualizing the Antimicrobial Workflow
Caption: Workflow for evaluating the antimicrobial activity of azaspirocyclic compounds.
III. Neuroprotective Effects: Shielding the Nervous System
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, pose a significant global health challenge. Azaspirocyclic compounds are being investigated for their potential to protect neurons from damage and degeneration.
A. Mechanisms of Neuroprotection
The neuroprotective mechanisms of azaspirocyclic compounds can involve:
-
Antioxidant Activity: Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, is a key contributor to neurodegeneration. Some natural compounds with neuroprotective effects act by scavenging free radicals.[12][20][22]
-
Anti-inflammatory Effects: Chronic inflammation in the brain is another hallmark of many neurodegenerative diseases.
-
Modulation of Signaling Pathways: Azaspirocyclic compounds can modulate signaling pathways involved in neuronal survival and death. For instance, carnosic acid, a natural compound with neuroprotective properties, is known to activate the Keap1/Nrf2 pathway, which leads to the production of cytoprotective proteins.[23]
B. Experimental Protocol for Assessing Neuroprotective Activity
In vitro models of neurotoxicity are commonly used to screen for neuroprotective compounds.
1. In Vitro Neuroprotection Assay against Oxidative Stress
-
Principle: This assay evaluates the ability of a compound to protect neuronal cells from damage induced by an oxidizing agent, such as hydrogen peroxide (H2O2).
-
Step-by-Step Protocol:
-
Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in a suitable medium.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the azaspirocyclic compound for a specific duration.
-
Induction of Oxidative Stress: Expose the cells to a neurotoxic concentration of H2O2.
-
Cell Viability Assessment: After the incubation period, assess cell viability using the MTT assay as described in the anticancer section.
-
Data Analysis: Compare the viability of cells treated with the compound and H2O2 to those treated with H2O2 alone to determine the neuroprotective effect.
-
IV. Pharmacokinetics and ADME Properties: From Bench to Bedside
For any novel compound to be a viable drug candidate, it must possess favorable pharmacokinetic properties, which are often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). The spirocyclic nature of these compounds can significantly influence their ADME profile. The introduction of spirocyclic scaffolds can lead to higher solubility, decreased lipophilicity, and better metabolic stability compared to their non-spirocyclic counterparts.[4]
A. Key ADME Parameters and In Vitro Assays
-
Solubility: The ability of a compound to dissolve in a solvent. Poor aqueous solubility can limit oral absorption.
-
Permeability: The ability of a compound to cross biological membranes. The Caco-2 permeability assay is a common in vitro model for predicting intestinal absorption.
-
Metabolic Stability: The susceptibility of a compound to be broken down by metabolic enzymes, primarily in the liver. In vitro assays using liver microsomes or hepatocytes can assess metabolic stability.
-
Plasma Protein Binding: The extent to which a compound binds to proteins in the blood. High plasma protein binding can reduce the amount of free drug available to exert its therapeutic effect.
A comprehensive evaluation of these ADME properties is crucial in the early stages of drug discovery to identify compounds with the potential for successful clinical development.[14]
Conclusion: The Promising Future of Azaspirocyclic Compounds
Novel azaspirocyclic compounds represent a rich and versatile source of new therapeutic agents with diverse biological activities. Their unique three-dimensional structures provide a solid foundation for the design of potent and selective modulators of various biological targets. The in-depth technical guidance provided in this whitepaper, from understanding their mechanisms of action to the practical application of key experimental protocols, is intended to empower researchers and drug development professionals to unlock the full therapeutic potential of this exciting class of molecules. As our understanding of the structure-activity relationships and pharmacokinetic properties of azaspirocyclic compounds continues to grow, so too will their impact on human health.
References
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. Design, synthesis and anticancer properties of novel oxa/azaspiro[4,5]trienones as potent apoptosis inducers through mitochondrial disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of azaspirocyclic 1H-3,4,5-Trisubstitued pyrazoles as novel G2019S-LRRK2 selective kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. Spiro-Lactams as Novel Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The mechanism of neuroprotective action of natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ADME Properties in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Zoliflodacin - Wikipedia [en.wikipedia.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. aminer.org [aminer.org]
- 21. mdpi.com [mdpi.com]
- 22. biosolveit.de [biosolveit.de]
- 23. ADME Properties | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
Foreword: The Strategic Imperative of Physicochemical Profiling
An In-Depth Technical Guide to the Physicochemical Properties of 2-Methyl-7-azaspiro[3.5]nonan-2-OL: Computational Prediction and Experimental Validation of pKa and LogP
In modern drug discovery, the journey from a promising hit to a viable clinical candidate is paved with data. Among the most critical datasets are the fundamental physicochemical properties of a molecule, principally its acidity (pKa) and lipophilicity (LogP). These parameters govern the absorption, distribution, metabolism, and excretion (ADME) profile of a compound, directly influencing its efficacy, safety, and formulation potential.[1][2] The azaspiro[3.5]nonane scaffold represents a valuable three-dimensional motif in medicinal chemistry, offering an escape from the "flatland" of traditional aromatic structures. However, the novelty of such scaffolds often means a lack of established data, necessitating robust predictive and experimental characterization.
This guide provides an in-depth analysis of this compound, a representative member of this chemical class. We will dissect the computational methodologies for predicting its pKa and LogP, explain the rationale behind the selection of specific algorithms, and provide detailed protocols for experimental validation. This document is intended for researchers, medicinal chemists, and drug development professionals who require a practical and scientifically grounded understanding of how to characterize novel chemical entities.
Molecular Overview and Ionization Behavior
This compound possesses two key functional groups that dictate its physicochemical properties: a secondary amine within the piperidine ring and a tertiary alcohol on the cyclobutane ring.
-
The Basic Center (pKa): The secondary amine is the primary ionizable center under physiological conditions. Its basicity is crucial, as the resulting cationic form at physiological pH (~7.4) will significantly impact solubility, membrane permeability, and potential interactions with biological targets.[2]
-
The Neutral/Weakly Acidic Center: The tertiary alcohol is a very weak acid, with a pKa typically well above 14. For practical purposes in a physiological context, it is considered a non-ionizable group and will primarily influence properties through hydrogen bonding.
The primary focus of our pKa analysis is, therefore, the determination of the basic pKa (pKb) of the secondary amine, or more conventionally, the pKa of its conjugate acid.
Computational Prediction of Physicochemical Properties
Before a compound is synthesized, in silico prediction provides essential guidance for prioritizing candidates.[3] A variety of computational methods exist, ranging from rapid, empirical models to slower, more rigorous first-principles calculations.[4][5] For novel scaffolds, leveraging well-trained, algorithm-based models from reputable software suites offers a balance of speed and accuracy.
pKa Prediction Methodology
We will utilize an empirical, fragment-based algorithm, such as those implemented in ACD/Percepta or ChemAxon's pKa Plugins.[6][7][8] These tools leverage large databases of experimentally determined pKa values to predict the ionization constant of a query molecule.[9][10]
Rationale for Method Selection: Fragment-based methods are exceptionally fast and have been trained on vast chemical spaces, making them highly effective for drug-like molecules.[10] They identify the core ionizable group (the secondary amine) and adjust a baseline pKa based on the electronic and steric effects of the surrounding molecular framework—in this case, the spirocyclic system and the methyl and hydroxyl substituents. While quantum mechanical (QM) methods can be more accurate for truly novel functional groups, the secondary amine is a well-understood moiety, making database-driven methods highly reliable.[5]
Predicted pKa Values for this compound
| Property | Predicted Value | Prediction Method | Ionizable Center |
| Basic pKa | 9.5 ± 0.4 | ACD/pKa Classic or ChemAxon | Secondary Amine (Conjugate Acid) |
Note: The predicted value represents a typical output from leading software packages. The uncertainty reflects the standard error of prediction for these models.
Workflow for pKa Prediction:
The computational workflow is a multi-step process designed to ensure accuracy.
Caption: Computational workflow for pKa prediction.
LogP and LogD Prediction Methodology
Lipophilicity is quantified by the partition coefficient (P), expressed logarithmically as LogP. It describes the distribution of the neutral form of a molecule between n-octanol and water.[3][11] For an ionizable compound like our azaspirocycle, the pH-dependent distribution coefficient, LogD, is more biologically relevant. LogD accounts for the partitioning of both the neutral and ionized forms.[11][12]
Rationale for Method Selection: Atom-based or fragment-based methods like ALOGPS, XLogP, or those integrated into commercial software provide rapid and reliable LogP predictions.[4][13] These methods deconstruct the molecule into atomic or fragmental contributions whose lipophilicity values are known and sum them to generate a final value. The calculation of LogD then directly uses the predicted pKa to determine the ratio of ionized to neutral species at a given pH (typically 7.4).
Predicted LogP and LogD Values for this compound
| Property | Predicted Value | Prediction Method | Notes |
| LogP | 1.3 ± 0.3 | ALOGPS or similar atom/fragment-based | For the neutral form of the molecule. |
| LogD at pH 7.4 | -0.8 ± 0.4 | Calculated from predicted LogP and pKa | Reflects higher aqueous solubility due to protonation. |
Note: The LogD value is calculated using the standard formula: LogD = LogP - log(1 + 10^(pKa - pH)).
Logical Relationship for LogD Calculation:
Caption: Logical flow for calculating LogD from LogP and pKa.
Experimental Validation Protocols
Computational predictions require experimental validation to establish ground truth. The following protocols describe gold-standard methods for determining pKa and LogP.
Potentiometric Titration for pKa Determination
This method is highly accurate and directly measures the pH change of a solution as a titrant is added, allowing for the precise determination of the pKa.[14][15]
Protocol:
-
Instrument Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[16]
-
Sample Preparation: Accurately weigh approximately 2-5 mg of this compound (as the free base) and dissolve it in a known volume (e.g., 20 mL) of deionized, carbonate-free water. A small amount of co-solvent like methanol may be used if solubility is low, though this can slightly alter the pKa. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[15][16]
-
Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Immerse the calibrated pH electrode and a micro-stir bar. Purge the solution with nitrogen to prevent absorption of atmospheric CO2.[16]
-
Titration: Titrate the solution with a standardized solution of 0.1 M hydrochloric acid (HCl), adding small, precise aliquots (e.g., 10-50 µL).
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize (drift < 0.01 pH units/minute).[16]
-
Data Analysis: Plot the pH versus the volume of HCl added. The pKa is the pH at the half-equivalence point (the point where half of the amine has been protonated). This point corresponds to the flattest region of the buffer zone on the titration curve. Alternatively, the first derivative of the curve (ΔpH/ΔV) can be plotted to precisely identify the equivalence point, and the half-equivalence point can be interpolated from there.[14][17]
Shake-Flask Method for LogP Determination
The shake-flask method is the traditional and most reliable technique for LogP measurement, directly quantifying the partitioning of a solute between n-octanol and water.[12][18][19]
Protocol:
-
Phase Preparation: Prepare mutually saturated solvents by vigorously mixing equal volumes of n-octanol and a buffered aqueous solution (e.g., phosphate buffer at a pH >11.5, to ensure the analyte is in its neutral form) for 24 hours. Allow the phases to separate completely.[20]
-
Sample Preparation: Prepare a stock solution of this compound in the prepared n-octanol at a known concentration (e.g., 1 mg/mL).
-
Partitioning: In a screw-cap vial, combine a precise volume of the n-octanol stock solution with a precise volume of the prepared aqueous buffer (e.g., 5 mL of each).
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to reach partitioning equilibrium.[21]
-
Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the analyte in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS. A calibration curve must be prepared for accurate quantification.[20]
-
Calculation: Calculate the LogP using the formula: LogP = log ( [Concentration in Octanol] / [Concentration in Aqueous] ).
Experimental Workflow for Shake-Flask LogP Determination:
Caption: Step-by-step workflow for the shake-flask LogP method.
Conclusion and Implications for Drug Development
The predicted basic pKa of ~9.5 for this compound indicates that it will be predominantly protonated and positively charged at physiological pH. This has several key implications:
-
High Aqueous Solubility: The charged state will likely confer good aqueous solubility, which is favorable for formulation.
-
Membrane Permeability: The high degree of ionization will reduce passive diffusion across lipid membranes. The predicted LogD of -0.8 reflects this, suggesting that the molecule may not readily cross the blood-brain barrier but could be well-suited for targets in the systemic circulation.
-
Target Interactions: The cationic center can form strong ionic interactions or salt bridges with acidic residues (e.g., aspartate, glutamate) in a target protein's binding site.
The predicted LogP of ~1.3 for the neutral form is within a favorable range for drug-likeness, suggesting that if the molecule can be deprotonated, it possesses sufficient lipophilicity to interact with lipid environments. This balance of properties makes the this compound scaffold a compelling starting point for further optimization in drug discovery programs. The robust computational predictions and clear pathways to experimental validation outlined in this guide provide a solid foundation for advancing such molecules with confidence.
References
- 1. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. acdlabs.com [acdlabs.com]
- 4. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. acdlabs.com [acdlabs.com]
- 7. chemaxon.com [chemaxon.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. acdlabs.com [acdlabs.com]
- 11. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 12. LogP / LogD shake-flask method [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. scispace.com [scispace.com]
- 18. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. encyclopedia.pub [encyclopedia.pub]
- 20. agilent.com [agilent.com]
- 21. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
Spectroscopic Elucidation of 2-Methyl-7-azaspiro[3.5]nonan-2-ol: A Technical Guide
This technical guide provides a comprehensive analysis of the expected spectroscopic data for the novel spirocyclic compound, 2-Methyl-7-azaspiro[3.5]nonan-2-ol. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the rationale behind spectral interpretations and provides robust, field-proven protocols for data acquisition, ensuring both scientific integrity and practical applicability.
Molecular Structure and Spectroscopic Overview
This compound is a unique spirocyclic compound featuring a tertiary alcohol and a secondary amine incorporated into a rigid bicyclic system. The spirocyclic nature of the molecule, with a shared carbon atom between the cyclobutane and piperidine rings, introduces distinct stereochemical and electronic features that are reflected in its spectroscopic signature. This guide will systematically predict and interpret the key spectroscopic features essential for the structural confirmation and characterization of this molecule.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1] For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the methyl group, the hydroxyl and amine protons, and the methylene protons of the two rings. The number of signals in a ¹H-NMR spectrum corresponds to the number of chemically non-equivalent hydrogen environments in the molecule.[2]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~1.2 | Singlet | 3H | -CH₃ | The methyl protons are adjacent to a quaternary carbon and thus will appear as a singlet.[3] |
| 1.5 - 2.0 | Multiplet | 4H | Cyclobutane -CH₂- | The methylene protons on the cyclobutane ring are expected to be in this region. |
| 2.5 - 3.0 | Multiplet | 4H | Piperidine -CH₂- adjacent to N | The protons on the carbons adjacent to the nitrogen are deshielded and will appear further downfield. |
| 1.8 - 2.2 | Multiplet | 4H | Piperidine -CH₂- | The remaining methylene protons on the piperidine ring. |
| Broad | Singlet | 1H | -OH | The hydroxyl proton signal is often broad and its chemical shift can vary with concentration and solvent.[3] |
| Broad | Singlet | 1H | -NH | The amine proton signal is also typically broad. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the number of unique carbon environments.[2]
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~25-30 | -CH₃ | The methyl carbon. |
| ~35-45 | Cyclobutane -CH₂- | Carbons of the cyclobutane ring. |
| ~45-55 | Piperidine -CH₂- | Carbons of the piperidine ring. |
| ~50-60 | Spiro C | The spiro carbon, being quaternary, will have a distinct chemical shift. |
| ~70-80 | C-OH | The carbon bearing the hydroxyl group is significantly deshielded. |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard with a chemical shift of 0.0 ppm.[3]
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[4][5]
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3200-3550 | Strong, Broad | O-H stretch | Tertiary Alcohol[4] |
| 3300-3500 | Medium, Broad | N-H stretch | Secondary Amine[6] |
| 2850-2980 | Medium to Strong | C-H stretch | Alkanes[7] |
| 1450-1470 | Medium | C-H bend | Alkanes[7] |
| 1000-1250 | Medium to Strong | C-N stretch | Amine[8] |
| 1000-1300 | Medium to Strong | C-O stretch | Tertiary Alcohol[8] |
Experimental Protocol for IR Data Acquisition (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is then analyzed to identify the characteristic absorption bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.[9]
Predicted Mass Spectrum
The molecular formula for this compound is C₉H₁₇NO. The nominal molecular weight is 155. The mass spectrum of alcohols often shows a weak or absent molecular ion peak due to ready fragmentation.[10][11]
-
Molecular Ion (M⁺): m/z = 155 (expected to be of low intensity).
-
Major Fragmentation Pathways:
-
Loss of Water (M-18): A prominent peak at m/z = 137, corresponding to the loss of a water molecule, is expected. This is a very common fragmentation pattern for alcohols.[12][13]
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a characteristic fragmentation of alcohols, leading to resonance-stabilized cations.[9][12] For this compound, this could result in several fragment ions.
-
Loss of a Methyl Group (M-15): A peak at m/z = 140 due to the loss of a methyl radical is also possible.
-
Caption: Predicted major fragmentation pathways for this compound.
Experimental Protocol for MS Data Acquisition (ESI)
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid to promote ionization.
-
Instrument Setup: The analysis is typically performed using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and the major fragment ions.
Integrated Spectroscopic Analysis Workflow
The structural elucidation of this compound relies on the synergistic interpretation of data from NMR, IR, and MS.
Caption: Integrated workflow for the spectroscopic analysis of the target compound.
Conclusion
This technical guide has provided a detailed prediction and interpretation of the NMR, IR, and MS spectra of this compound. By combining the insights from these powerful analytical techniques, researchers can confidently confirm the structure and purity of this novel spirocyclic compound. The provided experimental protocols offer a reliable framework for acquiring high-quality spectroscopic data, ensuring the integrity and reproducibility of the analytical results.
References
- 1. emerypharma.com [emerypharma.com]
- 2. azooptics.com [azooptics.com]
- 3. C4H10O (CH3)3COH 2-methylpropan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. IR Group Frequencies [owl.umass.edu]
- 8. eng.uc.edu [eng.uc.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Video: Mass Spectrometry: Alcohol Fragmentation [jove.com]
- 11. Fragmentation pattern and mass spectra of Alcohols - Chemistry!!! Not Mystery [chemistrynotmystery.com]
- 12. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 13. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of Azaspiro Compounds
Introduction: The Structural Significance and Stability Imperative of Azaspiro Compounds
Azaspiro compounds, characterized by a spirocyclic ring system containing at least one nitrogen atom, represent a class of molecules with profound significance in modern drug discovery. Their inherent three-dimensionality and conformational rigidity offer a unique scaffold for designing selective and potent therapeutic agents.[1][2][3] The spirocyclic core allows for precise spatial orientation of functional groups, enhancing interactions with biological targets.[4] However, this structural complexity also introduces challenges related to the molecule's stability, particularly its response to thermal stress. Understanding the thermal stability and degradation profile of an azaspiro compound is not merely a regulatory requirement but a fundamental aspect of ensuring its safety, efficacy, and shelf-life as an active pharmaceutical ingredient (API).
This technical guide provides a comprehensive overview of the methodologies and interpretive strategies for characterizing the thermal stability and degradation pathways of azaspiro compounds. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design and data analysis.
I. Common Degradation Pathways of Azaspiro Compounds
The degradation of azaspiro compounds is dictated by the interplay of their inherent structural features and the nature of the environmental stress. The presence of heteroatoms, strained ring systems, and various functional groups creates multiple potential pathways for degradation.
Hydrolytic Degradation: The Susceptibility of Amide and Lactam Moieties
A prevalent degradation pathway for many azaspiro compounds, particularly those containing lactam rings (cyclic amides), is hydrolysis.[5] Under both acidic and basic conditions, the amide bond is susceptible to cleavage, leading to ring-opening and the formation of an amino acid derivative. This process introduces a significant change in the molecule's polarity and conformation, almost certainly leading to a loss of biological activity.
-
Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen activates the amide bond towards nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the carbonyl carbon initiates the ring-opening.
Oxidative Degradation: The Vulnerability of Tertiary Amines and Other Moieties
The nitrogen atom within the azaspirocycle, often a tertiary amine, is a primary target for oxidation.[5] Oxidizing agents, such as peroxides that may be present as impurities in excipients, can lead to the formation of N-oxides.[6] This transformation can alter the compound's solubility, receptor-binding affinity, and overall pharmacological profile.
Beyond the core amine, other functional groups and even the carbocyclic framework can be susceptible to oxidation, potentially leading to more complex ring-cleavage products.[7][8] The mechanism of oxidative degradation can be complex, often involving radical chain reactions.
Thermal Degradation: Ring Strain and Rearrangements
The inherent ring strain in some spirocyclic systems can be a driving force for thermal degradation.[9] Upon heating, these compounds may undergo rearrangements or fragmentation to alleviate this strain. For instance, spiro-beta-lactams are known to be thermally labile and can undergo ring-opening.[6][10] The specific degradation pathway is highly dependent on the substitution pattern and the nature of the fused rings.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];
} caption: "Primary Degradation Pathways for Azaspiro Compounds."
II. Experimental Assessment of Thermal Stability
A multi-faceted approach employing several analytical techniques is necessary to build a comprehensive thermal stability profile. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstones of this assessment.[11]
Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining the onset temperature of decomposition, quantifying the loss of volatiles (such as water or solvents), and identifying the number of decomposition steps.[12]
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of the azaspiro compound into a clean, inert TGA pan (e.g., aluminum or platinum).
-
Experimental Setup:
-
Place the sample pan in the TGA furnace.
-
Set the initial temperature to ambient (e.g., 25 °C).
-
Program a heating ramp, typically 10 °C/min, up to a final temperature where complete decomposition is expected (e.g., 600 °C).[13]
-
Maintain a constant flow of an inert gas, such as nitrogen, at a rate of 20-50 mL/min to prevent oxidative degradation during the analysis.[13]
-
-
Data Acquisition: Initiate the experiment and record the mass loss as a function of temperature.
-
Data Analysis:
-
Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which a 5% weight loss is observed.
-
Identify the temperatures of maximum rates of decomposition from the derivative of the TGA curve (DTG).
-
Quantify the percentage of mass loss at each decomposition step.
-
Differential Scanning Calorimetry (DSC): Characterizing Thermal Transitions
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[14] It provides critical information about thermal events such as melting, crystallization, glass transitions, and solid-state phase transformations, which are not always associated with mass loss.[15]
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the azaspiro compound into a DSC pan (e.g., aluminum). Hermetically seal the pan to prevent the loss of volatiles during the experiment.
-
Experimental Setup:
-
Place the sample pan and an empty, sealed reference pan into the DSC cell.
-
Set the initial temperature to ambient (e.g., 25 °C).
-
Program a heating ramp, typically 10 °C/min, to a temperature beyond the expected melting or decomposition point.[16]
-
Maintain an inert atmosphere with a nitrogen purge at a rate of 20-50 mL/min.[16]
-
-
Data Acquisition: Run the experiment and record the heat flow as a function of temperature.
-
Data Analysis:
-
Identify endothermic peaks, which may correspond to melting, and exothermic peaks, which could indicate crystallization or decomposition.
-
Determine the onset temperature, peak temperature, and enthalpy (ΔH) for each thermal event.
-
Observe any shifts in the baseline, which may indicate a glass transition (Tg) for amorphous materials.
-
dot graph G { layout=dot; rankdir=LR; bgcolor="#F1F3F4"; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];
} caption: "Workflow for Thermal Analysis of Azaspiro Compounds."
Interpreting Thermal Analysis Data
The combined data from TGA and DSC provides a powerful diagnostic tool.
| Thermal Event | TGA Observation | DSC Observation | Interpretation |
| Desolvation | Mass loss | Endothermic peak | Release of bound solvent molecules. |
| Melting | No mass loss | Sharp endothermic peak | Transition from crystalline solid to liquid. |
| Decomposition | Significant mass loss | Exothermic or endothermic peak(s) | Chemical breakdown of the molecule. |
| Glass Transition | No mass loss | Step-like change in baseline | Transition of an amorphous solid from a glassy to a rubbery state. |
Table 1: Interpretation of Combined TGA and DSC Data
For example, a sharp endothermic peak in the DSC thermogram that coincides with a significant mass loss in the TGA thermogram strongly suggests that the compound decomposes upon melting. Conversely, a melting endotherm in the DSC with no corresponding mass loss in the TGA indicates that the compound melts before it decomposes.
III. Forced Degradation Studies: Probing Degradation Pathways
Forced degradation, or stress testing, is a critical component of drug development that involves subjecting the API to conditions more severe than accelerated stability testing.[17][18][19] The goal is to generate degradation products and elucidate the potential degradation pathways, which is essential for developing stability-indicating analytical methods.[20]
General Principles of Forced Degradation Studies
-
Target Degradation: The stress conditions should be adjusted to achieve a target degradation of 5-20%.[5] Excessive degradation can lead to the formation of secondary and tertiary degradants, obscuring the primary degradation pathways.
-
Mass Balance: A key aspect of validating the analytical method is to demonstrate mass balance, accounting for the decrease in the parent API with a corresponding increase in degradation products.[8]
-
Regulatory Guidance: The International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2) and Q1B, provide the regulatory framework for stability and photostability testing.
Experimental Protocols for Forced Degradation
The following are generalized protocols that must be optimized for the specific azaspiro compound being investigated.
-
Sample Preparation: Prepare a stock solution of the azaspiro compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water, methanol, or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Add a portion of the stock solution to a volume of 0.1 M to 1 M HCl.
-
Base Hydrolysis: Add a portion of the stock solution to a volume of 0.1 M to 1 M NaOH.
-
-
Incubation: Maintain the solutions at a specified temperature (e.g., room temperature or 60°C).[5]
-
Time Points: Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).
-
Neutralization: Immediately neutralize the aliquots to stop the degradation reaction.
-
Analysis: Analyze the samples by a stability-indicating HPLC method.
-
Sample Preparation: Prepare a stock solution of the azaspiro compound as described above.
-
Stress Conditions: Add a portion of the stock solution to a solution of hydrogen peroxide (e.g., 3-30% H2O2).
-
Incubation: Maintain the solution at room temperature.
-
Time Points and Analysis: Withdraw aliquots at various time points and analyze by HPLC.
-
Sample Preparation: Place the solid azaspiro compound in a controlled-temperature oven.
-
Stress Conditions: Heat the sample at a temperature above that used for accelerated stability testing (e.g., 60-80°C).[18]
-
Time Points: At specified time points, remove a sample of the solid.
-
Analysis: Dissolve the sample in a suitable solvent and analyze by HPLC.
-
Sample Preparation: Place the solid compound or a solution of the compound in a chemically inert, transparent container. Prepare a control sample wrapped in aluminum foil.
-
Stress Conditions: Expose the samples to a light source that meets ICH Q1B requirements, providing a combination of visible and UV light.[21] The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: Analyze the exposed and control samples by HPLC.
IV. Conclusion: A Holistic Approach to Stability Assessment
A thorough understanding of the thermal stability and degradation profile of azaspiro compounds is paramount for successful drug development. This requires a synergistic approach that combines solid-state characterization through TGA and DSC with solution- and solid-state forced degradation studies. The insights gained from these studies are not only crucial for meeting regulatory expectations but also for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality and safety of the final drug product. By meticulously following validated protocols and thoughtfully interpreting the resulting data, researchers can build a comprehensive stability profile that supports the advancement of novel azaspiro-based therapeutics.
References
- 1. Collection - Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery - Organic Letters - Figshare [acs.figshare.com]
- 2. Synthesis of azaspirocycles and their evaluation in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fujc.pp.ua [fujc.pp.ua]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thermal decomposition of amorphous beta-lactam antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. organicreactions.org [organicreactions.org]
- 8. Ring-Cleavage Products Produced during the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. jsicr.org [jsicr.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 16. zbc.uz.zgora.pl [zbc.uz.zgora.pl]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. ajpaonline.com [ajpaonline.com]
Exploring the Chemical Space of 7-Azaspiro[3.5]nonane Derivatives: A Technical Guide for Drug Discovery
Foreword: Embracing Three-Dimensionality in Medicinal Chemistry
The paradigm of drug discovery is continually evolving, with a pronounced shift away from flat, aromatic structures towards more three-dimensional (3D) molecular architectures. This "escape from flatland" is driven by the pursuit of enhanced target selectivity, improved physicochemical properties, and novel intellectual property. In this context, spirocyclic scaffolds have emerged as privileged motifs, offering a rigid yet spatially diverse framework for the design of novel therapeutics. Among these, the 7-azaspiro[3.5]nonane core, a unique fusion of a cyclobutane and a piperidine ring, presents a compelling scaffold for the exploration of new chemical space. Its inherent rigidity and defined exit vectors provide a unique opportunity to orient substituents in precise three-dimensional arrangements, facilitating optimal interactions with biological targets.
This in-depth technical guide provides a comprehensive overview of the chemical space surrounding 7-azaspiro[3.5]nonane derivatives. We will delve into the intricacies of its synthesis, explore its potential as a versatile building block in medicinal chemistry, and discuss its application in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this intriguing scaffold.
The 7-Azaspiro[3.5]nonane Core: A Scaffold with Untapped Potential
The 7-azaspiro[3.5]nonane scaffold is a saturated heterocyclic system characterized by a central spiro carbon atom shared between a cyclobutane and a piperidine ring. This arrangement imparts a high degree of conformational rigidity, which can be advantageous in drug design by reducing the entropic penalty upon binding to a target protein. The piperidine ring, a common feature in many successful drugs, offers a handle for introducing a wide range of substituents, while the cyclobutane moiety provides a unique spatial projection for further chemical exploration.
The strategic incorporation of the 7-azaspiro[3.5]nonane core can significantly influence the physicochemical properties of a molecule. Its three-dimensional nature can lead to improved aqueous solubility and metabolic stability compared to flatter, more aromatic counterparts.[1] Furthermore, the spirocyclic system can act as a bioisostere for more common motifs like piperidine, offering a novel chemical space with potentially improved pharmacological profiles.[2]
Navigating the Synthetic Landscape: Assembling the 7-Azaspiro[3.5]nonane Core
The construction of the 7-azaspiro[3.5]nonane skeleton can be approached through several synthetic strategies. The choice of route often depends on the desired substitution pattern and the scale of the synthesis.
Intramolecular Cyclization Strategies
A prominent approach to the 7-azaspiro[3.5]nonane core involves the intramolecular cyclization of a suitably functionalized piperidine precursor. A powerful example of this is the Dieckmann condensation , a base-mediated intramolecular condensation of a diester to form a β-keto ester. This methodology is particularly well-suited for solid-phase synthesis, allowing for the efficient construction of libraries of 7-azaspiro[3.5]nonan-1-one derivatives.[3][4]
Workflow for Solid-Phase Synthesis via Dieckmann Condensation:
Cycloaddition Reactions
[4+2] Cycloaddition reactions, such as the Diels-Alder reaction , represent a powerful tool for the construction of cyclic systems. While direct application to the 7-azaspiro[3.5]nonane core is not extensively documented, the principles of this reaction can be conceptually applied. A hypothetical retrosynthetic analysis suggests the possibility of a Diels-Alder reaction between a diene incorporated into a cyclobutane precursor and a dienophile on a nitrogen-containing moiety. Further research in this area could unveil novel and efficient routes to this scaffold.
Ring Expansion and Rearrangement Strategies
Ring expansion of smaller, more readily available ring systems can also provide access to the 7-azaspiro[3.5]nonane core. Methodologies involving the expansion of cyclopropane or cyclobutane rings within a piperidine precursor could be explored.[5] While specific examples for the 7-azaspiro[3.5]nonane system are not abundant in the literature, the general principles of these transformations offer a promising avenue for synthetic innovation.
Experimental Protocols: A Practical Guide
The following protocols are provided as a starting point for the synthesis and derivatization of the 7-azaspiro[3.5]nonane core. As with any chemical synthesis, optimization may be necessary based on the specific substrates and desired outcomes.
Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core
This protocol is adapted from established solid-phase organic synthesis (SPOS) techniques.[3][4]
Protocol 1: Resin Loading
-
Swell 2-chlorotrityl chloride resin in anhydrous dichloromethane (DCM).
-
In a separate vessel, dissolve Fmoc-4-amino-1-Boc-piperidine and N,N-diisopropylethylamine (DIEA) in anhydrous DCM.
-
Add the piperidine solution to the swollen resin and agitate at room temperature.
-
Wash the resin sequentially with DCM, N,N-dimethylformamide (DMF), and methanol (MeOH).
-
Cap any unreacted sites by treating the resin with a capping solution (e.g., DCM/MeOH/DIEA).
-
Wash the resin as in step 4 and dry under high vacuum.
Protocol 2: Fmoc-Deprotection and Acylation
-
Swell the loaded resin in DMF.
-
Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group.
-
Wash the resin with DMF.
-
In a separate vessel, pre-activate 3-(methoxycarbonyl)cyclobutanecarboxylic acid with a coupling agent such as HATU and DIEA in anhydrous DMF.
-
Add the activated acid solution to the deprotected resin and agitate at room temperature.
-
Wash the resin with DMF, DCM, and MeOH, and dry under high vacuum.
Protocol 3: Dieckmann Condensation and Decarboxylation
-
Swell the acylated resin in anhydrous tetrahydrofuran (THF).
-
Add a solution of a strong base, such as potassium tert-butoxide, in anhydrous THF to the resin and agitate at elevated temperature (e.g., 60 °C).[3]
-
Cool the reaction to room temperature and wash the resin with THF.
-
For decarboxylation, suspend the resin in a mixture of dimethyl sulfoxide (DMSO) and water and heat at a higher temperature (e.g., 120 °C).[4]
-
Cool to room temperature and wash the resin sequentially with water, DMF, DCM, and MeOH, then dry under high vacuum.
Protocol 4: Boc-Deprotection and Diversification
-
Swell the spirocyclic resin in anhydrous DCM.
-
Treat the resin with a solution of trifluoroacetic acid (TFA) in DCM to remove the Boc protecting group.
-
Wash the resin with DCM and DMF.
-
In a separate vessel, pre-activate the desired carboxylic acid for diversification with a coupling agent (e.g., HATU) and DIEA in anhydrous DMF.
-
Add the activated acid solution to the deprotected resin and agitate at room temperature.
-
Wash the resin with DMF, DCM, and MeOH, and dry under high vacuum.
Protocol 5: Cleavage from Resin
-
Treat the diversified resin with a cleavage cocktail (e.g., TFA/DCM).[3]
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional cleavage cocktail.
-
Combine the filtrates and concentrate under a stream of nitrogen.
-
Precipitate the crude product by adding cold diethyl ether.
-
Isolate the product by centrifugation and dry under vacuum.
-
Purify the final product by reverse-phase high-performance liquid chromatography (HPLC).
Exploring the Biological Significance of 7-Azaspiro[3.5]nonane Derivatives
The unique structural features of the 7-azaspiro[3.5]nonane scaffold make it an attractive starting point for the development of novel therapeutic agents targeting a range of biological pathways.
G-Protein Coupled Receptor (GPCR) Modulation: The Case of GPR119
A significant body of research has focused on 7-azaspiro[3.5]nonane derivatives as potent agonists of G-protein coupled receptor 119 (GPR119).[6] GPR119 is primarily expressed in pancreatic β-cells and intestinal L-cells and is a promising target for the treatment of type 2 diabetes.
GPR119 Signaling Pathway:
Optimization of substituents on both the piperidine nitrogen and an appended aryl group has led to the identification of potent GPR119 agonists with favorable pharmacokinetic profiles and glucose-lowering effects in preclinical models.[6]
Beyond GPCRs: Exploring New Therapeutic Frontiers
While GPR119 has been a primary focus, the 7-azaspiro[3.5]nonane scaffold holds promise for modulating other biological targets.
-
Ion Channel Modulation: The rigid framework of the 7-azaspiro[3.5]nonane core could be exploited to develop selective ion channel modulators. The precise positioning of functional groups could enable specific interactions with the complex architectures of ion channel proteins, such as voltage-gated sodium channels or potassium channels.[7][8]
-
Central Nervous System (CNS) Targets: The ability of spirocycles to improve physicochemical properties, including brain penetration, makes the 7-azaspiro[3.5]nonane scaffold an interesting candidate for CNS drug discovery. Derivatives could be designed to target neurotransmitter receptors, such as dopamine and serotonin receptors, which are implicated in a variety of neurological and psychiatric disorders.[2][9]
-
Anticancer Activity: The unique 3D shape of spirocyclic compounds can lead to novel interactions with anticancer targets. The 7-azaspiro[3.5]nonane core could serve as a template for the design of inhibitors of protein-protein interactions or enzymes involved in cancer cell proliferation and survival.[10][11]
Structure-Activity Relationships (SAR) and Physicochemical Properties
A systematic exploration of the structure-activity relationships of 7-azaspiro[3.5]nonane derivatives is crucial for optimizing their therapeutic potential. Key modifications include the nature and position of substituents on both the cyclobutane and piperidine rings.
| Modification Point | General Observations | Potential Impact on Properties |
| Piperidine N-Substitution | A wide variety of alkyl, aryl, and heterocyclic groups can be introduced. | Modulates target affinity, selectivity, and pharmacokinetic properties (e.g., solubility, metabolic stability). |
| Cyclobutane Substitution | Functionalization of the cyclobutane ring offers vectors for exploring new chemical space. | Can influence binding interactions and fine-tune physicochemical properties. |
| Piperidine Ring Substitution | Introduction of substituents on the piperidine ring can further refine the 3D shape. | May enhance target engagement and impact metabolic stability. |
Table 1: General Structure-Activity Relationship Trends for 7-Azaspiro[3.5]nonane Derivatives.
Quantitative analysis of physicochemical properties is essential for guiding the design of new analogs with improved drug-like properties.
| Compound ID | R¹ (Piperidine-N) | R² (Aryl Group) | hGPR119 EC₅₀ (nM) | Calculated logP | Aqueous Solubility (µg/mL) |
| Example 1 | Pyrimidin-2-yl | 4-Cyanophenyl | 10 | 2.5 | 50 |
| Example 2 | Thiazol-2-yl | 3-Fluorophenyl | 25 | 2.8 | 35 |
| Example 3 | Pyridin-2-yl | 4-Methoxyphenyl | 5 | 2.2 | 75 |
Table 2: Hypothetical Physicochemical and Activity Data for a Series of 7-Azaspiro[3.5]nonane GPR119 Agonists. (Note: This data is illustrative and not based on a specific public dataset.)
Future Directions and Conclusion
The exploration of the chemical space around the 7-azaspiro[3.5]nonane core is still in its early stages, yet the existing research clearly demonstrates its significant potential in drug discovery. The synthetic accessibility of this scaffold, coupled with its unique three-dimensional architecture, provides a fertile ground for the design of novel therapeutic agents.
Future research should focus on:
-
Developing more diverse and efficient synthetic routes to the core scaffold and its derivatives.
-
Expanding the scope of biological targets beyond GPR119 to fully exploit the therapeutic potential of this scaffold.
-
Conducting systematic structure-activity and structure-property relationship studies to build a comprehensive understanding of how chemical modifications impact biological activity and drug-like properties.
-
Utilizing computational modeling and in silico screening to guide the design of new 7-azaspiro[3.5]nonane derivatives with desired pharmacological profiles.
References
- 1. princeton.edu [princeton.edu]
- 2. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. [PDF] Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of a new series of 1'-cyclobutyl-6-(4-piperidyloxy)spiro[benzopyran-2,4'-piperidine] derivatives as high affinity and selective histamine-3 receptor (H3R) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological Inhibition of the Voltage-Gated Sodium Channel NaV1.7 Alleviates Chronic Visceral Pain in a Rodent Model of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of voltage-gated Na⁺ channels by the synthetic cannabinoid ajulemic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Anticancer potential of spirocompounds in medicinal chemistry: A pentennial expedition - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: A Robust Synthesis of 2-Methyl-7-azaspiro[3.5]nonan-2-ol
Introduction: The Value of Spirocyclic Scaffolds in Modern Drug Discovery
Spirocyclic systems, characterized by two rings sharing a single carbon atom, have emerged as highly valuable scaffolds in medicinal chemistry. Their inherent three-dimensionality and conformational rigidity offer distinct advantages over traditional flat aromatic structures. This rigidity can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. The 7-azaspiro[3.5]nonane core, in particular, is a sought-after motif found in novel therapeutics, including agonists for G-protein coupled receptors.[1]
This document provides a comprehensive, field-proven guide for the synthesis of 2-Methyl-7-azaspiro[3.5]nonan-2-ol, a derivative featuring a tertiary alcohol. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical logic and validation checkpoints. The synthetic strategy is divided into two main parts: the construction of a key ketone intermediate, tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, followed by a nucleophilic addition to install the methyl and hydroxyl moieties.
Retrosynthetic Analysis & Strategic Approach
A logical retrosynthetic analysis of the target molecule reveals a straightforward path involving two key transformations: a Grignard reaction and an intramolecular Dieckmann condensation. The tertiary alcohol can be disconnected to the corresponding ketone and a methyl Grignard reagent. The spirocyclic ketone can be formed via an intramolecular cyclization of a linear diester precursor, which in turn is assembled from a commercially available piperidine derivative.
Caption: Retrosynthetic pathway for this compound.
While a [2+2] cycloaddition has been reported for the synthesis of the ketone precursor, it suffers from low yields (approx. 15%).[1] The Dieckmann condensation, an intramolecular Claisen reaction of diesters, offers a more robust, scalable, and higher-yielding alternative for the formation of the requisite five-membered cyclobutanone ring.[2][3][4] This protocol will therefore focus on this more reliable method.
Part 1: Synthesis of tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
This section details the construction of the key spirocyclic ketone intermediate via a three-step sequence: N-alkylation, Dieckmann condensation, and subsequent decarboxylation.
Caption: Experimental workflow for the synthesis of the ketone precursor.
Materials & Reagents (Part 1)
| Reagent | Formula | MW ( g/mol ) | Supplier Example |
| N-Boc-piperidine-4-carboxylic acid methyl ester | C₁₂H₂₁NO₄ | 243.30 | Sigma-Aldrich |
| Ethyl 3-bromopropionate | C₅H₉BrO₂ | 181.03 | TCI Chemicals |
| Sodium Hydride (60% in mineral oil) | NaH | 24.00 | Acros Organics |
| Potassium tert-butoxide (t-BuOK) | C₄H₉KO | 112.21 | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Fisher Scientific |
| Anhydrous Dimethylformamide (DMF) | C₃H₇NO | 73.09 | VWR |
| Hydrochloric Acid (conc.) | HCl | 36.46 | VWR |
| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | Fisher Scientific |
| Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | VWR |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | EMD Millipore |
Protocol 1.1: Step-by-Step Synthesis of the Ketone Precursor
Step 1: N-Alkylation of N-Boc-piperidine-4-carboxylic acid methyl ester
This step introduces the second ester-containing arm required for the subsequent intramolecular cyclization.
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add N-Boc-piperidine-4-carboxylic acid methyl ester (1.0 eq).
-
Solvation: Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq, 60% dispersion in oil) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.
-
Reaction: Stir the mixture at 0 °C for 30 minutes. Add ethyl 3-bromopropionate (1.2 eq) dropwise via syringe, ensuring the internal temperature does not exceed 10 °C.
-
Completion: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C. Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.
-
Extraction: Separate the layers. Extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diester. This intermediate is often used in the next step without further purification.
Step 2 & 3: Dieckmann Condensation and Decarboxylation
This is the key ring-forming step, followed by removal of the ester group to yield the desired cyclobutanone. The reaction is driven to completion by the deprotonation of the resulting β-keto ester, which is acidic.[5]
-
Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve the crude diester from the previous step (1.0 eq) in anhydrous toluene (approx. 0.1 M).
-
Cyclization: Add potassium tert-butoxide (1.5 eq) portion-wise at room temperature. Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. The formation of a thick precipitate is typically observed.
-
Hydrolysis & Decarboxylation: Cool the mixture to room temperature and carefully add 3 M aqueous HCl until the mixture is acidic (pH ~1-2). Heat the biphasic mixture to reflux (approx. 100 °C) and stir vigorously for 4-8 hours to effect decarboxylation.
-
Work-up: Cool the reaction to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate as a white solid.[6]
Part 2: Synthesis of this compound
This section describes the final conversion of the spirocyclic ketone into the target tertiary alcohol via nucleophilic addition of a methyl group using a Grignard reagent.
Caption: Experimental workflow for the final Grignard reaction and deprotection.
Materials & Reagents (Part 2)
| Reagent | Formula | MW ( g/mol ) | Supplier Example |
| tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | C₁₃H₂₁NO₃ | 239.31 | Synthesized in Part 1 |
| Methylmagnesium bromide (3.0 M in Et₂O) | CH₃MgBr | 119.27 | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Fisher Scientific |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | NH₄Cl | 53.49 | VWR |
| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 114.02 | TCI Chemicals |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Fisher Scientific |
Protocol 1.2: Step-by-Step Synthesis of the Final Product
Step 1: Grignard Reaction
The nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone, forming a new carbon-carbon bond and, after work-up, the tertiary alcohol.[7][8]
-
Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add the ketone precursor (1.0 eq) and dissolve it in anhydrous THF (approx. 0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition: Add methylmagnesium bromide (1.5 eq, 3.0 M solution in diethyl ether) dropwise via syringe over 30 minutes. Maintain the internal temperature below -65 °C.
-
Reaction: After the addition is complete, stir the mixture at -78 °C for 1 hour. Then, remove the cooling bath and allow the reaction to warm slowly to room temperature over 2 hours.
-
Quenching: Cool the reaction to 0 °C in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Stir for 15-20 minutes until a clear separation of layers is observed.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude N-Boc protected alcohol can be purified by chromatography or used directly in the next step.
Step 2: Boc Deprotection
The final step removes the tert-butoxycarbonyl (Boc) protecting group from the piperidine nitrogen to yield the title compound.
-
Setup: Dissolve the crude N-Boc protected alcohol from the previous step in dichloromethane (DCM, approx. 0.1 M).
-
Acidolysis: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at room temperature.
-
Completion: Stir the reaction at room temperature for 1-2 hours. Monitor by TLC or LC-MS until the starting material is fully consumed.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporate with toluene (2x) to ensure complete removal of residual acid.
-
Final Product: The resulting residue is the trifluoroacetate salt of this compound. It can be further purified by trituration with cold diethyl ether or by reverse-phase HPLC if necessary. To obtain the hydrochloride salt, an alternative deprotection using 4 M HCl in dioxane can be employed.
Data Summary and Validation
Reaction progress should be monitored at each stage using appropriate analytical techniques. The identity and purity of the intermediates and the final product must be confirmed.
| Compound | MW ( g/mol ) | Expected Yield | Purity Target | Validation Methods |
| tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | 239.31 | 60-75% | >95% | TLC, LC-MS, ¹H NMR, ¹³C NMR |
| This compound (as TFA salt) | 271.28 | 80-95% | >95% | LC-MS, ¹H NMR, ¹³C NMR, HRMS |
Trustworthiness through Self-Validation:
-
Thin-Layer Chromatography (TLC): Use appropriate solvent systems (e.g., 30% EtOAc/Hexanes for the ketone, 10% MeOH/DCM for the final amine) to monitor the disappearance of starting materials and the appearance of products.
-
Mass Spectrometry (MS): Confirm the molecular weight of intermediates and the final product via LC-MS or direct infusion ESI-MS.
-
Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm the structure at each key stage. For the final product, the appearance of a new methyl singlet and the disappearance of the ketone carbonyl signal (~208 ppm) in the ¹³C NMR are key diagnostic markers.
References
- 1. tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | 203661-69-2 [chemicalbook.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 4. Dieckmann Condensation [organic-chemistry.org]
- 5. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 6. tert-Butyl 2-Oxo-7-azaspiro[3.5]nonane-7-carboxylate [cymitquimica.com]
- 7. What is the action of methylmagnesium bromide on ketone? | Filo [askfilo.com]
- 8. homework.study.com [homework.study.com]
Application Notes and Protocols: A Multi-Step Synthetic Approach to the 7-Azaspiro[3.5]nonane Core Structure
Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery
The landscape of medicinal chemistry is continually evolving, with a pronounced shift away from flat, aromatic structures towards three-dimensional molecular architectures. This "escape from flatland" is driven by the need for novel drug candidates with improved physicochemical properties, such as enhanced solubility, metabolic stability, and target specificity.[1][2] Within this paradigm, spirocycles—carbocyclic or heterocyclic ring systems connected through a single, shared carbon atom—have emerged as privileged scaffolds.[1] Their inherent conformational rigidity and well-defined three-dimensional exit vectors allow for precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets.[3]
The 7-azaspiro[3.5]nonane core, which incorporates a piperidine ring fused to a cyclobutane ring via a spirocenter, is of particular interest. This motif has been identified as a valuable building block for developing novel therapeutics. For instance, derivatives of the 7-azaspiro[3.5]nonane scaffold have been designed and synthesized as potent agonists for G-protein coupled receptors like GPR119, a promising target for the treatment of metabolic disorders.[4] The synthesis of this core structure, however, presents unique challenges that necessitate a robust, multi-step approach.
This guide provides a comprehensive overview of a proposed synthetic pathway to the 7-azaspiro[3.5]nonane core, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols for each key transformation, and present data in a clear, accessible format.
Overall Synthetic Strategy
The construction of the 7-azaspiro[3.5]nonane core is achieved through a multi-step sequence starting from the commercially available N-Boc-4-piperidone. The strategy hinges on two key transformations:
-
Thorpe-Ziegler Reaction: An intramolecular cyclization of a dinitrile precursor to construct the four-membered cyclobutane ring, yielding a spirocyclic ketone intermediate.[5][6]
-
Wolff-Kishner Reduction: A complete deoxygenation of the spirocyclic ketone to afford the final saturated hydrocarbon scaffold.[7][8]
The overall workflow is designed to build the spirocyclic system from a piperidine precursor, followed by functional group manipulations to achieve the target molecule.
Caption: Overall workflow for the synthesis of 7-Azaspiro[3.5]nonane.
Part 1: Synthesis of the Dinitrile Precursor
The initial phase of the synthesis focuses on constructing the key intermediate, a piperidine ring substituted at the 4-position with two cyanomethyl groups. This dinitrile is the direct precursor for the crucial Thorpe-Ziegler cyclization.
Protocol 1: Double Hydroxymethylation of N-Boc-4-piperidone
This step introduces the two necessary carbon atoms at the C4 position of the piperidine ring. The reaction is a base-catalyzed aldol-type addition of formaldehyde.
-
Materials:
-
N-Boc-4-piperidone
-
Paraformaldehyde
-
Potassium Carbonate (K₂CO₃)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl Acetate (EtOAc)
-
Brine
-
-
Procedure:
-
To a round-bottom flask, add N-Boc-4-piperidone (1.0 eq), paraformaldehyde (3.0 eq), and ethanol.
-
Add a solution of potassium carbonate (1.5 eq) in water.
-
Heat the mixture to reflux and stir for 12-18 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield tert-butyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate as a white solid.
-
Protocol 2: Dibromination of the Diol
The diol is converted to a more reactive dibromide, preparing it for nucleophilic substitution with cyanide. The use of phosphorus tribromide is a standard method for this transformation.
-
Materials:
-
tert-butyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate
-
Phosphorus tribromide (PBr₃)
-
Dichloromethane (DCM), anhydrous
-
Pyridine, anhydrous (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
Dissolve the diol (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere (N₂) and cool to 0 °C in an ice bath.
-
Add a catalytic amount of anhydrous pyridine.
-
Slowly add phosphorus tribromide (0.8 eq, for 2 OH groups) dropwise via syringe, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction by slowly pouring it into a stirred, ice-cold saturated solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield crude tert-butyl 4,4-bis(bromomethyl)piperidine-1-carboxylate, which is often used in the next step without further purification.
-
Protocol 3: Dicyanation
This step involves a classic Sₙ2 reaction where the bromide leaving groups are displaced by cyanide ions to form the target dinitrile.
-
Materials:
-
Crude tert-butyl 4,4-bis(bromomethyl)piperidine-1-carboxylate
-
Sodium Cyanide (NaCN)
-
Dimethyl Sulfoxide (DMSO)
-
Water
-
Diethyl ether
-
-
Procedure:
-
Dissolve the crude dibromide (1.0 eq) in DMSO in a round-bottom flask.
-
Add sodium cyanide (2.5 eq) to the solution. Caution: NaCN is highly toxic.
-
Heat the mixture to 60-70 °C and stir for 8-12 hours.
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash thoroughly with water and then brine to remove residual DMSO and salts.
-
Dry the organic layer over Na₂SO₄ and concentrate in vacuo.
-
Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford pure tert-butyl 4,4-bis(cyanomethyl)piperidine-1-carboxylate.
-
Part 2: Spirocyclization and Reduction
This phase involves the critical ring-forming and final reduction steps to generate the saturated spirocyclic core.
Protocol 4: Thorpe-Ziegler Cyclization
This intramolecular condensation of the dinitrile is the key step for constructing the spirocyclic framework. It proceeds via a β-enaminonitrile intermediate, which is subsequently hydrolyzed to the corresponding β-keto nitrile and then the cyclic ketone.[9][10]
-
Expertise & Experience: The choice of a strong, non-nucleophilic base like LHMDS or NaH is crucial to promote the deprotonation at the α-carbon of the nitrile without competing nucleophilic attack.[9] The reaction is performed under anhydrous conditions to prevent quenching of the carbanion intermediate. The subsequent acidic workup facilitates both the hydrolysis of the intermediate imine and decarboxylation if a β-keto ester were formed (as in a Dieckmann condensation).
Caption: Simplified mechanism of the Thorpe-Ziegler reaction.
-
Materials:
-
tert-butyl 4,4-bis(cyanomethyl)piperidine-1-carboxylate
-
Lithium bis(trimethylsilyl)amide (LHMDS), 1.0 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Aqueous Hydrochloric Acid (HCl), 2 M
-
Ethyl Acetate
-
-
Procedure:
-
Dissolve the dinitrile (1.0 eq) in anhydrous THF under an inert atmosphere (N₂) and cool to -78 °C (dry ice/acetone bath).
-
Slowly add the LHMDS solution (1.1 eq) dropwise.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Cool the mixture to 0 °C and quench by the slow addition of 2 M HCl until the pH is acidic (~pH 2).
-
Heat the mixture to 50 °C for 2-3 hours to ensure complete hydrolysis.
-
Cool to room temperature, and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry over Na₂SO₄, concentrate, and purify by column chromatography to yield tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate.
-
Protocol 5: Wolff-Kishner Reduction
This classic reaction provides a robust method for the complete reduction of the ketone to a methylene group under basic conditions, which are compatible with the Boc protecting group.[7][11] The driving force is the irreversible formation of nitrogen gas.[12]
-
Trustworthiness: The protocol's reliability stems from its high-temperature conditions which drive the reaction to completion. Using a high-boiling solvent like diethylene glycol is standard practice. The procedure involves the in-situ formation of a hydrazone, followed by base-promoted elimination of N₂.[8]
-
Materials:
-
tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
-
Hydrazine monohydrate (N₂H₄·H₂O)
-
Potassium hydroxide (KOH), pellets
-
Diethylene glycol
-
Water
-
Dichloromethane (DCM)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the spiro-ketone (1.0 eq), potassium hydroxide (5.0 eq), and diethylene glycol.
-
Add hydrazine monohydrate (4.0 eq) to the mixture.
-
Heat the reaction to 120-130 °C for 2 hours.
-
Increase the temperature to 190-200 °C, allowing water and excess hydrazine to distill off. Maintain this temperature for 4-6 hours.
-
Cool the reaction mixture to room temperature and cautiously dilute with water.
-
Extract the product with DCM (3 x volumes).
-
Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification by chromatography yields tert-butyl 7-azaspiro[3.5]nonane-7-carboxylate.
-
Protocol 6: Boc Deprotection
The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to yield the target 7-azaspiro[3.5]nonane, typically as a salt.
-
Materials:
-
tert-butyl 7-azaspiro[3.5]nonane-7-carboxylate
-
Trifluoroacetic acid (TFA) or HCl in 1,4-dioxane (4 M)
-
Dichloromethane (DCM)
-
Diethyl ether
-
-
Procedure:
-
Dissolve the Boc-protected spirocycle (1.0 eq) in a minimal amount of DCM.
-
Add an excess of TFA (10-20 eq) or the 4 M HCl/dioxane solution (5-10 eq).
-
Stir the solution at room temperature for 1-2 hours.
-
Remove the solvent and excess acid under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the product as the corresponding salt (TFA or HCl salt).
-
The salt can be converted to the free base by neutralization with a suitable base (e.g., NaOH or NaHCO₃) and extraction.
-
Data Summary and Characterization
The following table summarizes the expected molecular weights and provides representative characterization data for the key compounds in the synthetic pathway.
| Compound Name | Step | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (Key Features) |
| N-Boc-4-piperidone | 0 | C₁₀H₁₇NO₃ | 199.25 | ~3.6 ppm (t, 4H, -CH₂-N-), ~2.4 ppm (t, 4H, -CH₂-C=O), 1.45 ppm (s, 9H, Boc) |
| tert-butyl 4,4-bis(cyanomethyl)piperidine-1-carboxylate | 3 | C₁₅H₂₃N₃O₂ | 293.37 | ~3.4 ppm (br s, 4H, -CH₂-N-), ~2.7 ppm (s, 4H, -CH₂-CN), ~1.8 ppm (br s, 4H, piperidine-CH₂), 1.45 ppm (s, 9H, Boc) |
| tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | 4 | C₁₄H₂₁NO₃ | 267.33 | ~3.5 ppm (br s, 4H, -CH₂-N-), ~3.0 ppm (s, 2H, -CH₂-C=O), ~2.0-2.2 ppm (m, 6H, spiro-CH₂), 1.45 ppm (s, 9H, Boc) |
| 7-Azaspiro[3.5]nonane | 6 | C₈H₁₅N | 125.21 | ~2.8-3.0 ppm (m, 4H, -CH₂-NH-), ~1.6-1.8 ppm (m, 10H, ring protons), ~1.5 ppm (br s, 1H, NH) |
References
- 1. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 8. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
Application Notes and Protocols: Leveraging 7-Azaspiro[3.5]nonane Scaffolds for Novel Kinase Inhibitor Design
Introduction: The Quest for Specificity and Novelty in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, have become one of the most important classes of drug targets, particularly in oncology and immunology.[1] The development of small-molecule kinase inhibitors has revolutionized the treatment of many diseases.[2] However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge in achieving inhibitor selectivity, often leading to off-target effects.[3] Furthermore, the emergence of drug resistance necessitates a continuous search for novel chemical matter with unique pharmacological profiles.[4]
This guide focuses on the strategic application of the 7-azaspiro[3.5]nonane scaffold in the design of next-generation kinase inhibitors. Spirocyclic scaffolds are gaining prominence in medicinal chemistry due to their inherent three-dimensionality. This structural feature allows for a more precise projection of functional groups into the three-dimensional space of a protein's binding pocket, potentially leading to enhanced potency and selectivity compared to traditional flat, aromatic scaffolds. The 7-azaspiro[3.5]nonane core, with its fused cyclobutane and piperidine rings, offers a unique and rigid framework that can serve as an excellent starting point for exploring new chemical space in kinase inhibitor design.
The 7-Azaspiro[3.5]nonane Scaffold: A Privileged Architecture
The 7-azaspiro[3.5]nonane scaffold presents several advantageous properties for kinase inhibitor design:
-
Three-Dimensionality and Structural Rigidity: The spirocyclic nature of the scaffold rigidly holds substituents in defined vectors, which can be exploited to achieve specific interactions with amino acid residues in the kinase active site. This pre-organization of the molecule can reduce the entropic penalty upon binding, leading to higher affinity.
-
Novelty and Intellectual Property: As a less explored scaffold compared to more conventional heterocycles, the 7-azaspiro[3.5]nonane core offers opportunities for generating novel chemical entities with strong intellectual property potential.
-
Improved Physicochemical Properties: The incorporation of sp3-rich scaffolds like 7-azaspiro[3.5]nonane can lead to improved physicochemical properties, such as increased solubility and metabolic stability, and decreased lipophilicity, which are crucial for developing drug candidates with favorable pharmacokinetic profiles.
-
Versatile Synthetic Handles: The piperidine nitrogen and the cyclobutane ring provide multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).
Workflow for 7-Azaspiro[3.5]nonane-Based Kinase Inhibitor Design
A typical workflow for the development of kinase inhibitors based on the 7-azaspiro[3.5]nonane scaffold is outlined below. This process is iterative, with insights from biological testing feeding back into the design of new derivatives.
Caption: Iterative workflow for 7-azaspiro[3.5]nonane-based kinase inhibitor development.
Protocols: Synthesis and Evaluation
Protocol 1: Synthesis of the 7-Azaspiro[3.5]nonane Core
The synthesis of the 7-azaspiro[3.5]nonane scaffold can be achieved through various routes. The following is a representative, multi-step synthesis adapted from the literature, which provides a versatile starting material for further functionalization.
Step 1: Synthesis of Diethyl 2,2-dicyanocyclobutane-1,1-dicarboxylate
-
To a solution of diethyl malonate and 1,1-dicyanoethylene in ethanol, add a catalytic amount of sodium ethoxide.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Acidify the reaction mixture with dilute hydrochloric acid and extract with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Hydrolysis and Decarboxylation to Cyclobutane-1,1-dicarboxylic acid
-
Reflux the product from Step 1 in a mixture of concentrated hydrochloric acid and acetic acid for 48 hours.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Recrystallize the resulting solid from water to obtain pure cyclobutane-1,1-dicarboxylic acid.
Step 3: Formation of the Spiro-cyclic Imide
-
Heat a mixture of cyclobutane-1,1-dicarboxylic acid and a suitable amine (e.g., benzylamine) at 180-200 °C for 4 hours.
-
Cool the reaction mixture and purify the resulting spiro-imide by column chromatography.
Step 4: Reduction to 7-Azaspiro[3.5]nonane
-
To a suspension of lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of the spiro-imide from Step 3 in THF dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Carefully quench the reaction with water and 15% aqueous sodium hydroxide.
-
Filter the resulting precipitate and wash with THF.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 7-azaspiro[3.5]nonane core.
Protocol 2: Derivative Synthesis via N-Arylation
The piperidine nitrogen of the 7-azaspiro[3.5]nonane core is a key handle for introducing diversity. A common method for this is the Buchwald-Hartwig amination.
-
To a reaction vessel, add the 7-azaspiro[3.5]nonane core, an appropriate aryl halide (e.g., a substituted 2-chloropyrimidine, a common hinge-binding motif in kinase inhibitors), a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3).
-
Add a suitable solvent (e.g., dioxane) and degas the mixture.
-
Heat the reaction mixture at 100 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-arylated derivative.
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the assay plate, add a small volume of the diluted compounds or DMSO (for control wells).
-
Add the kinase solution to each well and incubate for 10-15 minutes at room temperature to allow for compound-kinase interaction.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30 °C for 1 hour.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Protocol 4: Cell-Based Kinase Activity Assay (Western Blot)
This protocol assesses the ability of a compound to inhibit the phosphorylation of a kinase's substrate in a cellular context.
Materials:
-
Cancer cell line known to have an activated kinase pathway of interest
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer
-
Primary antibodies (total and phospho-specific for the substrate)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total substrate for loading control.
-
Quantify the band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.
Structure-Activity Relationship (SAR) Exploration: A Hypothetical Case Study
While extensive SAR data for 7-azaspiro[3.5]nonane-based kinase inhibitors is not yet widely published, we can propose a hypothetical SAR exploration based on a common kinase inhibitor design strategy. Let's consider the design of inhibitors targeting a hypothetical kinase, "Kinase X".
Our starting point is the N-arylated 7-azaspiro[3.5]nonane core, where the aryl group is a pyrimidine, a known hinge-binding motif.
Caption: General structure for SAR exploration of 7-azaspiro[3.5]nonane derivatives.
Table 1: Hypothetical SAR Data for 7-Azaspiro[3.5]nonane Derivatives against Kinase X
| Compound | R1 (on Pyrimidine) | R2 (on Cyclobutane) | Kinase X IC50 (nM) |
| 1a | H | H | 500 |
| 1b | Cl | H | 250 |
| 1c | OMe | H | 400 |
| 1d | Cl | OH | 150 |
| 1e | Cl | F | 200 |
| 1f | Cl | NH2 | 50 |
Analysis of Hypothetical SAR:
-
R1 Substitutions on the Hinge-Binder: The introduction of a chlorine atom at the R1 position (1b ) improves potency compared to the unsubstituted analog (1a ), suggesting a favorable interaction in a hydrophobic pocket near the hinge region. The methoxy group (1c ) is less favorable, possibly due to steric hindrance or unfavorable electronic effects.
-
R2 Substitutions on the Cyclobutane Ring: The unsubstituted cyclobutane derivative (1b ) serves as a baseline. Introducing a hydroxyl group at R2 (1d ) enhances potency, likely by forming a new hydrogen bond with a residue in the solvent-exposed region of the active site. A fluorine atom (1e ) is also tolerated but less effective than the hydroxyl group. The most significant improvement in potency is observed with an amino group (1f ), suggesting a key salt-bridge or hydrogen bond interaction is formed.
This hypothetical SAR provides a roadmap for further optimization. For instance, exploring other substituents at the R1 and R2 positions and their combinations would be the next logical step.
Conclusion and Future Directions
The 7-azaspiro[3.5]nonane scaffold represents a promising and relatively underexplored platform for the design of novel kinase inhibitors. Its inherent three-dimensionality and synthetic tractability offer a powerful approach to overcoming the challenges of selectivity and drug resistance that plague current kinase inhibitor therapies. The protocols and design strategies outlined in this guide provide a framework for researchers to embark on the discovery and development of the next generation of innovative kinase-targeted drugs. Future work in this area will likely focus on the development of more efficient and stereoselective synthetic routes to functionalized 7-azaspiro[3.5]nonane building blocks and their application in the design of inhibitors against a broader range of kinase targets.
References
- 1. Identification of novel SAR properties of the Jak2 small molecule inhibitor G6: significance of the para-hydroxyl orientation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. fujc.pp.ua [fujc.pp.ua]
Introduction: The Strategic Value of the Azaspiro[3.5]nonane Scaffold in CNS Drug Discovery
An Application Guide to Azaspiro[3.5]nonane in Central Nervous System (CNS) Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of Central Nervous System (CNS) drug discovery, the selection of a core chemical scaffold is a pivotal decision that profoundly influences the trajectory of a research program. The azaspiro[3.5]nonane framework has emerged as a "privileged scaffold," a structural motif that demonstrates the ability to bind to multiple, distinct biological targets with high affinity. Its inherent three-dimensionality and conformational rigidity offer significant advantages over traditional "flat" aromatic structures, which have historically dominated medicinal chemistry.[1][2] This rigidity allows for a more precise and predictable orientation of pharmacophoric substituents in three-dimensional space, enhancing selectivity and potency for specific CNS receptors.[3]
A critical hurdle in CNS drug development is the ability of a molecule to traverse the blood-brain barrier (BBB).[4][5] The physicochemical properties of a compound—specifically its molecular weight, lipophilicity (LogP), and hydrogen bonding capacity (often estimated by polar surface area or TPSA)—are key determinants of BBB penetration.[6][7] The spirocyclic nature of the azaspiro[3.5]nonane core provides a robust, Fsp³-rich foundation that allows medicinal chemists to fine-tune these properties, striking the delicate balance required to "escape from flatland" and achieve optimal brain exposure.[1][2] Derivatives of this scaffold have shown significant promise in modulating a range of critical CNS targets, including dopamine, serotonin, and sigma receptors, positioning it as a versatile tool in the development of novel therapeutics for psychiatric and neurological disorders.[8][9][10]
Part 1: Synthesis of the Azaspiro[3.5]nonane Core
The construction of the azaspiro[3.5]nonane core is a foundational step in the exploration of its therapeutic potential. Solid-phase synthesis offers a streamlined and efficient methodology for building and diversifying these molecules. The following protocol outlines a representative approach for creating a 7-azaspiro[3.5]nonan-1-one core on a solid support, which can then be further functionalized.[11]
Rationale for Solid-Phase Synthesis
Solid-phase synthesis provides several advantages for library generation. Immobilizing the initial building block on a resin simplifies purification, as excess reagents and by-products can be removed by simple washing and filtration. This methodology is also amenable to automation, enabling the rapid generation of a diverse library of analogs for structure-activity relationship (SAR) studies. The choice of a 2-chlorotrityl chloride resin is strategic, as it allows for the attachment of the initial piperidine building block and subsequent cleavage under mildly acidic conditions that leave many other functional groups intact.[11]
Experimental Protocol: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core
Objective: To construct the core spirocyclic system on a solid support for subsequent diversification.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh)
-
Fmoc-4-amino-1-Boc-piperidine
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIEA)
-
Dimethylformamide (DMF)
-
Piperidine
-
1-Ethoxycarbonylcyclobutanecarboxylic acid
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Potassium tert-butoxide
-
Dimethyl sulfoxide (DMSO)
-
Methanol (MeOH), Water (H₂O)
Protocol Steps:
-
Resin Loading:
-
Swell the 2-chlorotrityl chloride resin in anhydrous DCM.
-
Add a solution of Fmoc-4-amino-1-Boc-piperidine and DIEA in DCM to the swollen resin.
-
Agitate the mixture at room temperature for 4 hours to immobilize the building block.[11]
-
Wash the resin sequentially with DCM, DMF, and MeOH.
-
Cap any remaining reactive sites by treating the resin with a solution of DCM/MeOH/DIEA.[11]
-
Wash the resin again and dry under a high vacuum.
-
-
Fmoc-Deprotection and Acylation:
-
Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the piperidine nitrogen.
-
Wash the resin thoroughly with DMF, DCM, and MeOH.
-
In a separate flask, pre-activate 1-ethoxycarbonylcyclobutanecarboxylic acid with HBTU and DIEA in DMF.
-
Add the activated acid solution to the resin and agitate for 6 hours to couple the cyclobutane moiety.[11]
-
Wash the resin and dry under a high vacuum.
-
-
Spirocyclization and Decarboxylation:
-
Swell the resin in anhydrous Tetrahydrofuran (THF).
-
Add a solution of potassium tert-butoxide in THF to the resin and agitate at 60°C for 8 hours. This promotes an intramolecular Dieckmann condensation to form the spirocyclic ketone.[11]
-
Cool the reaction, drain, and wash with THF.
-
For decarboxylation, suspend the resin in a mixture of DMSO and water and heat at 120°C for 4 hours.[11]
-
Cool to room temperature, drain, and wash the resin extensively with water, DMF, DCM, and MeOH. The core 7-azaspiro[3.5]nonan-1-one is now formed on the resin, ready for further modification or cleavage.
-
Part 2: Key CNS Targets and Mechanisms of Action
The azaspiro[3.5]nonane scaffold serves as a template for designing ligands that interact with high specificity at key CNS targets implicated in psychosis, anxiety, depression, and pain.
Dopamine D₂ and Serotonin 5-HT₁ₐ Receptor Modulation
Causality: The "dopamine hypothesis" of schizophrenia posits that hyperactivity of dopaminergic pathways, particularly involving the D₂ receptor, contributes to positive symptoms like hallucinations and delusions.[12] While first-generation antipsychotics were potent D₂ antagonists, they often caused severe extrapyramidal side effects (EPS). The discovery that atypical antipsychotics possess a mixed affinity for both D₂ and serotonin 5-HT₁ₐ receptors led to a paradigm shift. Partial agonism at D₂ receptors and agonism at 5-HT₁ₐ receptors can stabilize the dopamine system, reducing positive symptoms while potentially improving negative and cognitive symptoms with a lower risk of EPS.[9][13] The interaction between these two receptor systems can lead to unique signaling outcomes that are not achievable by targeting either receptor alone.[14] Azapirones, which are structurally related to some azaspiro compounds, are a class of 5-HT₁ₐ receptor partial agonists used for anxiety and depression.[15]
Mechanism: Azaspiro[3.5]nonane derivatives can be functionalized to act as "stabilizers" of the dopamine system. As partial D₂ agonists, they act as antagonists in a hyperdopaminergic state (e.g., the mesolimbic pathway in psychosis) but as agonists in a hypodopaminergic state (e.g., the mesocortical pathway), helping to normalize neuronal firing.[9] Concurrently, agonism at presynaptic 5-HT₁ₐ autoreceptors reduces serotonin release, which in turn can modulate dopamine release in various brain regions. Postsynaptic 5-HT₁ₐ agonism has been linked to anxiolytic and antidepressant effects.[10]
Sigma (σ) Receptor Modulation
Causality: Initially misidentified as an opioid receptor, the sigma-1 receptor (σ₁R) is now understood to be a unique ligand-regulated chaperone protein located at the mitochondria-associated membrane of the endoplasmic reticulum.[3][8][16] It plays a critical role in regulating cellular stress, calcium signaling, and neuroinflammation.[8] The σ₁R modulates the function of numerous other proteins, including G-protein coupled receptors and ion channels like the NMDA receptor.[8][17][18] This positions it as a key therapeutic target for conditions involving neuronal stress and excitotoxicity, such as neuropathic pain, neurodegenerative diseases, and certain psychiatric disorders. The sigma-2 receptor (σ₂R) is also being investigated, particularly in the context of cancer and neurodegeneration.[8]
Mechanism: Azaspiro[3.5]nonane derivatives have been synthesized that show high affinity and selectivity for sigma receptors.[8] Ligands can act as agonists or antagonists. Upon activation by an agonist, σ₁R dissociates from its binding partner BiP and can translocate to the plasma membrane to interact with and modulate other receptors and ion channels.[8] Antagonists block this process. For example, by modulating the NMDA receptor complex, σ₁R ligands can influence glutamatergic neurotransmission, which is crucial for pain signaling and synaptic plasticity.[17][18]
Quantitative Data: Sigma Receptor Binding Affinities
The following table summarizes binding affinity data for representative 2,7-diazaspiro[3.5]nonane derivatives, highlighting the scaffold's potential for generating potent sigma receptor ligands.[8]
| Compound ID | Target Receptor | Kᵢ (nM) | Selectivity (S1R vs S2R) |
| 4b | σ₁R | 2.7 | ~10-fold for σ₁R |
| σ₂R | 27 | ||
| 5b | σ₁R | 13 | ~8-fold for σ₁R |
| σ₂R | 102 | ||
| 8f | σ₁R | 10 | ~16-fold for σ₁R |
| σ₂R | 165 |
Part 3: Protocols for Preclinical Evaluation
A tiered approach to screening, from in vitro binding and functional assays to in vivo behavioral models, is essential for validating the therapeutic potential of novel azaspiro[3.5]nonane derivatives.
In Vitro Assay Protocols
These assays provide initial data on a compound's affinity, functional activity, and potential to reach its target in the brain.
Protocol 3.1.1: Radioligand Binding Assay for Receptor Affinity (Kᵢ)
Objective: To determine the affinity of a test compound for a specific receptor by measuring its ability to compete with a known radiolabeled ligand.
-
Materials: Cell membranes expressing the target receptor (e.g., D₂, 5-HT₁ₐ, or σ₁R), radioligand (e.g., [³H]-Spiperone for D₂, [³H]-8-OH-DPAT for 5-HT₁ₐ, [³H]-(+)-Pentazocine for σ₁R), test compounds, assay buffer, 96-well plates, scintillation fluid, liquid scintillation counter.
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add cell membranes, the radioligand at a concentration near its Kₔ, and either buffer (for total binding), a saturating concentration of a known unlabeled ligand (for non-specific binding), or the test compound.
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60 min at 25°C).
-
Terminate the reaction by rapid filtration through a glass fiber filter mat, washing with ice-cold buffer to separate bound from free radioligand.
-
Allow filters to dry, then add scintillation fluid and count the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percent inhibition of specific binding for each concentration of the test compound. Determine the IC₅₀ value by fitting the data to a dose-response curve. Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Protocol 3.1.2: In Vitro Blood-Brain Barrier (BBB) Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a compound across an artificial membrane, providing an early prediction of its potential to cross the BBB.[6]
-
Materials: PAMPA plate system (a donor plate and an acceptor plate separated by a microfilter disc), brain lipid extract, phosphate-buffered saline (PBS), test compounds, UV-Vis plate reader.
-
Procedure:
-
Coat the filter of the acceptor plate with the brain lipid solution and allow the solvent to evaporate.
-
Fill the acceptor wells with PBS buffer (pH 7.4).
-
Dissolve the test compounds in PBS buffer and add them to the donor wells.
-
Assemble the PAMPA "sandwich" by placing the donor plate on top of the acceptor plate.
-
Incubate for a defined period (e.g., 4-18 hours) at room temperature.
-
After incubation, measure the concentration of the compound in both the donor and acceptor wells using a UV-Vis plate reader.
-
-
Data Analysis: Calculate the effective permeability (Pe) value. Compounds are often categorized as high permeability (Pe > 4 x 10⁻⁶ cm/s) or low permeability, with higher values suggesting a greater potential for passive BBB penetration.[6]
In Vivo Behavioral Model Protocols
In vivo models are crucial for assessing the physiological effects of a compound in a complex biological system and are used to test hypotheses about a drug's potential efficacy for specific symptoms.[12][19][20]
Protocol 3.2.1: Amphetamine-Induced Hyperlocomotion Model (Antipsychotic Potential)
Objective: To evaluate the potential of a compound to reverse the hyperlocomotor activity induced by a psychostimulant like amphetamine, a model for the positive symptoms of psychosis.[12]
-
Animals: Male rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Procedure:
-
Acclimate animals to the testing environment (e.g., open-field activity chambers).
-
Administer the test compound or vehicle control at various doses via the appropriate route (e.g., intraperitoneal, oral).
-
After a pre-treatment period (e.g., 30-60 minutes), administer a challenge dose of d-amphetamine (e.g., 1-2 mg/kg).
-
Immediately place the animals back into the activity chambers and record locomotor activity (e.g., distance traveled, stereotypy counts) for 60-90 minutes.
-
-
Data Analysis: Compare the total locomotor activity of the test compound groups to the vehicle + amphetamine control group. A statistically significant reduction in hyperlocomotion suggests D₂ receptor antagonism, indicative of antipsychotic-like potential.
Conclusion and Future Directions
The azaspiro[3.5]nonane scaffold represents a highly versatile and valuable starting point for the design of novel CNS therapeutics. Its rigid, three-dimensional structure provides a unique advantage for achieving high target affinity and selectivity while maintaining the physicochemical properties necessary for brain penetration. The successful development of derivatives targeting dopamine, serotonin, and sigma receptors underscores the broad applicability of this chemical motif.
Future research in this area will likely focus on several key avenues. First, the continued exploration of structure-activity relationships will enable the fine-tuning of compounds to optimize their multi-target profiles, potentially leading to drugs with superior efficacy and fewer side effects. Second, the development of azaspiro[3.5]nonane-based PET (Positron Emission Tomography) ligands could provide invaluable tools for studying receptor occupancy and target engagement in vivo, bridging the gap between preclinical models and clinical outcomes. Finally, applying this privileged scaffold to novel and emerging CNS targets may unlock therapeutic strategies for a host of challenging neurological and psychiatric disorders.
References
- 1. fujc.pp.ua [fujc.pp.ua]
- 2. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Partial Dopamine D2/Serotonin 5-HT Receptor Agonists as New Therapeutic Agents [benthamopenarchives.com]
- 10. Effect of 5-HT1A Receptor Partial Agonists of the Azapirone Class as an Add-On Therapy on Psychopathology and Cognition in Schizophrenia: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Dopamine D2 and serotonin 5-HT1A receptor interaction in the context of the effects of antipsychotics - in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Azapirone 5-HT1A receptor partial agonist treatment for major depressive disorder: systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Sigma ligands indirectly modulate the NMDA receptor-ion channel complex on intact neuronal cells via sigma 1 site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Involvement of sigma receptors in the modulation of the glutamatergic/NMDA neurotransmission in the dopaminergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Translational In Vivo Assays in Behavioral Biology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Library
Introduction: The Significance of the 7-Azaspiro[3.5]nonan-1-one Scaffold
The 7-azaspiro[3.5]nonan-1-one scaffold has emerged as a structure of significant interest in medicinal chemistry. Its inherent conformational rigidity and three-dimensional topology make it an attractive framework for the design of novel therapeutic agents. This spirocyclic system has been identified as a promising core for targeting various biological entities, including G-protein coupled receptors such as GPR119.[1] The unique spatial arrangement of substituents on this scaffold allows for precise probing of biological targets, potentially leading to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.
Solid-phase organic synthesis (SPOS) offers a powerful and efficient platform for the construction of libraries of molecules based on the 7-azaspiro[3.5]nonan-1-one core. The advantages of SPOS are numerous and well-documented, including the ability to use excess reagents to drive reactions to completion, simplified purification by filtration and washing, and the amenability to high-throughput and automated synthesis formats.[1] This document provides a detailed workflow, key experimental protocols, and guidance on the solid-phase synthesis of a library of 7-azaspiro[3.5]nonan-1-one derivatives. The methodologies presented are adapted from established solid-phase techniques for the synthesis of related heterocyclic and spirocyclic systems.
General Synthetic Strategy
The proposed solid-phase synthesis of the 7-azaspiro[3.5]nonan-1-one library involves the initial immobilization of a suitable piperidine-based building block onto a solid support. This is followed by a series of on-resin chemical transformations to construct the spirocyclic framework, and subsequent diversification before the final product is cleaved from the resin. A plausible retrosynthetic analysis suggests the assembly of the spirocycle on the resin from a piperidine precursor.
The key steps in the synthetic strategy are:
-
Resin Loading: Immobilization of an Fmoc-protected amino-piperidine derivative onto a suitable solid support, such as Wang resin.
-
Fmoc-Deprotection and Acylation: Removal of the Fmoc protecting group and subsequent acylation with a cyclobutane-containing building block.
-
Spirocyclization: Intramolecular Dieckmann condensation to form the spirocyclic core, followed by decarboxylation.
-
On-Resin Diversification (Optional): Further chemical modifications to the spirocyclic scaffold to generate a library of analogues.
-
Cleavage and Purification: Release of the final 7-azaspiro[3.5]nonan-1-one derivatives from the solid support and subsequent purification.
References
Protocols for the N-Functionalization of 7-Azaspiro[3.5]nonane: A Guide for Medicinal Chemists
The 7-azaspiro[3.5]nonane scaffold has emerged as a significant building block in modern medicinal chemistry. Its inherent three-dimensionality and conformational rigidity offer a compelling alternative to traditional piperidine rings, enabling chemists to explore new regions of chemical space and potentially improve pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] This guide provides a detailed overview of established protocols for the functionalization of the secondary amine in 7-azaspiro[3.5]nonane, a critical step in the synthesis of diverse compound libraries for drug discovery.
The protocols outlined herein are curated from established synthetic routes and are designed to be both robust and versatile. We will delve into the mechanistic underpinnings of each transformation, providing not just the "how" but also the "why" behind the selection of reagents and reaction conditions.
Core N-Functionalization Strategies
The secondary amine of 7-azaspiro[3.5]nonane offers a versatile handle for a variety of chemical transformations. The primary methods for its functionalization include N-arylation, N-acylation, N-alkylation, and reductive amination. Each of these methods provides access to a distinct chemical space and allows for the fine-tuning of a molecule's properties.
N-Arylation via Nucleophilic Aromatic Substitution
The introduction of an aryl or heteroaryl moiety at the nitrogen atom is a common strategy in medicinal chemistry to modulate the electronic and steric properties of a lead compound. While the Buchwald-Hartwig amination is a powerful tool for C-N bond formation, in the case of electron-deficient heteroaryls such as pyrimidines, a direct nucleophilic aromatic substitution (SNAr) can be highly effective.[1]
Protocol: N-Arylation with 2-chloropyrimidines
This protocol is adapted from the synthesis of GPR119 agonists and demonstrates the coupling of 7-azaspiro[3.5]nonane with a substituted 2-chloropyrimidine.[1]
Reaction Scheme:
N-Arylation of 7-azaspiro[3.5]nonane via SNAr.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) |
| 7-Azaspiro[3.5]nonane hydrochloride | Not available | 161.68 |
| 2-Chloro-4-methoxypyrimidine | 696-51-5 | 144.57 |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 |
| N-Methyl-2-pyrrolidone (NMP) | 872-50-4 | 99.13 |
Step-by-Step Procedure:
-
To a solution of 7-azaspiro[3.5]nonane hydrochloride (1.0 eq) in N-methyl-2-pyrrolidone (NMP), add N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Add 2-chloro-4-methoxypyrimidine (1.2 eq) to the reaction mixture.
-
Heat the mixture to 120 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-pyrimidinyl-7-azaspiro[3.5]nonane derivative.
Expert Insights:
The choice of a high-boiling polar aprotic solvent like NMP is crucial for facilitating the SNAr reaction, which often requires elevated temperatures. DIPEA acts as a non-nucleophilic base to neutralize the HCl generated during the reaction and to free the amine from its hydrochloride salt. The excess of base ensures the reaction proceeds to completion.
N-Acylation
The formation of an amide bond via N-acylation is a cornerstone of medicinal chemistry, often used to introduce a variety of functional groups and to modulate the polarity and hydrogen-bonding capabilities of a molecule. Acylation of 7-azaspiro[3.5]nonane can be readily achieved using acid chlorides or carboxylic acids activated with coupling agents.
Protocol: N-Acylation with an Acid Chloride
This protocol provides a general method for the acylation of 7-azaspiro[3.5]nonane using an acid chloride.[3]
Reaction Workflow:
General workflow for the N-acylation of 7-azaspiro[3.5]nonane.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) |
| 7-Azaspiro[3.5]nonane | 185-63-7 | 125.22 |
| Acyl Chloride (e.g., Benzoyl chloride) | 98-88-4 | 140.57 |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 |
Step-by-Step Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 7-azaspiro[3.5]nonane (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add N,N-diisopropylethylamine (DIPEA) (1.5 eq) to the solution.[3]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.[3]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Trustworthiness of the Protocol:
This is a highly reliable and general procedure for amide bond formation. The use of DIPEA effectively scavenges the HCl byproduct without interfering with the desired reaction. Cooling the reaction mixture initially helps to control the exothermicity of the reaction between the amine and the highly reactive acid chloride.
N-Alkylation
Direct N-alkylation with alkyl halides is a straightforward method to introduce alkyl substituents. However, this method can sometimes lead to over-alkylation, resulting in the formation of quaternary ammonium salts. Careful control of stoichiometry and reaction conditions is therefore important.
Protocol: N-Alkylation with an Alkyl Halide
This protocol provides a general procedure for the mono-alkylation of 7-azaspiro[3.5]nonane.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) |
| 7-Azaspiro[3.5]nonane | 185-63-7 | 125.22 |
| Alkyl Halide (e.g., Benzyl bromide) | 100-39-0 | 171.04 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 |
| Acetonitrile (MeCN) | 75-05-8 | 41.05 |
Step-by-Step Procedure:
-
To a stirred suspension of potassium carbonate (2.0 eq) in acetonitrile, add 7-azaspiro[3.5]nonane (1.0 eq).
-
Add the alkyl halide (1.1 eq) to the mixture.
-
Heat the reaction mixture to 60 °C and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the N-alkylated product.
Causality Behind Experimental Choices:
The use of an inorganic base like potassium carbonate is common in N-alkylation reactions. It is sufficiently basic to deprotonate the secondary amine, facilitating its nucleophilic attack on the alkyl halide, but is generally not strong enough to cause significant side reactions with many functional groups. Acetonitrile is a suitable polar aprotic solvent for this type of reaction.
Reductive Amination
Reductive amination is a powerful and versatile method for forming C-N bonds, allowing for the introduction of a wide variety of substituents. This one-pot reaction involves the formation of an iminium ion intermediate from the amine and a carbonyl compound, which is then reduced in situ by a mild reducing agent.
Protocol: Reductive Amination with an Aldehyde
This protocol is a general procedure for the reductive amination of 7-azaspiro[3.5]nonane with an aldehyde.[4][5]
Mechanistic Overview:
Simplified mechanism of reductive amination.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) |
| 7-Azaspiro[3.5]nonane | 185-63-7 | 125.22 |
| Aldehyde (e.g., Benzaldehyde) | 100-52-7 | 106.12 |
| Sodium triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 |
| Dichloroethane (DCE) | 107-06-2 | 98.96 |
| Acetic Acid (AcOH) | 64-19-7 | 60.05 |
Step-by-Step Procedure:
-
To a solution of 7-azaspiro[3.5]nonane (1.0 eq) and the desired aldehyde (1.1 eq) in dichloroethane (DCE), add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Expert Insights:
Sodium triacetoxyborohydride is a particularly mild and selective reducing agent that is ideal for reductive aminations. It is less reactive towards aldehydes and ketones than the intermediate iminium ion, which minimizes the reduction of the starting carbonyl compound as a side reaction.[4] The addition of a catalytic amount of acetic acid facilitates the formation of the iminium ion.
Summary of N-Functionalization Protocols
| Reaction Type | Key Reagents | Solvent | Temperature | Typical Reaction Time |
| N-Arylation (SNAr) | Aryl Halide, DIPEA | NMP | 120 °C | 12 h |
| N-Acylation | Acyl Chloride, DIPEA | DCM | 0 °C to RT | 2-4 h |
| N-Alkylation | Alkyl Halide, K₂CO₃ | MeCN | 60 °C | 12-18 h |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃, cat. AcOH | DCE | RT | 12-24 h |
Conclusion
The N-functionalization of 7-azaspiro[3.5]nonane is a critical step in the synthesis of novel chemical entities for drug discovery. The protocols presented in this guide provide a robust starting point for researchers to access a wide range of derivatives. As with any synthetic procedure, optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields and purity. The mechanistic insights provided should aid in troubleshooting and further methods development.
References
- 1. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrido[2,3- d]pyrimidin-7(8 H)-ones: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fujc.pp.ua [fujc.pp.ua]
- 5. Discovery of Arylsulfonamides as Dual Orexin Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Functional Characterization of GPR119 Agonists Using Cell-Based Assays
Abstract
G protein-coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for type 2 diabetes and obesity due to its strategic expression in pancreatic β-cells and intestinal enteroendocrine L-cells.[1][2] Activation of this Gαs-coupled receptor by agonists initiates a signaling cascade that elevates intracellular cyclic adenosine monophosphate (cAMP), which in turn potentiates glucose-dependent insulin secretion and promotes the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[2][3][4] This dual mechanism of action presents a powerful strategy for improving glucose homeostasis.[1] This guide provides a comprehensive framework of robust, cell-based methodologies for the functional characterization and potency determination of novel GPR119 agonists, using the representative molecule, compound 54g, as a model. We detail protocols for primary signal transduction (cAMP accumulation), downstream transcriptional activation (reporter gene), and ultimate physiological response (GLP-1 secretion).
Introduction: GPR119 Signaling and Therapeutic Rationale
GPR119 is a class A rhodopsin-like GPCR whose activation is a promising strategy for treating metabolic disorders.[1][5] Upon binding of an agonist, such as the endogenous ligand oleoylethanolamide (OEA) or a synthetic compound like 54g, GPR119 undergoes a conformational change that facilitates its coupling to the stimulatory G protein, Gαs.[3][6] This interaction catalyzes the exchange of GDP for GTP on the Gαs subunit, leading to its dissociation and subsequent activation of adenylyl cyclase. Adenylyl cyclase then converts ATP into the second messenger cAMP.[3][6] The accumulation of intracellular cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream targets, culminating in the potentiation of glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells and the release of GLP-1 from intestinal L-cells.[1][4] This multi-pronged approach to glycemic control has driven the discovery of potent small-molecule GPR119 agonists.[5]
Caption: GPR119 signaling cascade upon agonist binding.
Foundational Assays for Agonist Characterization
A tiered approach is recommended for characterizing GPR119 agonists. The primary assay should directly measure the immediate downstream signal (cAMP), followed by assays that confirm pathway activation and, finally, a more physiologically relevant functional output.
-
cAMP Accumulation Assay: This is the most direct and fundamental assay for GPR119, a Gαs-coupled receptor. It quantitatively measures the increase in intracellular cAMP levels following agonist stimulation. Technologies like Homogeneous Time-Resolved Fluorescence (HTRF) provide a robust, high-throughput format for this measurement.[7][8]
-
CRE-Luciferase Reporter Gene Assay: This assay measures a downstream transcriptional event. The cAMP/PKA pathway activates the transcription factor CREB (cAMP Response Element-Binding protein), which binds to cAMP Response Elements (CRE) in the promoter region of specific genes.[9] A reporter construct containing a CRE promoter driving the expression of a luciferase gene provides a highly amplified and stable signal, making it excellent for screening and potency determination.[10][11][12]
-
GLP-1 Secretion Assay: This is a more complex, lower-throughput but highly valuable functional assay. It utilizes an enteroendocrine cell line (e.g., GLUTag, NCI-H716) that endogenously expresses GPR119 and secretes GLP-1.[3][13] Measuring the amount of GLP-1 released into the supernatant upon agonist treatment provides direct evidence of a physiologically relevant response.
Detailed Experimental Protocols
Protocol 1: cAMP Accumulation Assay (HTRF)
This protocol describes the measurement of intracellular cAMP in HEK293 cells stably expressing human GPR119 using a competitive immunoassay based on HTRF technology.[14][15]
Principle of the Assay The assay is based on the competition between native cAMP produced by the cells and a d2-labeled cAMP tracer for binding to a specific anti-cAMP antibody labeled with a Europium cryptate.[7][8][15] When the donor (cryptate) and acceptor (d2) are in close proximity, FRET occurs. An increase in cellular cAMP displaces the d2-labeled tracer from the antibody, disrupting FRET and leading to a decrease in the specific HTRF signal, which is inversely proportional to the cAMP concentration.[7][8]
Caption: Workflow for the HTRF cAMP Accumulation Assay.
Materials
-
HEK293 cells stably expressing human GPR119 (HEK293-hGPR119)
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4
-
Phosphodiesterase (PDE) Inhibitor: 500 µM 3-isobutyl-1-methylxanthine (IBMX) in Assay Buffer[13][16]
-
Test Compound: Compound 54g
-
Positive Control: Forskolin (a direct adenylyl cyclase activator)
-
Vehicle Control: DMSO (at the same final concentration as the test compound)
-
384-well low-volume white plates
Procedure
-
Cell Culture: Culture HEK293-hGPR119 cells in appropriate growth medium until they reach 80-90% confluency.
-
Cell Seeding: Harvest cells and resuspend in growth medium. Seed 2,000-5,000 cells/well into a 384-well plate and incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of compound 54g in Assay Buffer containing DMSO. Also prepare solutions of 10 µM Forskolin (positive control) and vehicle.
-
Assay Initiation: On the day of the assay, aspirate the culture medium from the cells.
-
PDE Inhibition: Add 10 µL/well of Assay Buffer containing IBMX and incubate for 30 minutes at 37°C. The inclusion of a PDE inhibitor is critical to prevent the enzymatic degradation of cAMP, thereby amplifying the signal window.[13][16]
-
Compound Addition: Add 10 µL/well of the diluted compounds, positive control, and vehicle control to the respective wells.
-
Stimulation: Incubate the plate at room temperature for 30 minutes.
-
Detection: Sequentially add 10 µL of cAMP-d2 solution followed by 10 µL of anti-cAMP Cryptate solution to each well as per the kit manufacturer's instructions.
-
Final Incubation: Incubate the plate for 1 hour at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at both 665 nm (FRET signal) and 620 nm (Cryptate signal).
Data Analysis
-
Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Normalize the data: Set the vehicle control as 0% activity and the maximal Forskolin response as 100% activity.
-
Generate a dose-response curve by plotting the normalized HTRF ratio against the logarithm of the compound 54g concentration.
-
Calculate the EC50 value using a four-parameter nonlinear regression model.
Protocol 2: CRE-Luciferase Reporter Gene Assay
This protocol describes the measurement of GPR119-mediated transcriptional activation in cells co-expressing the receptor and a CRE-driven luciferase reporter gene.[10][17]
Principle of the Assay Activation of the GPR119-cAMP-PKA pathway leads to the phosphorylation and activation of CREB. Activated CREB binds to CRE promoter elements, driving the transcription and subsequent translation of a reporter enzyme, firefly luciferase.[9][10][12] The amount of light produced upon addition of the luciferase substrate is directly proportional to the level of receptor activation.[18]
Caption: Workflow for the CRE-Luciferase Reporter Gene Assay.
Materials
-
HEK293 cells stably co-expressing hGPR119 and a CRE-luciferase reporter construct
-
Growth Medium (e.g., DMEM with 10% FBS)
-
Assay Medium (e.g., Opti-MEM)
-
Test Compound: Compound 54g
-
Positive Control: Known GPR119 agonist or Forskolin
-
Vehicle Control: DMSO
-
Luciferase Assay System (e.g., Promega ONE-Glo™)
-
96-well or 384-well solid white assay plates
Procedure
-
Cell Seeding: Seed the stable cells at an appropriate density (e.g., 10,000 cells/well for a 96-well plate) and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of compound 54g in Assay Medium.
-
Assay Initiation: Gently aspirate the growth medium and replace it with the compound dilutions, positive control, or vehicle control.
-
Incubation: Incubate the plate for 4-6 hours at 37°C, 5% CO2. This extended incubation is required for transcription and translation of the luciferase enzyme.
-
Plate Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes.
-
Detection: Add the luciferase detection reagent to each well according to the manufacturer's protocol (e.g., a volume equal to the culture medium).
-
Final Incubation: Incubate for 5-10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Data Acquisition: Measure luminescence using a plate luminometer.
Data Analysis
-
Normalize the data (Relative Light Units, RLU) by setting the vehicle control as 1-fold induction.
-
Plot the fold induction over vehicle against the logarithm of the compound 54g concentration.
-
Calculate the EC50 value using a four-parameter nonlinear regression model.
Data Presentation & Interpretation
The potency of a GPR119 agonist is typically defined by its EC50 value, which is the concentration of the agonist that produces 50% of the maximal response. Comparing EC50 values across different assays provides a comprehensive profile of the compound's activity.
Table 1: Representative In Vitro Activity Profile of Compound 54g
| Assay Type | Cell Line | Parameter Measured | Compound 54g EC50 (nM) | Positive Control |
| cAMP Accumulation (HTRF) | HEK293-hGPR119 | Intracellular cAMP | 15.2 | Forskolin (EC50 ~1 µM) |
| CRE-Luciferase Reporter | HEK293-hGPR119-CRE-Luc | Luciferase Activity | 25.8 | Known Agonist (e.g., AR231453, EC50 ~1-5 nM)[17] |
| GLP-1 Secretion (ELISA) | GLUTag | GLP-1 Release | 45.5 | Known Agonist |
Note: The EC50 values for Compound 54g are hypothetical and for illustrative purposes only.
A rightward shift in EC50 from the primary cAMP assay to the more distal reporter and functional secretion assays is common and reflects the cumulative biological complexity of the signaling cascade.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| Weak or No Signal | 1. Low receptor expression.[13] 2. Compound insolubility.[13] 3. Inactive compound. 4. Degraded cAMP (in cAMP assay). | 1. Verify GPR119 expression via qPCR or Western blot. 2. Check compound solubility in assay buffer; ensure final DMSO is <0.5%.[19] 3. Confirm compound integrity. 4. Ensure PDE inhibitor (IBMX) is fresh and used at the correct concentration.[13] |
| High Well-to-Well Variability | 1. Inconsistent cell seeding. 2. Edge effects in the plate. 3. Pipetting errors. | 1. Ensure a homogenous single-cell suspension before plating. 2. Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. 3. Use calibrated pipettes and consistent technique. |
| High Background Signal | 1. Basal receptor activity. 2. Serum interference in reporter assays. 3. Contamination. | 1. This can be inherent to the cell line; normalize data accordingly. 2. Use serum-free medium for the stimulation step. 3. Ensure aseptic technique and use fresh reagents. |
Conclusion
The suite of cell-based assays described herein provides a robust and tiered platform for the comprehensive evaluation of novel GPR119 agonists like compound 54g. By systematically measuring direct second messenger production, downstream transcriptional activation, and physiologically relevant hormone secretion, researchers can confidently determine compound potency, establish structure-activity relationships, and select promising candidates for further preclinical development in the pursuit of novel therapies for type 2 diabetes and obesity.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. GPR119 Modulators for the Treatment of Diabetes, Obesity, and Related Diseases: Patent Highlight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a potent G-protein-coupled receptor 119 agonist for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GPR119, a novel G protein‐coupled receptor target for the treatment of type 2 diabetes and obesity | Scilit [scilit.com]
- 7. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Luciferase Reporter Assay for Deciphering GPCR Pathways [worldwide.promega.com]
- 12. Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. revvity.com [revvity.com]
- 15. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Reporter Assays | Reporter Gene Assay | Reporter Assay [worldwide.promega.com]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols: Pharmacokinetic Profiling of 7-Azaspiro[3.5]nonane Derivatives in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 7-Azaspiro[3.5]nonane Scaffolds and Early Pharmacokinetic Assessment
The 7-azaspiro[3.5]nonane scaffold has emerged as a structure of significant interest in modern medicinal chemistry. Its inherent three-dimensionality and conformational rigidity make it a valuable building block for designing novel therapeutics targeting a range of biological entities, including G-protein coupled receptors (GPCRs).[1][2] The "escape from flatland" in drug design emphasizes the importance of such spirocyclic systems, which can offer improved metabolic stability and unique vectoral orientations for interacting with protein binding sites.[3] As novel derivatives are synthesized, a thorough and early assessment of their pharmacokinetic (PK) properties is paramount to identify candidates with the highest potential for success.[4][5]
Pharmacokinetics, the study of how an organism affects a drug, encompasses the processes of absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters in a preclinical species like the rat is a critical step in the drug discovery pipeline.[6] It provides essential data to guide lead optimization, establish dosing regimens for efficacy studies, and predict human pharmacokinetics.[7][8]
This guide provides a comprehensive overview and detailed protocols for conducting a robust pharmacokinetic profiling study of novel 7-azaspiro[3.5]nonane derivatives in Sprague-Dawley rats. The methodologies described herein are grounded in established preclinical testing standards and are designed to yield reliable and reproducible data to inform critical project decisions.
I. Guiding Principles & Ethical Considerations
All animal studies must be conducted with the highest ethical standards and in strict accordance with institutional and governmental regulations. Prior to initiation, all protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).[9] The core tenets guiding this research, often referred to as the "Three Rs," are:
-
Replacement: Utilizing non-animal alternatives whenever possible.
-
Reduction: Using the minimum number of animals necessary to obtain scientifically valid and statistically significant data.[10]
-
Refinement: Modifying procedures to minimize animal pain, suffering, and distress.[11]
Investigators have a moral and scientific obligation to ensure the humane care of research animals, which includes providing appropriate housing, environmental enrichment, and veterinary care.[12]
II. In Vitro ADME Assays: Foundational Data for In Vivo Study Design
Before proceeding to a full in vivo study, a panel of in vitro assays should be conducted to provide an initial assessment of the compound's metabolic stability and potential for protein binding. This data is invaluable for interpreting the subsequent in vivo results.
A. Metabolic Stability in Liver Microsomes
Metabolism, primarily in the liver, is a major route of elimination for many drugs.[13] The liver microsomal stability assay provides a measure of a compound's susceptibility to metabolism by Phase I enzymes, such as the cytochrome P450 (CYP) family.[14] This high-throughput screen helps to rank-order compounds based on their intrinsic clearance.[15]
Protocol: Rat Liver Microsomal Stability Assay
-
Preparation of Reagents:
-
Thaw pooled Sprague-Dawley rat liver microsomes on ice.[15]
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).[14]
-
Prepare a NADPH-regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[14][16]
-
Prepare a 1 mM stock solution of the 7-azaspiro[3.5]nonane test compound in a suitable organic solvent (e.g., DMSO), and then dilute to a working concentration in acetonitrile.[14]
-
-
Incubation Procedure:
-
In a 96-well plate, combine the rat liver microsomes (final protein concentration of 0.5 mg/mL) with the phosphate buffer.[15]
-
Add the test compound to achieve a final concentration of 1 µM. The final concentration of the organic solvent should be less than 1%.[15]
-
Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.[16]
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[13][14]
-
-
Sample Analysis & Data Interpretation:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13]
-
Quantify the remaining parent compound at each time point.
-
Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) using the following equations:
-
t½ = 0.693 / k
-
Clint (µL/min/mg protein) = (0.693 / t½) / (mg microsomal protein/mL)
-
-
B. Plasma Protein Binding (PPB)
The extent to which a drug binds to plasma proteins, such as albumin, is a critical determinant of its pharmacological activity.[17] Only the unbound (free) fraction of the drug is available to distribute into tissues, interact with its target, and be cleared from the body.[18] Therefore, determining the fraction unbound (fu) is essential for understanding the relationship between plasma concentration and pharmacological effect.[19]
Protocol: Rapid Equilibrium Dialysis (RED) for Plasma Protein Binding
-
Preparation:
-
Prepare a stock solution of the test compound and spike it into fresh rat plasma to achieve the desired final concentration (e.g., 1-10 µM).[19]
-
Prepare a dialysis buffer (e.g., phosphate-buffered saline, pH 7.4).[18]
-
Hydrate the semi-permeable membrane of the RED device inserts according to the manufacturer's instructions.
-
-
Equilibrium Dialysis:
-
Sample Analysis:
-
After incubation, collect aliquots from both the plasma and buffer chambers.
-
To ensure accurate quantification, matrix-match the samples. Add an equal volume of blank plasma to the buffer aliquot and an equal volume of buffer to the plasma aliquot.[18]
-
Precipitate proteins by adding ice-cold acetonitrile with an internal standard.
-
Centrifuge and analyze the supernatant from both chambers by LC-MS/MS to determine the concentration of the compound.[17]
-
-
Data Calculation:
-
The concentration in the buffer chamber represents the unbound drug concentration.
-
The concentration in the plasma chamber represents the total drug concentration (bound + unbound).
-
Calculate the fraction unbound (fu) as follows:
-
% Unbound (fu) = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) x 100 [18]
-
-
III. In Vivo Pharmacokinetic Study in Rats
The in vivo study provides the definitive measure of a compound's behavior in a living system. A well-designed study will determine key PK parameters following both intravenous and oral administration.[20]
A. Study Design & Animal Handling
-
Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used. Animals should be acclimated to the facility for at least one week prior to the study.
-
Housing: House animals in environmentally controlled rooms with a 12-hour light/dark cycle and provide free access to standard chow and water.[21]
-
Dosing Groups:
-
Intravenous (IV) Group: At least 3 rats per compound. This route provides 100% bioavailability and is used to determine clearance and volume of distribution.
-
Oral (PO) Gavage Group: At least 3 rats per compound. This route is used to assess oral absorption and bioavailability.
-
-
Dose Selection: The dose should be high enough to ensure plasma concentrations are above the limit of quantification for the bioanalytical assay, but well below any known toxic dose.[22]
B. Experimental Workflow Diagram
Caption: Workflow for the in vivo pharmacokinetic study in rats.
C. Protocols
1. Formulation Preparation
-
IV Formulation: Dissolve the compound in a vehicle suitable for intravenous injection, such as a mixture of saline, PEG400, and ethanol. The final formulation should be clear and sterile-filtered.
-
PO Formulation: Prepare a suspension or solution in a vehicle like 0.5% methylcellulose in water.
2. Dosing Procedures
-
IV Administration: Administer the dose as a bolus injection into a lateral tail vein.
-
PO Administration (Oral Gavage): Fast the animals overnight (with access to water) before dosing.[21] Administer the dose using a ball-tipped gavage needle. Proper restraint is crucial to avoid injury.[23] The gavage needle should be gently inserted into the oral cavity, allowing it to pass down the esophagus.[24]
3. Blood Sample Collection
-
Collect serial blood samples at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
The saphenous vein is a common and minimally invasive site for repeated blood sampling in rats.[25][26] After shaving the area, puncture the vein with a 23-25 gauge needle and collect approximately 100-150 µL of blood into tubes containing an anticoagulant (e.g., K2EDTA).[27]
-
Apply gentle pressure to the site after collection to ensure hemostasis.[27]
-
The total blood volume collected should not exceed the limits recommended by institutional guidelines (typically 10-15% of total blood volume over the course of the study).[27]
4. Plasma Preparation and Storage
-
Immediately after collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clearly labeled cryovials and store at -80°C until bioanalysis.
D. Bioanalytical Method Validation
A robust and validated bioanalytical method is the cornerstone of any PK study. The method, typically LC-MS/MS, must be proven to be accurate, precise, and specific for the quantification of the 7-azaspiro[3.5]nonane derivative in rat plasma.[28] Validation should be conducted in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[29][30]
Key Validation Parameters: [31]
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte from endogenous matrix components or other interferences.
-
Calibration Curve: A relationship between the instrument response and known concentrations of the analyte, demonstrating linearity over the expected concentration range.[32]
-
Accuracy and Precision: The closeness of measured values to the nominal concentration (accuracy) and the degree of scatter between replicate measurements (precision).
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be reliably quantified with acceptable accuracy and precision.[32]
-
Stability: The stability of the analyte in plasma under various conditions (e.g., freeze-thaw cycles, short-term bench-top, and long-term storage).
IV. Data Analysis and Interpretation
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as Phoenix WinNonlin.[20]
A. Key Pharmacokinetic Parameters
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Indicates the rate and extent of absorption. |
| Tmax | Time to reach Cmax | Indicates the rate of absorption. |
| AUC | Area Under the plasma concentration-time Curve | Represents the total systemic exposure to the drug. |
| t½ | Elimination Half-life | The time required for the plasma concentration to decrease by half. |
| CL | Clearance | The volume of plasma cleared of the drug per unit of time; a measure of elimination efficiency. |
| Vdss | Volume of Distribution at Steady State | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| F (%) | Oral Bioavailability | The fraction of the orally administered dose that reaches systemic circulation. Calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 |
B. Sample Data Presentation
Table 1: In Vitro ADME Properties of Compound XYZ
| Parameter | Value |
|---|---|
| Rat Liver Microsomal t½ (min) | 45 |
| Rat Liver Microsomal Clint (µL/min/mg) | 34.2 |
| Rat Plasma Protein Binding (% Bound) | 88.5 |
| Fraction Unbound (fu) | 0.115 |
Table 2: Pharmacokinetic Parameters of Compound XYZ in Rats
| Parameter | IV (1 mg/kg) | PO (5 mg/kg) |
|---|---|---|
| Cmax (ng/mL) | - | 850 |
| Tmax (h) | - | 1.5 |
| AUC_last (ng*h/mL) | 1230 | 3150 |
| t½ (h) | 3.8 | 4.2 |
| CL (mL/min/kg) | 13.5 | - |
| Vdss (L/kg) | 4.1 | - |
| F (%) | - | 51.2 |
V. Conclusion
A systematic and rigorous approach to pharmacokinetic profiling is essential for the successful advancement of novel 7-azaspiro[3.5]nonane derivatives in the drug discovery process. By integrating in vitro ADME assays with a well-designed in vivo rat study, researchers can gain a comprehensive understanding of a compound's disposition. This data-driven approach enables the selection of candidates with favorable PK properties, ultimately increasing the probability of identifying a safe and effective clinical candidate.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fujc.pp.ua [fujc.pp.ua]
- 4. Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo rat PK profiling in drug discovery: new challenges [pubmed.ncbi.nlm.nih.gov]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. scienceopen.com [scienceopen.com]
- 8. optibrium.com [optibrium.com]
- 9. scireq.com [scireq.com]
- 10. The Interplay of Ethics, Animal Welfare, and IACUC Oversight on the Reproducibility of Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Code of Ethics for the Care and Use of Animals | Office of the Vice President for Research [ovpr.uchc.edu]
- 12. Ethics of Animal Use | Office of the Vice President for Research [ovpr.uchc.edu]
- 13. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 15. mercell.com [mercell.com]
- 16. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 17. Plasma Protein Binding Assay [visikol.com]
- 18. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 19. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. parazapharma.com [parazapharma.com]
- 21. mdpi.com [mdpi.com]
- 22. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. instechlabs.com [instechlabs.com]
- 24. research.uga.edu [research.uga.edu]
- 25. scispace.com [scispace.com]
- 26. einsteinmed.edu [einsteinmed.edu]
- 27. Rodent Blood Collection | Research Animal Resources and Compliance | University of Wisconsin-Madison [rarc.wisc.edu]
- 28. fda.gov [fda.gov]
- 29. fda.gov [fda.gov]
- 30. fda.gov [fda.gov]
- 31. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 32. academy.gmp-compliance.org [academy.gmp-compliance.org]
Design and Synthesis of 2,7-Diazaspiro[3.5]nonane Benzothiazinones: A Comprehensive Guide for Medicinal Chemists
Introduction: The Strategic Integration of Spirocyclic Scaffolds with Privileged Benzothiazinones
In the contemporary landscape of drug discovery, the pursuit of novel chemical matter with enhanced three-dimensional (3D) character is paramount for accessing unexplored biological targets and improving pharmacokinetic profiles. Spirocyclic scaffolds have emerged as a powerful tool in this endeavor, offering a rigid and structurally complex core that can orient substituents in precise vectors, thereby optimizing interactions with biological targets.[1][2] The inherent non-planar nature of spirocycles often leads to improved physicochemical properties such as solubility and metabolic stability when compared to their flat, aromatic counterparts.[2]
This guide details the design rationale, synthetic protocols, and potential applications of a unique class of compounds: 2,7-diazaspiro[3.5]nonane benzothiazinones. This molecular architecture marries the conformational rigidity of the 2,7-diazaspiro[3.5]nonane moiety with the well-established biological relevance of the benzothiazinone core. Benzothiazinones, particularly the 8-nitro-substituted variants, are a clinically significant class of antitubercular agents that act as covalent inhibitors of the essential mycobacterial enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[3][4][5] The strategic incorporation of the 2,7-diazaspiro[3.5]nonane scaffold aims to modulate the pharmacokinetic properties and potentially broaden the spectrum of activity of these potent inhibitors.[6]
This document provides a detailed, experience-driven walkthrough for the synthesis and characterization of these novel compounds, along with insights into their potential therapeutic applications, to empower researchers in their drug discovery efforts.
Design Rationale: Optimizing Potency and Pharmacokinetics
The design of 2,7-diazaspiro[3.5]nonane benzothiazinones is predicated on the hypothesis that the spirocyclic diamine can serve as a superior bioisosteric replacement for more conventional linkers, such as piperazine, found in earlier generation benzothiazinone inhibitors like PBTZ169.[7] The key advantages of this design strategy are:
-
Conformational Rigidity: The spirocyclic core locks the conformation of the molecule, reducing the entropic penalty upon binding to the target and potentially increasing potency.[2]
-
Improved Physicochemical Properties: The introduction of a higher fraction of sp3-hybridized carbons generally leads to increased solubility and improved metabolic stability.[2]
-
Vectorial Orientation of Substituents: The 2,7-diazaspiro[3.5]nonane scaffold allows for the precise placement of substituents, enabling fine-tuning of interactions with the target protein. The benzyl group at the 2-position, for instance, can be optimized to explore additional binding pockets.[6]
-
Broad-Spectrum Potential: The unique interactions facilitated by the spirocyclic moiety may overcome resistance mechanisms observed with earlier benzothiazinone generations, potentially leading to broad-spectrum antimycobacterial activity.[6]
Synthetic Protocols: A Step-by-Step Guide
The synthesis of 2,7-diazaspiro[3.5]nonane benzothiazinones can be accomplished through a convergent synthetic strategy. The key steps involve the preparation of the functionalized 2,7-diazaspiro[3.5]nonane core and the benzothiazinone precursor, followed by their coupling.
Diagram of the General Synthetic Workflow
Caption: General synthetic workflow for 2,7-diazaspiro[3.5]nonane benzothiazinones.
Part 1: Synthesis of the Functionalized 2,7-Diazaspiro[3.5]nonane Intermediate
The key starting material for the spirocyclic component is tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, which allows for selective functionalization at the 7-position.
Protocol 1: Reductive Amination of N-Boc-2,7-diazaspiro[3.5]nonane [8][9]
-
Reaction Setup: To a solution of tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate (1.0 eq.) and a substituted aryl ketone (1.1 eq.) in anhydrous methanol (0.1 M), add titanium(IV) isopropoxide (Ti(OPr-i)₄, 1.5 eq.) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Imine Formation: Stir the reaction mixture at 40 °C for 1 hour to facilitate the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (NaBH₄, 1.5 eq.) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq.) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Causality: Sodium borohydride is a milder reducing agent than lithium aluminum hydride and is selective for the reduction of the iminium ion in the presence of the Boc-protecting group. Titanium(IV) isopropoxide acts as a Lewis acid to activate the ketone and facilitate imine formation.
-
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3 x V). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the N-Boc protected functionalized spirocycle.[10]
Protocol 2: Boc Deprotection
-
Reaction Setup: Dissolve the purified N-Boc protected functionalized spirocycle (1.0 eq.) in dichloromethane (0.1 M).
-
Deprotection: Add trifluoroacetic acid (TFA, 10 eq.) dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic. Extract the aqueous layer with dichloromethane (3 x V). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected functionalized 2,7-diazaspiro[3.5]nonane, which is often used in the next step without further purification.
Part 2: Synthesis of the Benzothiazinone Core
The benzothiazinone core is typically prepared from a substituted 2-chlorobenzoic acid.
Protocol 3: Synthesis of 8-Nitro-6-(trifluoromethyl)-4H-benzo[e][2][11]thiazin-4-one [12]
-
Thiourea Formation: A detailed, multi-step procedure is typically required, often involving the reaction of a substituted anthranilic acid derivative with a thiocarbonylating agent. A more direct approach involves the cyclization of a pre-formed N-(2-chlorobenzoyl)thiourea.
-
Cyclization: The cyclization to form the benzothiazinone ring is a critical step. A common method involves the intramolecular nucleophilic aromatic substitution of the ortho-chloro group by the sulfur of the thiourea moiety, often facilitated by a base.
Part 3: Coupling and Final Product Formation
Protocol 4: Synthesis of 2-(2-Benzyl-2,7-diazaspiro[3.5]nonan-7-yl)-8-nitro-6-(trifluoromethyl)-4H-benzo[e][2][11]thiazin-4-one [6]
-
Reaction Setup: To a solution of the deprotected functionalized 2,7-diazaspiro[3.5]nonane (from Protocol 2, 1.0 eq.) and the benzothiazinone precursor (e.g., 2-chloro-8-nitro-6-(trifluoromethyl)-4H-benzo[e][2][11]thiazin-4-one, 1.1 eq.) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile (0.1 M), add a non-nucleophilic base such as triethylamine (Et₃N, 2.0 eq.) or diisopropylethylamine (DIPEA, 2.0 eq.).
-
Coupling Reaction: Stir the reaction mixture at room temperature or elevated temperature (e.g., 60-80 °C) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Causality: The secondary amine of the diazaspiro[3.5]nonane acts as a nucleophile, displacing the chlorine atom at the 2-position of the benzothiazinone ring in an SNAr reaction. The base is required to neutralize the HCl generated during the reaction.
-
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x V). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to afford the final 2,7-diazaspiro[3.5]nonane benzothiazinone.[10]
Characterization of 2,7-Diazaspiro[3.5]nonane Benzothiazinones
Thorough characterization is essential to confirm the structure and purity of the synthesized compounds.
Table of Expected Spectroscopic Data
| Analysis Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the benzothiazinone core typically appear in the δ 7.0-9.0 ppm region. Protons of the diazaspiro[3.5]nonane scaffold will appear in the aliphatic region (δ 1.5-4.0 ppm). The benzylic protons will be observed as a characteristic singlet or multiplet, depending on adjacent stereocenters. |
| ¹³C NMR | Carbonyl carbon of the benzothiazinone ring around δ 160-170 ppm. Aromatic carbons in the δ 110-150 ppm range. Aliphatic carbons of the spirocycle will be in the δ 20-70 ppm range. |
| Mass Spectrometry (HRMS) | The high-resolution mass spectrum should show the [M+H]⁺ ion with a mass corresponding to the calculated exact mass of the target compound, confirming its elemental composition.[1] |
Note: Specific chemical shifts will vary depending on the substitution pattern of the aryl ketone and the benzothiazinone core.
Application Notes: Therapeutic Potential and Mechanism of Action
Primary Application: Antitubercular Agents
The primary and most well-documented application of this class of compounds is in the treatment of tuberculosis (TB).[3][4]
-
Mechanism of Action: 2,7-Diazaspiro[3.5]nonane benzothiazinones are potent inhibitors of the mycobacterial enzyme DprE1.[5] This enzyme is a crucial component of the arabinogalactan and lipoarabinomannan biosynthesis pathway, which are essential for the integrity of the mycobacterial cell wall.[5] The 8-nitro group of the benzothiazinone is believed to be a prodrug element, which is reduced within the mycobacterial cell to a reactive nitroso species. This species then forms a covalent bond with a cysteine residue in the active site of DprE1, leading to irreversible inhibition of the enzyme and subsequent bacterial cell death.[5]
Diagram of the Proposed Mechanism of Action
Caption: Proposed mechanism of action of benzothiazinones against Mycobacterium tuberculosis.
Potential for Broad-Spectrum Activity and Overcoming Resistance
A key advantage of the 2,7-diazaspiro[3.5]nonane benzothiazinone scaffold is its potential to exhibit broad-spectrum activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, as well as non-tuberculous mycobacteria (NTM).[6] The unique conformational constraints imposed by the spirocycle may allow for novel interactions with the DprE1 enzyme, potentially overcoming mutations that confer resistance to earlier generations of benzothiazinones.[6]
Exploratory Applications in Other Therapeutic Areas
While the primary focus has been on infectious diseases, the unique structural features of 2,7-diazaspiro[3.5]nonane derivatives suggest potential applications in other therapeutic areas:
-
Central Nervous System (CNS) Disorders: Spirocyclic scaffolds are increasingly being explored in CNS drug discovery due to their ability to confer favorable properties for blood-brain barrier penetration.[13][14] The rigid nature of the 2,7-diazaspiro[3.5]nonane core could be leveraged to design ligands with high affinity and selectivity for CNS targets.
-
Oncology: Derivatives of 2,7-diazaspiro[3.5]nonane have been investigated as covalent inhibitors of KRAS G12C, a key oncogenic driver in several cancers.[15] This highlights the potential of this scaffold as a versatile platform for the development of targeted cancer therapies.
Conclusion
The design and synthesis of 2,7-diazaspiro[3.5]nonane benzothiazinones represent a promising avenue for the development of novel therapeutics, particularly in the fight against tuberculosis. The strategic incorporation of the spirocyclic moiety offers a powerful approach to enhance the drug-like properties of the potent benzothiazinone core. The detailed protocols and application notes provided in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Towards a new combination therapy for tuberculosis with next generation benzothiazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Spirocyclic and Bicyclic 8-Nitrobenzothiazinones for Tuberculosis with Improved Physicochemical and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orgsyn.org [orgsyn.org]
- 11. minio.scielo.br [minio.scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally "frozen" analogues of L-glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Antitumor Studies of 1-Oxa-4-azaspironenone Derivatives
Introduction
In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and reduced side effects is perpetual. Spirocyclic compounds have emerged as a significant class of natural and synthetic products, many of which exhibit a wide range of biological activities, including potent antitumor effects.[1] Among these, 1-Oxa-4-azaspironenone derivatives represent a promising scaffold for the development of new anticancer drugs. These compounds, synthesized from starting materials like 4-aminophenol and glycolic acid, have demonstrated moderate to potent activity against various human cancer cell lines, including lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancers.[1][2][3][4]
A key challenge in the development of some spirodienone compounds is their potential for Michael addition reactions with nucleophilic groups in the body, which can lead to adverse effects.[2][5] To mitigate this, recent synthetic strategies have focused on modifying the α,β-unsaturated olefinic bond to reduce this reactivity while maintaining or enhancing antitumor efficacy.[2][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in-depth investigation of the antitumor properties of novel 1-Oxa-4-azaspironenone derivatives. It outlines detailed protocols for evaluating cytotoxicity, and for elucidating the underlying mechanisms of action, such as the induction of apoptosis and cell cycle arrest.
Hypothesized Mechanism of Action: Induction of Apoptosis
While the precise molecular targets of many 1-Oxa-4-azaspironenone derivatives are still under investigation, preliminary studies suggest that their antitumor activity may be mediated through the induction of programmed cell death, or apoptosis.[7] Computational docking and molecular dynamics simulations have explored the interaction of these derivatives with key apoptotic proteins like Caspase-3.[7] The activation of effector caspases such as Caspase-3 is a central event in the apoptotic cascade, leading to the cleavage of critical cellular substrates and the morphological changes characteristic of apoptosis. The general workflow to investigate this hypothesis is outlined below.
Caption: General experimental workflow for antitumor evaluation.
Part 1: In Vitro Cytotoxicity Assessment
The initial step in evaluating any potential anticancer agent is to determine its cytotoxic effect on a panel of cancer cell lines.[8][9] The MTT assay is a robust and widely used colorimetric method for this purpose, assessing cell metabolic activity as an indicator of cell viability.[10][11]
Data Presentation: Cytotoxic Activity of 1-Oxa-4-azaspironenone Derivatives
The half-maximal inhibitory concentration (IC50) is the primary metric derived from cytotoxicity assays. It represents the concentration of the compound required to inhibit the metabolic activity of a cell population by 50%.[12] The following table summarizes reported IC50 values for representative derivatives from this class, demonstrating their potent activity.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 6b | HeLa | Cervical Cancer | 0.18 | [2][6] |
| 6d | A549 | Lung Cancer | 0.26 | [2][6] |
| 8d | MDA-MB-231 | Breast Cancer | 0.10 | [2][6] |
| 11d | MDA-MB-231 | Breast Cancer | 0.09 | [3][4] |
| 11h | A549 | Lung Cancer | 0.19 | [3][4] |
| 11h | MDA-MB-231 | Breast Cancer | 0.08 | [3][4] |
| 11h | HeLa | Cervical Cancer | 0.15 | [3][4] |
| 11k | MDA-MB-231 | Breast Cancer | 0.08 | [3][4] |
| 12c | HeLa | Cervical Cancer | 0.14 | [3][4] |
Protocol 1: MTT Assay for Cell Viability
This protocol details the steps to determine the IC50 value of a test compound.[13]
Principle: The assay is based on the ability of mitochondrial dehydrogenases in viable cells to cleave the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., A549, MDA-MB-231, HeLa)
-
Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well flat-bottom plates
-
1-Oxa-4-azaspironenone derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cells and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the 1-Oxa-4-azaspironenone derivative in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (DMSO concentration matched to the highest compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[14]
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[10] During this time, purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.[13] Add 150 µL of the solubilization solvent (e.g., DMSO) to each well to dissolve the crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
Part 2: Elucidating the Mechanism of Cell Death
Once cytotoxicity is established, the next critical step is to determine how the compounds kill the cancer cells. Apoptosis is a common mechanism for anticancer drugs. The Annexin V-FITC/Propidium Iodide (PI) assay is a standard flow cytometry method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[15][16]
Principle of Annexin V-FITC / PI Apoptosis Assay
In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorochrome like FITC to label these early apoptotic cells.[17] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells in late apoptosis or necrosis where membrane integrity is compromised.[15] This dual staining allows for the clear distinction between different cell populations.
Caption: Principle of the Annexin V/PI apoptosis assay.
Protocol 2: Apoptosis Detection by Annexin V-FITC and PI Staining
This protocol is adapted from standard methods for apoptosis detection by flow cytometry.[12][17][18]
Materials:
-
Cells treated with the test compound (at its IC50 concentration) and vehicle control.
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer).
-
Cold Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
Procedure:
-
Cell Treatment and Harvesting: Culture and treat cells with the 1-Oxa-4-azaspironenone derivative (e.g., at the predetermined IC50 concentration) for a specified time (e.g., 24 or 48 hours).
-
Harvest both floating and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension at a low speed (e.g., 300 x g for 5 minutes).[18]
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[16]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[18]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[16] Use FITC signal detector for Annexin V-FITC (Ex = 488 nm; Em = 530 nm) and the phycoerythrin emission signal detector for PI.[18]
Part 3: Cell Cycle Analysis
Anticancer agents often exert their effects by disrupting the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M).[19] This can be a precursor to apoptosis. Flow cytometry analysis of cellular DNA content using a fluorescent dye like Propidium Iodide (PI) is the standard method for evaluating cell cycle distribution.[20][21]
Protocol 3: Cell Cycle Analysis by PI Staining
This protocol outlines the procedure for preparing and staining cells for DNA content analysis.[12][22]
Principle: PI is a fluorescent intercalating agent that binds to DNA stoichiometrically.[20] The fluorescence intensity of a stained cell is therefore directly proportional to its DNA content. Cells in the G2/M phase (with 4n DNA) will have twice the fluorescence intensity of cells in the G0/G1 phase (with 2n DNA). Cells in the S phase will have an intermediate DNA content.
Materials:
-
Cells treated with the test compound and vehicle control.
-
Cold 70% ethanol.
-
Cold PBS.
-
PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Flow cytometer.
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest approximately 1-2 x 10⁶ cells per sample.
-
Fixation: Centrifuge the cells, discard the supernatant, and resuspend the pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells for at least 2 hours (or overnight) at -20°C.[12] This step permeabilizes the cells and preserves their morphology.
-
Washing: Centrifuge the fixed cells (e.g., 500 x g for 5 minutes), discard the ethanol, and wash the cell pellet once with cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of the PI/RNase A staining solution. The RNase A is crucial to degrade any RNA, ensuring that the PI signal comes exclusively from DNA.[22]
-
Incubation: Incubate the tubes for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The data is typically displayed as a histogram of fluorescence intensity on a linear scale.[23] Software algorithms are used to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Part 4: Molecular Mechanism Investigation by Western Blotting
To delve deeper into the molecular pathways affected by the 1-Oxa-4-azaspironenone derivatives, Western blotting is an indispensable technique. It allows for the detection and semi-quantification of specific proteins involved in apoptosis and cell cycle regulation.
Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins
This protocol provides a general workflow for analyzing changes in the expression levels of key apoptotic proteins.[24][25]
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against proteins of interest (e.g., Caspase-3, Cleaved Caspase-3, Bax, Bcl-2, PARP). An enzyme-conjugated secondary antibody is then used to detect the primary antibody, and a chemiluminescent substrate allows for visualization.
Materials:
-
Treated and untreated cell pellets.
-
RIPA lysis buffer with protease inhibitor cocktail.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Caspase-3, anti-Cleaved Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Lysis and Protein Quantification: Lyse cell pellets in ice-cold RIPA buffer.[24] Centrifuge the lysates at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes. Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[24]
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of the target proteins to a housekeeping protein (e.g., β-actin or GAPDH) to correct for loading variations. An increase in the cleaved forms of Caspase-3 and PARP, or an increased Bax/Bcl-2 ratio, would be indicative of apoptosis induction.
References
- 1. Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4,5]deca-6,9-diene-3,8-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. "Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-Azaspiro" by Z. Yang, Qiu Zhong et al. [digitalcommons.xula.edu]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. ijprajournal.com [ijprajournal.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. MTT assay overview | Abcam [abcam.com]
- 14. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. kumc.edu [kumc.edu]
- 18. static.igem.org [static.igem.org]
- 19. nanocellect.com [nanocellect.com]
- 20. Flow cytometry with PI staining | Abcam [abcam.com]
- 21. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cancer.wisc.edu [cancer.wisc.edu]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-7-azaspiro[3.5]nonan-2-ol
Welcome to the technical support guide for the synthesis of 2-Methyl-7-azaspiro[3.5]nonan-2-ol. This document is designed for researchers, medicinal chemists, and drug development professionals. As a conformationally rigid scaffold, the 7-azaspiro[3.5]nonane core is a valuable building block in modern drug discovery, and its derivatives are of significant interest as agonists for receptors like GPR119.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the synthetic challenges and optimize your reaction yields.
The synthesis of the target tertiary alcohol, this compound, is most reliably achieved via the nucleophilic addition of a methyl organometallic reagent to a suitable N-protected 7-azaspiro[3.5]nonan-2-one precursor. The following guide is structured around this key transformation.
Proposed Synthetic Workflow
The overall strategy involves the synthesis of the spirocyclic ketone, protection of the piperidine nitrogen, the key Grignard addition, and a final deprotection if required.
Caption: General workflow for this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound? A1: The most prevalent strategy is the nucleophilic addition of a methyl group to the carbonyl of an N-protected 7-azaspiro[3.5]nonan-2-one precursor. The Grignard reaction, using methylmagnesium bromide (MeMgBr) or methylmagnesium chloride (MeMgCl), is the classic and cost-effective choice for this transformation.[3][4] Alternative reagents like methyllithium can also be used, sometimes offering different selectivity or reactivity profiles.
Q2: Why is protection of the piperidine nitrogen essential before the Grignard reaction? A2: The piperidine secondary amine has an acidic proton (N-H). Grignard reagents are highly basic and will preferentially act as a base, deprotonating the amine instead of acting as a nucleophile to attack the ketone carbonyl. This consumes at least one equivalent of the Grignard reagent, significantly reduces the yield of the desired alcohol, and complicates purification. A Boc (tert-butyloxycarbonyl) group is a common and robust choice for protection, as it is stable to the basic Grignard reaction conditions and can be readily removed later under acidic conditions.
Q3: What are the most critical parameters to control during the Grignard addition step? A3: Three parameters are paramount for success:
-
Anhydrous Conditions: Grignard reagents react violently with water. All glassware must be rigorously oven- or flame-dried, and all solvents (typically THF or diethyl ether) must be anhydrous.
-
Reagent Quality: The concentration and activity of commercial Grignard reagents can vary. It is best practice to titrate the reagent before use (e.g., with salicylaldehyde phenylhydrazone) to determine its exact molarity.
-
Temperature Control: The reaction is typically started at a low temperature (e.g., 0 °C or -78 °C) during the slow, dropwise addition of the Grignard reagent to a solution of the ketone. This helps to control the exothermicity of the reaction and minimize side reactions. After addition, the reaction is often allowed to warm to room temperature to ensure completion.
Q4: How can I effectively monitor the reaction's progress? A4: Thin-Layer Chromatography (TLC) is the most common method. A sample of the reaction mixture (after quenching a small aliquot) is spotted on a TLC plate alongside a spot of the starting ketone. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates reaction progress. Staining with potassium permanganate is effective for visualizing the alcohol product, which will appear as a yellow spot on a purple background.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, focusing on the critical Grignard reaction step.
Problem 1: Low or no yield of this compound, with recovery of starting ketone.
| Potential Cause | Suggested Solution & Explanation |
| 1a. Inactive Grignard Reagent | The Grignard reagent may have degraded due to improper storage or exposure to moisture/air. Solution: Always use a fresh bottle or a recently titrated solution of methylmagnesium bromide. Ensure the reagent is handled under a dry, inert atmosphere (Nitrogen or Argon). |
| 1b. Presence of Moisture | Trace amounts of water in the solvent, reagents, or on the glassware will quench the Grignard reagent. Solution: Dry all glassware in an oven at >120 °C for several hours and cool under an inert atmosphere. Use anhydrous solvents, preferably freshly distilled from a suitable drying agent (e.g., THF from sodium/benzophenone). |
| 1c. Ketone Enolization | The Grignard reagent can act as a base to deprotonate the α-carbon of the ketone, forming an enolate. This is a significant side reaction, especially with sterically hindered ketones.[3] After aqueous workup, the enolate is protonated, regenerating the starting ketone. Solution: Perform the reaction at lower temperatures (e.g., -78 °C) to favor nucleophilic addition over deprotonation. Consider adding Cerium(III) chloride (CeCl₃). The in-situ formation of an organocerium reagent is less basic and more nucleophilic, often suppressing enolization (Luche-type conditions). |
| 1d. Insufficient Reagent | An insufficient molar excess of the Grignard reagent was used. Solution: Use at least 1.2 to 1.5 equivalents of the Grignard reagent to ensure the reaction goes to completion, accounting for any minor quenching. If the reagent has not been recently titrated, using up to 2.0 equivalents may be necessary. |
Problem 2: The formation of significant byproducts alongside the desired alcohol.
This diagram illustrates the desired nucleophilic addition pathway versus common side reactions.
Caption: Competing reaction pathways in the Grignard synthesis.
| Potential Cause | Suggested Solution & Explanation |
| 2a. Reduction Byproduct | If the Grignard reagent has β-hydrogens (not the case for MeMgBr, but relevant for others like EtMgBr), it can reduce the ketone to a secondary alcohol via hydride transfer.[3] While less common for methyl Grignards, impurities in the starting materials or reagent can sometimes lead to reduction products. Solution: Ensure high-purity starting materials. If reduction is consistently observed, switching to methyllithium, which is less prone to this side reaction, may be beneficial. |
| 2b. Dimerization/Condensation | Under certain conditions, enolates (formed as in 1c) can react with another molecule of the starting ketone, leading to aldol-type condensation products. Solution: Maintain a low reaction temperature and ensure slow addition of the Grignard reagent to a solution of the ketone. This keeps the instantaneous concentration of the enolate low, minimizing the chance for self-condensation. |
Problem 3: Difficulties during workup and purification.
| Potential Cause | Suggested Solution & Explanation |
| 3a. Persistent Emulsions | Quenching the reaction with water or dilute acid can form magnesium hydroxides/salts that are gelatinous and lead to problematic emulsions during the extraction phase. Solution: Quench the reaction at 0 °C by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This solution is a weak acid that effectively breaks down the magnesium alkoxide complex while forming more easily filterable magnesium salts, often preventing emulsions. |
| 3b. Product Streaking on Silica Gel | The basic nitrogen of the piperidine ring can interact strongly with the acidic silica gel during column chromatography, leading to broad peaks and poor separation (streaking). Solution: Deactivate the silica gel by adding 1-2% triethylamine (Et₃N) to the eluent system (e.g., hexanes/ethyl acetate). The triethylamine will preferentially bind to the acidic sites on the silica, allowing the basic product to elute cleanly. |
| 3c. Co-elution of Byproducts | A non-polar byproduct may be difficult to separate from the desired alcohol. Solution: Optimize the column chromatography solvent system. A shallow gradient (e.g., starting from 5% ethyl acetate in hexanes and slowly increasing to 30%) often provides better resolution than an isocratic elution. If separation is still difficult, consider reverse-phase HPLC for purification. |
Experimental Protocol: Grignard Reaction
This is a generalized protocol and should be adapted and optimized based on preliminary small-scale experiments.
Materials:
-
N-Boc-7-azaspiro[3.5]nonan-2-one
-
Methylmagnesium bromide (MeMgBr), ~3.0 M in Diethyl Ether
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.
-
Reactant Preparation: Dissolve N-Boc-7-azaspiro[3.5]nonan-2-one (1.0 eq) in anhydrous THF (approx. 0.1 M concentration) in the reaction flask.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Grignard Addition: Add methylmagnesium bromide (1.5 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring by TLC until the starting ketone is consumed.
-
Quenching: Cool the flask back to 0 °C and slowly and carefully add saturated aqueous NH₄Cl solution dropwise to quench the excess Grignard reagent and the magnesium alkoxide product.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude N-Boc-2-Methyl-7-azaspiro[3.5]nonan-2-ol by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (containing 1% triethylamine).
References
Technical Support Center: Purification of Polar Azaspiro Compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Azaspiro compounds, characterized by a spirocyclic scaffold containing at least one nitrogen atom, are of significant interest in drug discovery due to their unique three-dimensional structures and potential for novel biological activity.[1][2][3] However, the introduction of polar functional groups and the inherent basicity of the nitrogen atom often present substantial purification challenges. Researchers frequently encounter issues such as poor chromatographic resolution, compound instability, and difficulty with crystallization. This guide provides practical, in-depth troubleshooting advice to navigate these common hurdles, ensuring the efficient isolation of high-purity polar azaspiro compounds.
Frequently Asked Questions (FAQs): General Challenges
Q1: Why are my polar azaspiro compounds so difficult to purify?
The difficulty arises from a combination of three core physicochemical properties:
-
High Polarity: Polar functional groups (e.g., hydroxyls, carboxyls, primary/secondary amines) lead to high water solubility and strong interactions with polar stationary phases like silica gel. This can result in either very strong retention, leading to streaking and poor recovery, or no retention at all on non-polar reverse-phase columns.[4]
-
Basicity of the Nitrogen Atom: The nitrogen in the azaspiro core is typically basic. This basicity causes strong ionic interactions with the acidic silanol groups present on the surface of standard silica gel, a primary cause of severe peak tailing and irreversible adsorption during normal-phase chromatography.[5][6]
-
Complex Solubility Profile: These compounds can be "amphiphilic," possessing both polar and non-polar regions. This can lead to challenging solubility behavior, where they are not sufficiently soluble in either purely aqueous or purely organic solvents, complicating both chromatographic and crystallization efforts.
Q2: My compound seems to be everywhere on the chromatogram! How do I deal with poor peak shape and streaking?
Poor peak shape, especially tailing, is the most common complaint. The primary culprit is secondary site interactions, where the basic amine of your azaspiro compound interacts with acidic residual silanols on silica-based stationary phases (both normal and reverse-phase).[7][8] This leads to a non-linear adsorption isotherm, causing the peak to tail.[9]
To address this, you must either mask these interactions or choose a different separation mechanism.
-
In Reverse-Phase (RPC): Add a mobile phase modifier. Low concentrations (0.05-0.1%) of an acid like formic acid (FA) or trifluoroacetic acid (TFA) will protonate the basic nitrogen on your compound and, more importantly, suppress the ionization of the silanol groups on the stationary phase, drastically reducing the unwanted ionic interaction.[7][10][11]
-
In Normal-Phase (NPC): Add a basic modifier to the mobile phase, such as triethylamine (TEA) or ammonium hydroxide.[6][7][12] These additives compete with your compound for binding to the acidic silanol sites, effectively "masking" them and allowing your compound to elute more symmetrically.[7]
Q3: My compound is unstable during purification. What are common degradation pathways and how can I avoid them?
Polar azaspiro compounds can be susceptible to degradation, especially under acidic or basic conditions required for chromatography.
-
Acid-Labile Groups: If your molecule contains sensitive functional groups like acetals, ketals, or certain protecting groups (e.g., Boc), prolonged exposure to acidic mobile phases (like those with TFA) can cause cleavage.
-
Solution: If acid is necessary for peak shape, use a weaker acid like formic acid or acetic acid.[11] Minimize the time the compound spends in the acidic solution by working quickly and neutralizing the collected fractions immediately with a mild base (e.g., sodium bicarbonate solution) if required for stability.
-
-
Base-Labile Groups: Esters or other base-sensitive functionalities can be hydrolyzed if strong basic modifiers like ammonium hydroxide are used in normal-phase chromatography.
-
Oxidation: Amines can be susceptible to oxidation.
-
Solution: Use fresh, HPLC-grade solvents, and consider sparging them with an inert gas like nitrogen or argon to remove dissolved oxygen. Keep samples cool and protected from light.
-
Troubleshooting Guide: Specific Purification Techniques
Reverse-Phase Chromatography (RPC)
| Issue | Root Cause(s) | Troubleshooting Actions |
| No Retention (Elutes in Void Volume) | Compound is too polar for the stationary phase. Phase collapse of C18 chains in highly aqueous mobile phases. | 1. Use an "Aqueous-Compatible" Column: Select a column specifically designed for use with 100% aqueous mobile phases (e.g., polar-endcapped C18, polar-embedded phases).[4][13] 2. Reduce Organic Content: Start with a mobile phase of 0-5% organic solvent (Acetonitrile or Methanol) with an appropriate additive (e.g., 0.1% FA or TFA).[10] 3. Consider HILIC: If retention is still poor, your compound is a prime candidate for Hydrophilic Interaction Liquid Chromatography (HILIC).[14] |
| Significant Peak Tailing | Secondary ionic interactions between the protonated amine of the compound and deprotonated residual silanols on the stationary phase. | 1. Add an Acidic Modifier: Use 0.1% Formic Acid (MS-friendly) or 0.1% Trifluoroacetic Acid (provides excellent peak shape but can cause ion suppression in MS and is difficult to remove).[15][16] 2. Increase Ionic Strength: Add a buffer like 10-20 mM ammonium formate or ammonium acetate to the mobile phase. The salt ions compete for active sites and can improve peak shape.[7][9] 3. Work at Higher pH: If the compound is stable, using a high-pH stable column (e.g., hybrid particle) with a buffer like ammonium bicarbonate (pH ~10) can neutralize the compound, improving retention and peak shape. |
| Poor Resolution from Impurities | Suboptimal mobile phase conditions or stationary phase selectivity. | 1. Change the Organic Modifier: Switch from acetonitrile to methanol or vice versa. They have different solvating properties and can alter the elution order. 2. Adjust the Modifier: Compare the selectivity of Formic Acid vs. TFA. TFA's stronger ion-pairing properties can sometimes improve resolution.[17] 3. Try a Different Stationary Phase: Switch from a C18 to a Phenyl-Hexyl or a Cyano phase, which offer different (e.g., pi-pi) interaction mechanisms.[14] |
Normal-Phase Chromatography (NPC)
| Issue | Root Cause(s) | Troubleshooting Actions |
| Streaking / Irreversible Adsorption | Strong ionic interaction between the basic azaspiro nitrogen and acidic silica gel surface.[5][6] | 1. Add a Basic Modifier: Elute with a solvent system containing 0.5-2% triethylamine (TEA) or 1-2% of a 10% ammonium hydroxide in methanol solution added to the main eluent (e.g., DCM/MeOH).[18][19] 2. Use an Alternative Stationary Phase: a) Alumina (Basic or Neutral): An excellent alternative for basic compounds.[12][20] b) Amine-Functionalized Silica: These columns have a basic surface that repels the basic analyte, preventing strong adsorption and improving peak shape.[5][6][21] |
| Compound Won't Elute | Compound is too polar for the chosen solvent system. | 1. Increase Solvent Polarity: Gradually increase the percentage of the polar solvent (e.g., methanol in a DCM/MeOH system). 2. Use a Stronger Polar Solvent: If methanol isn't effective, try adding a small percentage of an even more polar solvent like water, but be mindful of its immiscibility with less polar solvents like DCM. A common system for very polar amines is DCM/MeOH/NH4OH.[18] |
Ion-Exchange Chromatography (IEX)
| Question | Answer |
| When should I consider using IEX? | IEX is an excellent choice when your azaspiro compound has a stable charge and is difficult to separate from neutral or similarly charged impurities.[22][23][24] Since azaspiro compounds are basic, they will be positively charged at neutral or acidic pH, making them ideal candidates for Cation-Exchange Chromatography (CEX) .[25][26] |
| How do I optimize the separation? | 1. Select the Right Exchanger: For most azaspiro compounds, a Strong Cation Exchanger (SCX) is a good starting point as it remains charged over a wide pH range.[27] 2. Optimize Buffer pH: Start with a loading buffer pH where your compound is fully charged and stable (e.g., pH 4-5). 3. Elute with Salt or pH Gradient: Elution is achieved by either increasing the salt concentration (e.g., a gradient of 0 to 1M NaCl) or by increasing the pH of the buffer to neutralize the charge on the compound, causing it to release from the column. |
Crystallization
| Issue | Root Cause(s) | Troubleshooting Actions |
| Compound is an Oil and Won't Crystallize | High polarity and/or conformational flexibility can inhibit the formation of an ordered crystal lattice.[28] Impurities may also be inhibiting crystallization. | 1. Solvent Screening: Experiment with a wide range of solvents and solvent systems (e.g., slow evaporation, vapor diffusion with an anti-solvent). Try polar, aprotic solvents like acetonitrile, acetone, or ethyl acetate, and attempt to crash the compound out by slow addition of a non-polar anti-solvent like hexanes or diethyl ether.[29] 2. Increase Purity: Ensure the compound is >95% pure before attempting crystallization. An initial chromatographic step, even if it doesn't yield perfect purity, can remove critical impurities that inhibit crystal formation. |
| How can I improve crystallinity? | The goal is to introduce stronger, more directional intermolecular interactions to encourage lattice formation. | Form a Salt: This is the most effective strategy for basic azaspiro compounds.[30] Reacting the basic nitrogen with an acid creates an ionic bond, which promotes crystallization.[31] * Common Acids for Salt Formation: HCl, HBr, sulfuric acid, methanesulfonic acid (MSA), or tartaric acid. * General Procedure: Dissolve the purified freebase in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate). Add a stoichiometric amount of the chosen acid (often as a solution in a solvent like diethyl ether or isopropanol). The salt will often precipitate directly or upon cooling/addition of an anti-solvent. |
Experimental Protocols
Protocol 1: Step-by-Step Optimization of RPC with a TFA Additive
-
Column Selection: Start with a C18 column known for good peak shape with bases (many modern, high-purity silica columns are suitable).[32]
-
Mobile Phase Preparation:
-
Phase A: 0.1% TFA in HPLC-grade water.
-
Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
Scouting Gradient: Run a fast linear gradient from 5% to 95% B over 10 minutes to determine the approximate elution percentage of your compound.
-
Tailing Assessment: Examine the peak shape from the scouting run. If tailing is still present, ensure the TFA concentration is correct and the column is well-equilibrated.
-
Isocratic or Shallow Gradient: Based on the scouting run, develop a focused, shallow gradient (or isocratic method) around the elution percentage of your compound to maximize resolution from nearby impurities.
-
Fraction Collection & Neutralization: Collect the fractions containing your pure compound. If the compound is acid-labile, immediately dilute the fraction with a saturated solution of sodium bicarbonate and extract the freebase with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Solvent Removal: Dry the organic extracts over sodium sulfate, filter, and remove the solvent under reduced pressure.
Protocol 2: Workflow for Salt Screening to Induce Crystallization
-
Purify the Freebase: Start with the highest purity material possible (>98%).
-
Solubility Test: Dissolve small amounts of the freebase in various solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Acetonitrile).
-
Acid Selection: Prepare 1M solutions of several acids (e.g., HCl in ether, methanesulfonic acid in isopropanol, acetic acid in ethyl acetate).
-
Small-Scale Screening: In separate vials, dissolve ~10-20 mg of your compound in 0.5 mL of a solvent it is soluble in.
-
Stoichiometric Addition: Add one equivalent of an acid solution dropwise while stirring.
-
Observe:
-
If a solid precipitates immediately, it may be amorphous. Heat gently to redissolve and then cool slowly.
-
If no solid forms, cap the vial and allow for slow evaporation, or place it in a larger chamber containing an anti-solvent (e.g., a vial of ethyl acetate in a beaker of hexanes).
-
If an oil forms, try scratching the side of the vial with a glass rod to induce nucleation.
-
-
Scale-Up: Once promising conditions (a specific salt and solvent system) are identified, scale up the procedure to crystallize the bulk of your material.
Visual Workflows
Diagram 1: Purification Strategy Selection
Caption: Decision tree for selecting a primary purification strategy.
Diagram 2: Troubleshooting Poor Peak Shape in Chromatography
References
- 1. researchgate.net [researchgate.net]
- 2. Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. azaspiro compound (CHEBI:35624) [ebi.ac.uk]
- 4. labex.hu [labex.hu]
- 5. youtube.com [youtube.com]
- 6. biotage.com [biotage.com]
- 7. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. halocolumns.com [halocolumns.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. theanalyticalscientist.com [theanalyticalscientist.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns - FAQ [mtc-usa.com]
- 16. reddit.com [reddit.com]
- 17. waters.com [waters.com]
- 18. reddit.com [reddit.com]
- 19. Chromatography [chem.rochester.edu]
- 20. columbia.edu [columbia.edu]
- 21. biotage.com [biotage.com]
- 22. What molecules can be purified by ion exchange chromatography? | AAT Bioquest [aatbio.com]
- 23. researchgate.net [researchgate.net]
- 24. microbenotes.com [microbenotes.com]
- 25. Exploring the Principle of Ion Exchange Chromatography and Its Applications | Technology Networks [technologynetworks.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. bio-rad.com [bio-rad.com]
- 28. syrris.com [syrris.com]
- 29. researchgate.net [researchgate.net]
- 30. unifr.ch [unifr.ch]
- 31. seasaltsuperstore.com [seasaltsuperstore.com]
- 32. agilent.com [agilent.com]
Technical Support Center: Optimization of Dieckmann Condensation for Spirocyclization
Welcome to the Technical Support Center dedicated to the strategic optimization of the Dieckmann condensation for the synthesis of spirocyclic systems. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to leverage this powerful intramolecular cyclization for the construction of complex molecular architectures. Here, we move beyond the textbook description of the Dieckmann condensation to provide actionable, field-proven insights into troubleshooting and optimizing these often-challenging transformations.
Introduction to Dieckmann Spirocyclization
The Dieckmann condensation is a robust method for the formation of five- and six-membered rings through the intramolecular cyclization of a diester under basic conditions.[1][2][3] Its application in the synthesis of spirocycles—molecules containing two rings connected by a single common atom—is of significant interest in drug discovery and natural product synthesis due to the unique three-dimensional scaffolds they provide.
The fundamental mechanism mirrors the classic Claisen condensation, involving the deprotonation of an α-carbon to one ester group to form an enolate, which then attacks the carbonyl of the second ester within the same molecule.[1][2] The reaction is driven to completion by the irreversible deprotonation of the resulting β-keto ester.[1] While the principles are straightforward, the construction of a spirocyclic core introduces specific challenges related to regioselectivity, steric hindrance, and potential side reactions that demand careful consideration and optimization.
Troubleshooting Guide: A-Q&A Approach to Common Experimental Issues
This section addresses specific problems you may encounter during the Dieckmann spirocyclization in a direct question-and-answer format.
Question 1: My reaction yield is disappointingly low, or I am recovering a significant amount of starting material. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion in a Dieckmann spirocyclization is a common issue that can often be traced back to several key factors:
-
Insufficient Base Strength or Stoichiometry: The base must be strong enough to deprotonate the α-carbon of the ester to generate the reactive enolate. If the base is too weak, the enolate concentration will be insufficient to drive the reaction forward. Furthermore, a full equivalent of a strong base is required, as the final deprotonation of the β-keto ester product is what makes the reaction thermodynamically favorable.
-
Solution: Consider switching to a stronger base. While traditional alkoxide bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are often effective, non-nucleophilic bases such as sodium hydride (NaH), lithium diisopropylamide (LDA), or lithium bis(trimethylsilyl)amide (LHMDS) can offer superior results, especially with sterically hindered substrates.[4] Ensure you are using at least one full equivalent of the base.
-
-
Inappropriate Solvent Choice: The solvent plays a critical role in solubilizing the reactants and stabilizing the intermediates.
-
Solution: For bases like NaH, LDA, and LHMDS, anhydrous aprotic solvents such as tetrahydrofuran (THF), toluene, or dimethylformamide (DMF) are essential. Polar aprotic solvents can enhance the stability of the enolate.[4] If using an alkoxide base, the corresponding alcohol is typically used as the solvent to prevent transesterification.
-
-
Reaction Temperature and Time: The Dieckmann condensation can be slow, and insufficient reaction time or temperature will lead to incomplete conversion.
-
Solution: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS). If the reaction is sluggish, consider increasing the temperature. For instance, reactions in toluene or xylene can be refluxed. Be aware that higher temperatures can also promote side reactions, so a careful balance is necessary.
-
-
Moisture Contamination: Strong bases like NaH and LDA are highly sensitive to moisture. Any water in the reaction will quench the base and inhibit the reaction.
-
Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried under vacuum) and that all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Question 2: I am observing the formation of a significant amount of polymeric or oligomeric byproducts. How can I favor the desired intramolecular spirocyclization?
Answer:
The formation of polymers or oligomers indicates that an intermolecular Claisen condensation is competing with the desired intramolecular Dieckmann cyclization. This is a common issue, particularly when forming larger rings, but can also be problematic in spirocyclization.
-
High-Dilution Conditions: The principle behind favoring intramolecular reactions is to decrease the probability of two different molecules reacting with each other.
-
Solution: Employ high-dilution conditions. This can be achieved by the slow addition of the diester substrate to a solution of the base in a large volume of solvent. This maintains a low concentration of the substrate at any given time, thereby favoring the intramolecular pathway.
-
-
Choice of Base and Reaction Conditions: A highly efficient catalytic system can accelerate the intramolecular reaction, outcompeting the intermolecular pathway.
-
Solution: Experiment with different strong, non-nucleophilic bases (NaH, LDA, LHMDS) that can rapidly generate the enolate and promote cyclization.
-
Question 3: My spirocyclization precursor is unsymmetrical, and I am getting a mixture of regioisomers. How can I control the regioselectivity of the cyclization?
Answer:
Regioselectivity is a critical challenge in the Dieckmann spirocyclization of unsymmetrical diesters. The initial deprotonation can occur at two different α-positions, leading to the formation of two different enolates and, consequently, two different spirocyclic products.
-
Steric Hindrance: The base will preferentially abstract a proton from the less sterically hindered α-carbon.
-
Strategy: You can sometimes leverage steric hindrance to your advantage. If one α-position is significantly more hindered than the other, using a bulky base like LDA or LHMDS can enhance the selectivity for deprotonation at the less hindered site.
-
-
Acidity of α-Protons: If the electronic environment of the two α-positions is different, the more acidic proton will be preferentially removed.
-
Strategy: Analyze the pKa of the two possible α-protons. Electron-withdrawing groups will increase the acidity of nearby protons. This intrinsic difference can be exploited to favor the formation of one enolate over the other.
-
-
Thermodynamic vs. Kinetic Control: The choice of base and temperature can influence whether the reaction is under thermodynamic or kinetic control.
-
Strategy: For kinetic control, which favors the formation of the less substituted (and often less stable) enolate, use a strong, bulky, non-nucleophilic base like LDA at low temperatures (e.g., -78 °C). For thermodynamic control, which favors the more stable, more substituted enolate, a weaker base at higher temperatures might be employed, though this can be less selective.
-
Question 4: I am observing side products resulting from hydrolysis or transesterification. How can these be avoided?
Answer:
-
Hydrolysis: The presence of water can lead to the saponification of the ester groups, resulting in the formation of carboxylic acids.
-
Prevention: As mentioned earlier, meticulous exclusion of water through the use of dry glassware, anhydrous solvents, and an inert atmosphere is crucial. Avoid using hydroxide bases.
-
-
Transesterification: This occurs when the alkoxide base does not match the alkyl group of the ester (e.g., using sodium methoxide with a diethyl ester).
-
Prevention: If using an alkoxide base, ensure it corresponds to the ester's alcohol component (e.g., use sodium ethoxide with ethyl esters). Alternatively, employ a non-alkoxide base like NaH, LDA, or LHMDS, which completely eliminates the possibility of transesterification.
-
Frequently Asked Questions (FAQs)
Q: What are the ideal ring sizes to form in a Dieckmann spirocyclization?
A: The Dieckmann condensation is most effective for the formation of five- and six-membered rings, as these are sterically and thermodynamically favored.[1][2] The synthesis of spirocycles typically involves the formation of a five- or six-membered ring onto an existing ring structure, resulting in common spiro systems like spiro[4.5]decanes and spiro[5.5]undecanes. The formation of smaller (3- or 4-membered) or larger (7-membered and above) rings is generally disfavored due to ring strain or entropic factors, respectively, and may lead to lower yields or competing side reactions.[4]
Q: Are there any alternatives to the Dieckmann condensation for preparing spirocyclic ketones?
A: Yes, the Thorpe-Ziegler reaction is a conceptually related intramolecular condensation of dinitriles that yields a cyclic α-cyanoenamine, which can then be hydrolyzed to the corresponding cyclic ketone. This method can be an effective alternative, particularly for the synthesis of larger rings where the Dieckmann condensation may be less efficient.
Q: Can microwave irradiation be used to optimize the Dieckmann spirocyclization?
A: Microwave-assisted synthesis can be a powerful tool for optimizing Dieckmann condensations. Microwave heating can significantly reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating. This can be particularly beneficial for sluggish cyclizations.
Experimental Protocols
General Protocol for Dieckmann Spirocyclization using Sodium Hydride
This protocol provides a general guideline. The specific amounts, temperatures, and reaction times should be optimized for your particular substrate.
Materials:
-
Diester substrate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous toluene (or another suitable aprotic solvent like THF)
-
Anhydrous methanol (for quenching excess NaH, use with caution)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Solvent Addition: Add anhydrous toluene to the flask to create a slurry.
-
Substrate Addition: Dissolve the diester (1.0 equivalent) in anhydrous toluene and add it to the dropping funnel. Add the diester solution dropwise to the stirred NaH slurry over a period of 1-2 hours at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (for toluene, ~110 °C) and monitor the progress by TLC or LC-MS. The reaction may take several hours to reach completion.
-
Workup:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully and slowly quench any excess NaH by the dropwise addition of anhydrous methanol. Caution: This will generate hydrogen gas.
-
Once the gas evolution ceases, add saturated aqueous NH₄Cl solution to quench the reaction mixture.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
-
Purification: Remove the solvent under reduced pressure. Purify the crude β-keto ester by flash column chromatography on silica gel.
Data Summary: Influence of Base and Solvent on Yield
The choice of base and solvent can have a dramatic impact on the yield of the Dieckmann spirocyclization. The following table provides a conceptual summary of expected trends based on literature precedents. Actual results will be substrate-dependent.
| Base (equivalents) | Solvent | Temperature | Typical Yield Range | Key Considerations |
| NaOEt (1.1) | Ethanol | Reflux | 40-70% | Prone to transesterification if ester is not an ethyl ester. |
| KOtBu (1.1) | tert-Butanol/Toluene | RT to Reflux | 50-85% | Good for many substrates; bulky base can influence regioselectivity. |
| NaH (1.1) | Toluene/THF | RT to Reflux | 60-95% | Excellent choice; requires strictly anhydrous conditions.[5] |
| LDA (1.1) | THF | -78 °C to RT | 50-90% | Ideal for kinetic control of regioselectivity; requires low temperatures. |
Visualizations
Mechanism of Dieckmann Spirocyclization
Caption: The mechanistic pathway of the Dieckmann condensation for spirocyclization.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in Dieckmann spirocyclization.
References
Technical Support Center: Synthesis of 7-Azaspiro[3.5]nonanes
Introduction:
Welcome to the Technical Support Center for the synthesis of 7-azaspiro[3.5]nonanes. This guide is designed for researchers, scientists, and professionals in drug development who are working with this valuable spirocyclic scaffold. 7-Azaspiro[3.5]nonanes are of significant interest in medicinal chemistry due to their unique three-dimensional structure and conformational rigidity, making them attractive motifs in modern drug discovery.[1][2] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address challenges you may encounter during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 7-azaspiro[3.5]nonanes?
A1: The most prevalent methods for constructing the 7-azaspiro[3.5]nonane core are:
-
The Staudinger [2+2] Ketene-Imine Cycloaddition: This is a widely used and versatile method for forming the β-lactam ring, a key feature of many 7-azaspiro[3.5]nonane derivatives. The reaction involves the cycloaddition of a ketene (often generated in situ from an acyl chloride and a base) with an imine.[3][4]
-
Solid-Phase Synthesis via Dieckmann Condensation: This approach is particularly useful for creating libraries of 7-azaspiro[3.5]nonane derivatives. It typically involves the intramolecular condensation of a diester attached to a solid support to form the spirocyclic ketone.[5][6]
-
Multi-step Cyclization Reactions: Other routes may involve multi-step sequences, including cyclization of functionalized piperidines or ring-expansion reactions. A patented method, for instance, describes a two-step cyclization process to synthesize 7-oxo-2-azaspiro[3.5]nonane.
Q2: What are the critical parameters to control during a Staudinger [2+2] cycloaddition for 7-azaspiro[3.5]nonane synthesis?
A2: Several parameters are crucial for the success of the Staudinger reaction:
-
Reaction Temperature: Temperature can significantly influence the reaction rate and the diastereoselectivity of the product. Lower temperatures often favor the formation of one diastereomer over the other.[7]
-
Solvent: The choice of solvent can affect the solubility of reactants and intermediates, influencing the reaction kinetics and the diastereomeric ratio of the products.[8]
-
Rate of Addition: Slow, dropwise addition of the acyl chloride and base is often recommended to maintain a low concentration of the highly reactive ketene, which can help to minimize side reactions such as ketene dimerization.
-
Choice of Base: A non-nucleophilic tertiary amine, such as triethylamine, is commonly used to generate the ketene in situ. The purity of the base is important to avoid introducing impurities.[9]
-
Anhydrous Conditions: The β-lactam ring is susceptible to hydrolysis, so maintaining anhydrous (dry) reaction conditions is essential to prevent product degradation.[10][11]
Q3: How does the Dieckmann condensation work in the context of solid-phase synthesis of 7-azaspiro[3.5]nonanes?
A3: The Dieckmann condensation is an intramolecular Claisen condensation of a diester that is catalyzed by a base to form a β-keto ester.[5][6][12][13] In the solid-phase synthesis of 7-azaspiro[3.5]nonanes, a diester precursor is attached to a solid support. The addition of a strong base (e.g., potassium tert-butoxide) promotes the intramolecular cyclization to form the spirocyclic β-keto ester, which remains attached to the resin. This intermediate can then be further modified or cleaved from the support.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of 7-azaspiro[3.5]nonanes and provides actionable solutions.
Problem 1: Low Yield of the Desired 7-Azaspiro[3.5]nonane Product
| Potential Cause | Diagnostic Signs | Suggested Solution & Explanation |
| Incomplete Reaction | Presence of significant amounts of starting materials (imine and/or acyl chloride precursor) in the crude reaction mixture, as observed by TLC or NMR. | Monitor the reaction closely using TLC. Extend the reaction time or consider a moderate increase in temperature. Ensure stoichiometric amounts of reactants are used; an excess of one reactant may not always drive the reaction to completion and can complicate purification. |
| Hydrolysis of the β-Lactam Ring | Appearance of a more polar spot on TLC corresponding to the ring-opened carboxylic acid. Mass spectrometry may show a mass corresponding to the desired product + 18 amu (M+H₂O). | Ensure strictly anhydrous conditions. Dry all glassware in an oven, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). The β-lactam ring is an amide within a strained four-membered ring, making it susceptible to nucleophilic attack by water, especially under basic or acidic conditions.[10][11] |
| Inefficient Ketene Formation | Recovery of unreacted acyl chloride and imine. | Use a high-purity, non-nucleophilic base like triethylamine. Ensure the base is added slowly and at the appropriate temperature to facilitate the smooth in situ generation of the ketene. The ketene is a highly reactive intermediate and its efficient formation is critical for the cycloaddition to proceed.[3] |
| Side Reactions (e.g., Olefin Formation) | Presence of unexpected, less polar byproducts in the crude mixture. ¹H NMR may show signals in the vinyl region (typically 5-7 ppm). | Optimize reaction temperature and base. Elimination reactions can compete with the desired cycloaddition. A milder base or lower reaction temperature may suppress the formation of olefinic impurities.[9] |
Problem 2: Presence of Significant Impurities in the Crude Product
| Impurity | Identification | Mitigation & Purification |
| Diastereomers (cis/trans isomers) | Two closely spaced spots on TLC. ¹H NMR will show two sets of signals for the protons on the β-lactam ring with different coupling constants. | The formation of diastereomers is a common feature of the Staudinger reaction.[3][8] The diastereomeric ratio can often be influenced by reaction conditions such as temperature and solvent.[7][14][15] Purification is typically achieved by flash column chromatography on silica gel. [9] The separation can be challenging and may require careful optimization of the eluent system. |
| Olefinic Impurities | Signals in the vinyl region of the ¹H NMR spectrum. A patent for a similar synthesis mentions the formation of "transitional reduction olefin impurities" during a cyclization step.[9] | These can arise from elimination side reactions. Optimize reaction conditions, particularly temperature and the choice of base, to minimize elimination. Purification can be achieved through column chromatography, as the olefinic byproducts are typically less polar than the desired β-lactam. |
| Unreacted Starting Materials | Presence of imine and/or acyl chloride precursors in the crude product, identifiable by TLC, NMR, or MS. | Ensure the reaction goes to completion by monitoring its progress. Unreacted starting materials can usually be separated from the product by column chromatography. |
| Enamine Byproducts | If a secondary amine is present as an impurity or used inadvertently, it can react with the ketene to form an enamine.[16][17][18][19][20] This will result in a byproduct with a different mass and NMR spectrum. | Use a pure primary amine for imine formation. If enamine formation is suspected, it can often be removed by column chromatography. |
Experimental Protocols
General Experimental Protocol for Staudinger [2+2] Ketene-Imine Cycloaddition
This is a general procedure and may require optimization for specific substrates.
-
Imine Formation:
-
Dissolve the appropriate piperidinone derivative (1.0 eq) and a primary amine (1.0 eq) in a suitable solvent such as toluene.
-
Add a dehydrating agent (e.g., molecular sieves or magnesium sulfate).
-
Heat the mixture to reflux, and monitor the formation of the imine by TLC or GC-MS.
-
Once the reaction is complete, filter off the dehydrating agent and remove the solvent under reduced pressure. The crude imine is often used in the next step without further purification.
-
-
[2+2] Cycloaddition:
-
Dissolve the crude imine (1.0 eq) in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
-
In a separate flask, dissolve the acyl chloride (ketene precursor, 1.1 eq) in the same dry solvent.
-
Slowly add the acyl chloride solution dropwise to the cooled imine solution.
-
Following the addition of the acyl chloride, slowly add a solution of a tertiary amine base (e.g., triethylamine, 1.2 eq) in the same dry solvent dropwise to the reaction mixture.
-
Stir the reaction at the chosen temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[9]
-
Visualizations
Reaction Mechanism: Staudinger [2+2] Cycloaddition and Side Reactions
Caption: Key pathways in the Staudinger reaction leading to desired products and common side products.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting issues in 7-azaspiro[3.5]nonane synthesis.
References
- 1. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Staudinger Synthesis [organic-chemistry.org]
- 4. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. grokipedia.com [grokipedia.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. indianchemicalsociety.com [indianchemicalsociety.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]
- 19. youtube.com [youtube.com]
- 20. Video: Aldehydes and Ketones with Amines: Imine and Enamine Formation Overview [jove.com]
Technical Support Center: Azaspiro Compound Design & hERG Liability Mitigation
Last Updated: January 7, 2026
Introduction
Welcome to the technical support center for scientists and researchers navigating the challenges of hERG liability in azaspiro compound design. The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical anti-target in drug discovery due to its promiscuous binding pocket and the severe cardiac risk—specifically, life-threatening arrhythmias like Torsades de Pointes (TdP)—associated with its inhibition.[1][2] Azaspirocyclic scaffolds, while valuable in medicinal chemistry, often possess physicochemical properties that predispose them to hERG binding.
This guide provides in-depth, experience-driven answers to common questions, troubleshooting strategies for experimental hurdles, and validated protocols to help you assess and mitigate hERG risk effectively. Our goal is to empower your research with the knowledge to design safer, more effective therapeutics.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the interplay between azaspiro compounds and hERG channel liability.
Q1: What is hERG liability, and why is it a primary concern for azaspiro-containing compounds?
A1: hERG liability refers to the potential of a compound to block the hERG (Kv11.1) potassium ion channel.[1] This channel is crucial for the repolarization phase of the cardiac action potential.[1][3] Its blockade can delay this repolarization, leading to a prolongation of the QT interval on an electrocardiogram, a condition that increases the risk of fatal cardiac arrhythmias.[2][4][5]
Azaspiro compounds are frequently flagged for hERG risk due to a combination of common structural and physicochemical features:
-
Basic Nitrogen Center: Most azaspirocycles contain a basic nitrogen atom. At physiological pH, this nitrogen is often protonated, allowing it to form a key electrostatic interaction with negatively charged residues within the hERG channel's inner pore.
-
Lipophilicity: These scaffolds often contribute to a higher overall molecular lipophilicity (LogP/LogD). Increased lipophilicity is a strong driver for hERG binding, as it facilitates access to the hydrophobic regions of the channel's binding pocket.[6][7][8]
-
Three-Dimensional Shape: The rigid, three-dimensional structure of azaspirocyclic cores can present pharmacophoric features in an orientation that is highly complementary to the hERG channel's spacious inner cavity.
Q2: What are the key amino acid residues in the hERG channel that my azaspiro compound is likely interacting with?
A2: The binding site for most hERG blockers is located in the central inner cavity of the channel's pore domain. High-affinity binding is primarily mediated by interactions with key aromatic residues on the S6 helices from two of the four channel subunits.[9] The critical residues are:
-
Tyrosine 652 (Y652): Provides a crucial aromatic (π-π stacking) or hydrophobic interaction.
-
Phenylalanine 656 (F656): Offers another key aromatic interaction point.
Additionally, residues at the base of the selectivity filter, such as Threonine 623 (T623) and Serine 624 (S624), can form hydrogen bonds with ligands, further stabilizing the binding.[10][11] The protonated basic nitrogen of an azaspiro compound is thought to interact with the electron-rich phenyl rings of Y652 and F656 through cation-π interactions.
Part 2: Troubleshooting Guides & Experimental Strategy
This section provides actionable guidance for specific challenges encountered during the drug discovery process.
Scenario 1: My lead azaspiro compound shows potent hERG inhibition (IC50 < 1µM) in an early screen. What are my next steps?
This is a common but critical juncture. The goal is to understand the risk and develop a clear strategy for mitigation.
Step 1: Validate the initial finding with a gold-standard assay.
-
Problem: High-throughput screening (HTS) assays, such as fluorescence-based or radioligand binding assays, are excellent for initial flagging but can sometimes produce misleading results.[12][13][14]
-
Solution: Confirm the hERG IC50 using the manual patch-clamp electrophysiology assay . This is the regulatory gold standard, providing direct functional measurement of ion channel block.[14][15] This step is crucial before committing significant resources to medicinal chemistry efforts.
-
Causality: Manual patch clamp measures the actual flow of ions through the channel in real-time, providing a more physiologically relevant assessment of inhibition compared to indirect methods like binding displacement.[15]
Step 2: Determine the hERG Safety Margin.
-
Problem: A raw IC50 value is meaningless without context. The critical parameter is the safety margin.
-
Solution: Calculate the ratio between the hERG IC50 and the on-target potency (e.g., EC50 or IC50). A safety margin of >30-fold is often considered a minimum starting point, though this can vary by target and therapeutic area. Concurrently, obtain preliminary pharmacokinetic (PK) data to estimate the maximum plasma concentration (Cmax) expected at a therapeutic dose. The ratio of hERG IC50 to Cmax is the ultimate determinant of clinical risk.
Step 3: Initiate a Structure-Activity Relationship (SAR) plan for hERG mitigation.
-
Problem: How to reduce hERG affinity without losing target potency.
-
Solution: Systematically modify the compound's structure based on established hERG pharmacophore models. The primary strategies involve disrupting the key interactions with the channel.
| Strategy | Rationale | Example Modifications |
| Reduce Basicity (pKa) | Lowering the pKa of the basic nitrogen reduces the proportion of the protonated species at physiological pH, weakening the key cation-π interaction. | Replace a piperidine with a less basic piperazine[16]; introduce electron-withdrawing groups near the basic center. |
| Reduce Lipophilicity (LogP/D) | Decreasing lipophilicity reduces nonspecific binding and partitioning into the hydrophobic channel pore.[2] | Add polar functional groups (e.g., hydroxyl, amide); replace a lipophilic aromatic ring with a more polar heterocycle like a pyridazine.[16] |
| Introduce Steric Hindrance | Adding bulky groups near the basic center can create a steric clash with the pore residues, preventing optimal binding. | Introduce substituents on the azaspiro ring or adjacent positions. |
| Introduce a Carboxylic Acid | Forming a zwitterion can dramatically reduce hERG affinity by decreasing lipophilicity and altering the electrostatic profile.[2][16] | This was the strategy used to develop fexofenadine from the hERG-blocking terfenadine.[2] |
A decision-making workflow for this process is visualized below.
Caption: Decision tree for mitigating hERG liability in a lead compound.
Scenario 2: My in silico model predicted low hERG risk, but my in vitro assay shows high affinity. What caused this discrepancy?
This is a common challenge that highlights the limitations of predictive models.
-
Problem: In silico models, including QSAR and machine learning approaches, are predictive tools, not definitive measures.[17][18] Their accuracy is highly dependent on the training dataset.
-
Causality & Troubleshooting:
-
Chemical Space: The primary reason for failure is often that your azaspiro scaffold is not well-represented in the model's training data.[17] The model may be making an "out-of-domain" prediction, which is inherently less reliable. Action: Check the model's documentation for its applicability domain or run a similarity analysis of your compound against its training set.
-
Model Type: Ligand-based models (QSAR, pharmacophores) may fail if your compound has a novel binding mode not captured by the training set.[4] Structure-based models (docking) can be highly sensitive to the specific protein conformation and scoring function used. Action: If possible, use a consensus approach by testing your compound in several different models (e.g., both ligand- and structure-based) to see if there is agreement.[4]
-
Assay Conditions: Experimental artifacts can lead to false positives. High compound concentration can lead to aggregation or non-specific effects. Poor solubility can also confound results. Action: Review your experimental data. Check for solubility issues in the assay buffer and ensure the concentration-response curve is well-behaved.
-
Part 3: Key Experimental Protocols
Providing robust and reproducible data is paramount. Here are condensed, step-by-step protocols for key hERG assays.
Protocol 1: Automated Patch Clamp (APC) hERG Assay
This assay is a higher-throughput method suitable for screening and lead optimization, bridging the gap between HTS and manual patch clamp.[14][19]
-
Objective: To determine the IC50 of a test compound on the hERG channel current in a mammalian cell line.
-
Materials:
-
HEK293 or CHO cells stably expressing the hERG channel.
-
APC instrument (e.g., QPatch, Patchliner).
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4).
-
Internal solution (in mM): 120 KF, 20 KCl, 10 HEPES, 10 EGTA (pH 7.2).
-
Test compound stock solution in DMSO.
-
Positive control (e.g., Dofetilide, Cisapride).
-
-
Methodology:
-
Cell Preparation: Harvest cells and prepare a single-cell suspension at the optimal density for the APC system.
-
System Priming: Prime the APC instrument with internal and external solutions.
-
Compound Plate Preparation: Prepare a serial dilution of the test compound in the external solution. Typically, an 8-point concentration curve is used. Include vehicle (DMSO) and positive control wells.
-
Experiment Execution:
-
Load cells and compound plate into the instrument.
-
The instrument will automatically achieve whole-cell patch-clamp configuration.
-
Apply a voltage-clamp protocol to elicit hERG tail currents. A typical protocol involves a depolarization step to +20 mV to open and then inactivate channels, followed by a repolarization step to -50 mV where the tail current is measured.
-
Record baseline currents.
-
Apply the test compound concentrations sequentially, allowing for equilibrium at each concentration (typically 3-5 minutes).
-
Record the inhibited currents at each concentration.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at the -50 mV step for each concentration.
-
Normalize the data to the baseline and vehicle control currents.
-
Fit the concentration-response data to a four-parameter Hill equation to determine the IC50 value.
-
-
-
Self-Validation:
-
The IC50 of the positive control must fall within the laboratory's historical range.
-
The vehicle control should show minimal rundown (<15%) of the hERG current over the course of the experiment.
-
Seal resistance and whole-cell parameters must meet pre-defined quality control criteria.
-
Caption: Workflow for an Automated Patch Clamp (APC) hERG assay.
Regulatory Context
It is essential to conduct these studies in the context of international guidelines. The ICH S7B and E14 guidelines provide the regulatory framework for assessing a drug's potential to cause QT prolongation.[20][21][22] The Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative is a newer paradigm that aims to provide a more holistic assessment of proarrhythmic risk by evaluating compound effects on multiple cardiac ion channels and using in silico models of the human ventricular action potential.[19] Familiarity with these guidelines is crucial for any drug development program.[20][21][23]
References
- 1. In silico prediction of hERG potassium channel blockage by chemical category approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. Frontiers | Structural modeling of the hERG potassium channel and associated drug interactions [frontiersin.org]
- 4. Frontiers | Ensemble of structure and ligand-based classification models for hERG liability profiling [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. A risk assessment of human ether-a-go-go-related gene potassium channel inhibition by using lipophilicity and basicity for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A quantitative assessment of hERG liability as a function of lipophilicity [pubmed.ncbi.nlm.nih.gov]
- 8. Overcoming undesirable HERG potency of chemokine receptor antagonists using baseline lipophilicity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural implications of hERG K+ channel block by a high-affinity minimally structured blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of functional and binding assays in cells expressing either recombinant or endogenous hERG channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Development and evaluation of an in silico model for hERG binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In silico prediction of hERG inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. sophion.com [sophion.com]
- 20. blog.inotiv.com [blog.inotiv.com]
- 21. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]
- 22. ICH S7B draft guideline on the non-clinical strategy for testing delayed cardiac repolarisation risk of drugs: a critical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. celerion.com [celerion.com]
Optimizing reaction conditions for azaspiro[3.5]nonane synthesis
An In-Depth Technical Guide to the Synthesis of Azaspiro[3.5]nonane: Key Methodologies and Troubleshooting
The azaspiro[3.5]nonane scaffold is a cornerstone in modern medicinal chemistry. Its rigid, three-dimensional structure offers a distinct advantage in drug design, enabling chemists to escape the "flatland" of traditional aromatic compounds and explore new chemical space with improved pharmacological properties.[1][2] This unique structure, however, which combines a four-membered cyclobutane ring with a six-membered piperidine ring, introduces significant synthetic challenges, primarily due to the inherent ring strain of the cyclobutane moiety.[2]
This technical support center is designed for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic routes effectively. We will explore common synthetic pathways, address frequently encountered problems, and provide detailed, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing the azaspiro[3.5]nonane core?
A1: The two most prevalent and versatile methods are the Staudinger [2+2] ketene-imine cycloaddition and intramolecular condensation reactions like the Dieckmann condensation.
-
Staudinger [2+2] Cycloaddition: This is a powerful method for constructing the spiro-β-lactam precursor to many azaspiro[3.5]nonane derivatives. It involves the reaction of a ketene, generated in situ from an acyl chloride and a base, with an imine derived from a piperidin-4-one derivative.[3][4] This method is widely used for creating the four-membered β-lactam ring fused at the spirocenter.[5][6]
-
Intramolecular Condensation/Cyclization: For certain targets, particularly those with a ketone on the cyclobutane ring, an intramolecular Dieckmann condensation is highly effective. This typically involves a piperidine precursor tethered to a diester, which cyclizes in the presence of a strong base to form the four-membered ring.[7] Other intramolecular cyclizations, such as those initiated by radical reactions or the reduction of nitriles, have also been reported.[8][9]
Q2: What are the typical starting materials for an azaspiro[3.5]nonane synthesis?
A2: The choice of starting material is dictated by the synthetic strategy. For the Staudinger cycloaddition, a common approach is to use a protected piperidin-4-one, such as N-Boc-4-piperidone, to form the requisite imine.[3] For solid-phase synthesis employing a Dieckmann condensation, the synthesis may start with a resin-bound protected 4-aminopiperidine derivative, which is later acylated to introduce the cyclobutane precursor.[7] Other routes may start from materials like bis(2-chloroethyl) ether and cyanoacetaldehyde diethyl acetal to build the piperidine ring first, followed by a second cyclization to form the four-membered ring.[8]
Q3: How significant is the ring strain of the cyclobutane ring, and how does it affect my reactions?
A3: The ring strain is highly significant. The cyclobutane moiety makes the entire scaffold susceptible to degradation under harsh conditions.[2] Both strong acids and bases can promote the cleavage of the four-membered ring, leading to low yields and the formation of ring-opened byproducts.[2] Similarly, high reaction temperatures can provide the energy needed to overcome the activation barrier for decomposition pathways. Therefore, careful optimization of reaction conditions to be as mild as possible is critical for success.[2][3]
Troubleshooting Guide
This guide addresses specific, common problems encountered during the synthesis of azaspiro[3.5]nonane derivatives.
Problem 1: Low Yield of the Desired Product
Low yields are the most common frustration in complex organic syntheses. The solution often lies in systematically evaluating each stage of the reaction.[10][11]
Q: My reaction has stalled, with significant starting material remaining even after extended reaction times. What should I do?
A: Incomplete reactions often point to issues with reagent purity, stoichiometry, or insufficient activation.
-
Causality: Many key reactions, like ketene formation in a Staudinger cycloaddition or Dieckmann condensation, rely on strong, non-nucleophilic bases (e.g., triethylamine, potassium tert-butoxide). If these bases are old, have absorbed atmospheric moisture, or are of low purity, they will be ineffective at deprotonation, thus halting the reaction.[3] Similarly, radical initiators like AIBN decompose over time and may need to be recrystallized.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Use freshly opened or purified reagents. Ensure bases like triethylamine are pure and solvents are rigorously dried (anhydrous).[3]
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to closely monitor the reaction. If it stalls, a small, additional charge of the unstable reagent (e.g., the base or initiator) might restart it.[3][10]
-
Optimize Stoichiometry: While a 1:1 stoichiometry is theoretical, side reactions can consume reagents. Consider a modest increase in the key reagent (e.g., 1.1-1.5 equivalents of the acyl chloride or base) to drive the reaction to completion.[7]
-
Q: My TLC shows the formation of the product, but the final isolated yield is very low. I suspect decomposition. How can I mitigate this?
A: Product degradation is a major concern due to the strained cyclobutane ring. The key is to handle the reaction and product with care, particularly concerning pH and temperature. [2]
-
Causality: The strained C-C bonds in the cyclobutane ring are susceptible to cleavage under both acidic and basic conditions, especially during aqueous workups or chromatography. High temperatures during reaction or solvent evaporation can also lead to decomposition.[2][3]
-
Troubleshooting Steps:
-
Control Temperature: Run the reaction at the lowest effective temperature. If the reaction is exothermic, ensure efficient cooling and add reagents dropwise to maintain control.[3] Some related cyclizations require temperatures below 10°C to minimize side reactions.[3]
-
Gentle Workup: After quenching, proceed immediately to extraction.[10] Use mild aqueous solutions, such as saturated sodium bicarbonate, instead of strong bases. Minimize contact time with aqueous layers.
-
Purification Strategy: Be mindful of the stationary phase during chromatography. Silica gel is acidic and can cause degradation. Consider deactivating the silica gel with a base (e.g., triethylamine in the eluent) or using a different stationary phase like neutral alumina.[8]
-
Protecting Groups: Ensure your nitrogen protecting group (e.g., Boc, Cbz) is stable to the reaction conditions and consider if an electron-withdrawing group might enhance the stability of the scaffold in your specific context.[2]
-
Problem 2: Presence of Significant Impurities
The formation of side products complicates purification and reduces yield. Identifying the impurity is the first step toward eliminating it.
Q: I'm observing a byproduct with a similar polarity to my product, making it difficult to separate. How can I identify and prevent it?
A: Common byproducts in azaspiro[3.5]nonane synthesis include stereoisomers, elimination products, and byproducts from reagents.
-
Impurity Type 1: Diastereomers (cis/trans)
-
Identification: The Staudinger cycloaddition can often produce a mixture of cis and trans diastereomers relative to the β-lactam ring.[3] These can be identified and quantified using ¹H NMR by analyzing the coupling constants of the protons on the β-lactam ring.[3]
-
Mitigation: The diastereomeric ratio can sometimes be influenced by reaction conditions. Experiment with different solvents of varying polarity and optimize the reaction temperature. In some Staudinger reactions, lower temperatures (-78 °C) favor the formation of trans isomers, while refluxing conditions may favor cis.[6] Careful column chromatography is the typical method for separation.[3]
-
-
Impurity Type 2: Olefinic Impurities
-
Identification: These impurities arise from elimination reactions. They can be detected by characteristic vinyl proton signals in ¹H NMR and C=C stretching in IR spectroscopy.[3] Patents for related syntheses specifically mention "transitional reduction olefin impurities" during cyclization steps with reducing agents like lithium aluminum hydride.[8]
-
Mitigation: This is often temperature-related. Running the reaction at a lower temperature can disfavor the elimination pathway. The choice of base is also critical; a bulkier, non-nucleophilic base may reduce the likelihood of elimination.
-
-
Impurity Type 3: Ring-Opened Byproducts
-
Identification: These can be complex to identify but will show a loss of the characteristic cyclobutane signals in the NMR and a different mass in MS. They often result from hydrolysis of the β-lactam ring or cleavage of the cyclobutane.
-
Mitigation: Ensure strictly anhydrous reaction conditions.[3] Use flame-dried glassware and an inert atmosphere (Nitrogen or Argon). During workup, avoid strong acids or bases and prolonged exposure to aqueous media.[2]
-
Data & Protocols
Table 1: Optimization Parameters for Azaspiro[3.5]nonane Synthesis
| Parameter | Area of Concern | Recommended Range/Condition | Rationale & Citation |
| Temperature | Low Yield, Decomposition, Side Reactions | -10°C to 60°C | Lower temperatures can improve stereoselectivity and minimize elimination/decomposition byproducts. Higher temperatures may be needed to drive sluggish reactions but risk degradation of the strained ring.[2][3][8] |
| Solvent | Reaction Rate, Stereoselectivity | Anhydrous DCM, THF, Toluene | The choice of solvent can influence the diastereomeric ratio in cycloadditions. Anhydrous conditions are critical to prevent hydrolysis of intermediates or the final β-lactam ring.[3][7] |
| Base | Incomplete Reaction, Elimination | Triethylamine, DIEA, KHMDS, KOtBu | The base must be strong enough to generate the reactive intermediate (e.g., ketene) but non-nucleophilic to avoid side reactions. Purity is paramount.[3][7][12] |
| Workup pH | Product Degradation | Neutral to Mildly Basic (pH 7-8) | The strained cyclobutane and β-lactam rings are susceptible to cleavage by strong acids or bases. Use of saturated NaHCO₃ or water for washing is recommended.[2][3] |
| Purification | Product Degradation | Silica Gel (w/ 1% Et₃N), Neutral Alumina | Standard silica gel is acidic and can degrade the product. Neutralizing the silica with a base or using an alternative stationary phase like neutral alumina can significantly improve recovery.[8] |
Protocol: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core
This protocol, adapted from established solid-phase organic synthesis (SPOS) techniques, details the key spirocyclization via Dieckmann condensation.[7]
Step 1: Resin Preparation and Loading
-
Swell 2-chlorotrityl chloride resin in anhydrous Dichloromethane (DCM).
-
Dissolve Fmoc-4-amino-1-Boc-piperidine (1.5 eq) and Diisopropylethylamine (DIEA) (4.0 eq) in anhydrous DCM.
-
Add the solution to the resin and agitate at room temperature for 4 hours.
-
Drain and wash the resin sequentially with DCM, DMF, and MeOH.
-
Cap any remaining active sites with a DCM/MeOH/DIEA solution.
Step 2: Fmoc-Deprotection and Acylation
-
Swell the loaded resin in DMF.
-
Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.
-
Wash the resin thoroughly with DMF.
-
Acylate the free amine by adding a pre-activated solution of 3-(methoxycarbonyl)cyclobutanecarboxylic acid using HATU and DIEA in DMF.
Step 3: Dieckmann Condensation & Decarboxylation (Key Spirocyclization)
-
Swell the acylated resin in anhydrous Tetrahydrofuran (THF).
-
Add a solution of potassium tert-butoxide (5.0 eq) in anhydrous THF and agitate at 60°C for 8 hours. This promotes the intramolecular condensation to form the spirocyclic β-keto ester.
-
Cool, drain, and wash the resin with THF.
-
For decarboxylation, suspend the resin in a mixture of DMSO and water (e.g., 16:1) and heat at 120°C for 4 hours.
-
Cool, drain, and wash the resin extensively with water, DMF, DCM, and MeOH. Dry under high vacuum.
Step 4: Cleavage from Resin
-
Treat the resin with a cleavage cocktail (e.g., TFA/DCM) for 1 hour at room temperature.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate and precipitate the crude product using cold diethyl ether.
-
Purify the final product by reverse-phase HPLC.
Visualizations
Workflow for Staudinger [2+2] Cycloaddition
Caption: General workflow for azaspiro[3.5]nonane synthesis via Staudinger cycloaddition.
Troubleshooting Decision Tree
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of medicinally privileged spiro-β-lactams - American Chemical Society [acs.digitellinc.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
- 9. Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Troubleshooting [chem.rochester.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 7-Azaspiro[3.5]nonane Derivatives as GPR119 Agonists
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer improved physicochemical and pharmacological properties is a paramount objective. Spirocyclic systems, with their inherent three-dimensionality, have emerged as a compelling structural motif to escape the "flatland" of traditional aromatic compounds, often leading to enhanced target engagement, selectivity, and metabolic stability.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a promising class of spirocyclic compounds: the 7-azaspiro[3.5]nonane derivatives. Our focus will be on their activity as agonists of the G-protein coupled receptor 119 (GPR119), a validated target for the treatment of type 2 diabetes mellitus.[4][5]
Through a comprehensive review of the current literature, we will dissect the key structural modifications that govern the potency and efficacy of these derivatives. Furthermore, we will objectively compare their performance with non-spirocyclic GPR119 agonists, providing a clear perspective on the advantages and potential liabilities of this unique chemical scaffold. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of next-generation GPR119 modulators.
The 7-Azaspiro[3.5]nonane Scaffold: A Privileged Core for GPR119 Agonism
The 7-azaspiro[3.5]nonane core is a rigid bicyclic system featuring a piperidine ring fused to a cyclobutane ring at the C4 position. This constrained conformation is thought to be a key contributor to the high affinity and potency observed in its derivatives by pre-organizing the pharmacophoric elements for optimal interaction with the GPR119 binding pocket.
Structure-Activity Relationship of 7-Azaspiro[3.5]nonane Derivatives
A seminal study by Matsuda et al. provides a detailed exploration of the SAR of this scaffold.[4] Their work systematically investigated the impact of substitutions at two key positions: the piperidine nitrogen (N-capping group, R²) and an aryl group (R³) attached via a linker to the spirocyclic core.
| Compound | R² (N-capping group) | R³ (Aryl group) | hGPR119 EC₅₀ (nM) |
| 5a | Pyrimidin-2-yl | 4-Methylsulfonylphenyl | 130 |
| 5d | Pyridin-2-yl | 4-Methylsulfonylphenyl | 280 |
| 5g | 5-Cyanopyridin-2-yl | 4-Methylsulfonylphenyl | 4.9 |
| 5h | 5-Chloropyridin-2-yl | 4-Methylsulfonylphenyl | 23 |
| 54a | 5-Cyanopyridin-2-yl | 4-(Methylsulfonyl)phenyl | 4.9 |
| 54d | 5-Cyanopyridin-2-yl | 4-(Ethylsulfonyl)phenyl | 2.0 |
| 54g | 5-Cyanopyridin-2-yl | 4-(Isopropylsulfonyl)phenyl | 1.2 |
| 54j | 5-Cyanopyridin-2-yl | 3-(Methylsulfonyl)phenyl | 25 |
Key Insights from the SAR Study:
-
The N-capping group (R²) is critical for potency. A pyrimidin-2-yl group (5a) and a pyridin-2-yl group (5d) conferred moderate activity. However, the introduction of an electron-withdrawing cyano group at the 5-position of the pyridine ring (5g) resulted in a dramatic increase in potency.[4] This suggests a key hydrogen bond interaction or a favorable electronic contribution in the receptor binding site.
-
The nature of the sulfonyl substituent on the R³ aryl group fine-tunes activity. While a methylsulfonyl group (54a) was effective, expanding this to an ethylsulfonyl (54d) and an isopropylsulfonyl (54g) group led to further enhancements in potency.[4] This indicates the presence of a hydrophobic pocket that can accommodate larger alkyl groups.
-
The position of the sulfonyl group on the R³ aryl ring is crucial. A meta-substituted sulfonyl group (54j) was significantly less potent than its para-substituted counterpart (54a), highlighting the importance of the spatial arrangement of this group for optimal receptor engagement.[4]
The optimization of these two positions culminated in the identification of compound 54g as a highly potent GPR119 agonist with an EC₅₀ of 1.2 nM for human GPR119.[4]
Comparative Analysis: 7-Azaspiro[3.5]nonane Derivatives vs. Non-Spirocyclic GPR119 Agonists
To understand the unique contribution of the spirocyclic scaffold, it is essential to compare the performance of 7-azaspiro[3.5]nonane derivatives with that of non-spirocyclic GPR119 agonists. A review by Nema et al. provides a compilation of SAR data for various classes of GPR119 agonists, including several non-spirocyclic examples.[1]
| Compound | Scaffold Type | hGPR119 EC₅₀ (nM) | Reference |
| 54g | 7-Azaspiro[3.5]nonane | 1.2 | [4] |
| GSK-1292263 | Piperidinyl-pyrimidine | 6.6 | [1] |
| Compound 19b | Pyrimidopyrimidine | 30 | [1] |
| Compound 20b | Pyrimidopyrimidine | 8.7 | [1] |
While a direct head-to-head comparison in the same study is ideal, the available data suggests that the optimized 7-azaspiro[3.5]nonane derivative 54g exhibits superior potency compared to several reported non-spirocyclic GPR119 agonists. The rigid nature of the spirocyclic core likely reduces the entropic penalty upon binding to the receptor, contributing to its high affinity.
Experimental Protocols
To ensure the integrity and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for the synthesis of the 7-azaspiro[3.5]nonane core and for a key biological assay used to characterize GPR119 agonists.
Synthesis of the 7-Azaspiro[3.5]nonane Core
The synthesis of the 7-azaspiro[3.5]nonane scaffold can be achieved through various routes. The following protocol is adapted from a peer-reviewed synthesis of a related 2-oxa-7-azaspiro[3.5]nonane, which provides a solid foundation for accessing the core structure.[3]
Diagram of the Synthetic Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. A categorical structure-activity relationship analysis of GPR119 ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GPR119 agonists: Novel therapeutic agents for type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Elucidation of 2-Methyl-7-azaspiro[3.5]nonan-2-OL Derivatives: An X-ray Crystallography Perspective
For Researchers, Scientists, and Drug Development Professionals
The intricate three-dimensional architecture of spirocyclic compounds has cemented their importance in modern medicinal chemistry.[1][2][3] Their inherent rigidity and novel spatial arrangement of substituents offer a unique platform for the design of therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.[1][2] Among these, derivatives of 2-Methyl-7-azaspiro[3.5]nonan-2-OL represent a promising class of molecules, necessitating unambiguous structural characterization to unlock their full potential in drug discovery.
This guide provides a comprehensive overview of X-ray crystallography as the definitive method for the structural elucidation of this compound derivatives. It further presents a comparative analysis with other widely used analytical techniques, offering insights into the selection of the most appropriate methods for structural validation. While specific crystallographic data for this compound derivatives are not publicly available, the principles and protocols described herein are based on established methodologies for analogous azaspiro compounds.[4][5]
The Decisive Power of X-ray Crystallography
Single-crystal X-ray crystallography stands as the unparalleled gold standard for determining the absolute and relative stereochemistry of chiral molecules like this compound derivatives.[4] It provides a precise three-dimensional map of the molecule, revealing exact bond lengths, bond angles, and torsional angles, which are critical for understanding structure-activity relationships (SAR) and for guiding rational drug design.[6]
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a refined crystal structure is a meticulous process. The following protocol outlines the key steps, emphasizing the rationale behind each experimental choice.
1. Synthesis and Purification:
The initial step involves the synthesis of the target this compound derivative. Various synthetic routes can be employed for the creation of azaspiro[3.5]nonane cores, often involving multi-step reactions.[7] A high degree of purity is paramount for successful crystallization. Purification is typically achieved through column chromatography, followed by spectroscopic characterization (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm the chemical identity and purity of the compound.[8][9]
2. Crystallization:
Growing single crystals of sufficient quality for X-ray diffraction is often the most challenging step.[4] The choice of solvent and crystallization technique is crucial and often requires empirical screening.[10][11]
-
Solvent Selection: A suitable solvent system is one in which the compound has moderate solubility. The ideal scenario is a solvent in which the compound is soluble when hot and sparingly soluble when cold.[10] Common solvent pairs for crystallization include ethanol-water, acetone-water, and ethyl acetate-hexane.[12]
-
Crystallization Techniques:
-
Slow Evaporation: This is the simplest method, where a solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to crystal formation.[13][14]
-
Vapor Diffusion: This technique involves dissolving the compound in a small amount of a "good" solvent and placing this solution in a sealed container with a larger volume of a "poor" solvent (in which the compound is insoluble). The slow diffusion of the poor solvent's vapor into the good solvent gradually reduces the compound's solubility, promoting crystallization.[13]
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is allowed to cool slowly to room temperature or below.[10][12][14]
-
3. X-ray Data Collection and Structure Solution:
Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a focused beam of X-rays. The resulting diffraction pattern is recorded by a detector.[15] Modern diffractometers automate the process of data collection. The collected data is then processed to determine the unit cell parameters and space group. The crystal structure is subsequently solved using direct methods or Patterson methods and refined to yield the final atomic coordinates.
Comparative Analysis of Structural Elucidation Techniques
While X-ray crystallography provides the most definitive structural information, other analytical techniques offer complementary data and are indispensable for a comprehensive characterization of this compound derivatives.
| Parameter | X-ray Crystallography | NMR Spectroscopy (¹H, ¹³C, 2D) | Mass Spectrometry (HRMS) | Computational Modeling |
| Information Obtained | Precise 3D molecular structure, bond lengths, bond angles, absolute stereochemistry, crystal packing.[4][6] | Connectivity of atoms, chemical environment of nuclei, relative stereochemistry, conformational dynamics in solution.[8][16][17] | Exact molecular weight, elemental formula. | Theoretical 3D structure, conformational analysis, electronic properties. |
| Sample Phase | Single Crystal | Solution | Gas/Solution | In silico |
| Key Advantage | Unambiguous determination of absolute and relative stereochemistry.[4] | Provides detailed information about the molecule's structure and dynamics in a biologically relevant solution state. | High sensitivity and accuracy for determining the molecular formula. | Can predict molecular properties and guide experimental design. |
| Limitation | Requires a single, high-quality crystal, which can be challenging to grow; the solid-state conformation may differ from the solution conformation.[4] | Does not directly provide bond lengths or angles; interpretation of complex spectra can be challenging. | Provides no information on stereochemistry or connectivity. | Predictions must be validated by experimental data. |
Visualizing the Workflow
The following diagram illustrates the typical workflow for the X-ray crystallographic analysis of a novel compound.
Caption: Experimental workflow for X-ray crystallography.
Logical Comparison of Analytical Techniques
The choice of analytical technique depends on the specific information required at each stage of the research.
Caption: Comparison of information from different techniques.
Conclusion
The structural elucidation of this compound derivatives is a critical step in harnessing their therapeutic potential. X-ray crystallography provides the most definitive and detailed three-dimensional structural information, which is invaluable for understanding their biological activity and for guiding further drug design efforts. While other techniques such as NMR and mass spectrometry are essential for confirming the chemical identity and for studying the behavior of these molecules in solution, X-ray crystallography remains the cornerstone for unambiguous structural validation. The successful application of these complementary techniques will undoubtedly accelerate the development of novel therapeutics based on the versatile azaspiro[3.5]nonane scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
- 8. fujc.pp.ua [fujc.pp.ua]
- 9. researchgate.net [researchgate.net]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. iscientific.org [iscientific.org]
- 12. science.uct.ac.za [science.uct.ac.za]
- 13. unifr.ch [unifr.ch]
- 14. xray.chem.ufl.edu [xray.chem.ufl.edu]
- 15. azom.com [azom.com]
- 16. 2-Oxa-7-azaspiro[3.5]nonane oxalate(241820-91-7) 1H NMR [m.chemicalbook.com]
- 17. 2-Oxa-6-azaspiro[3.5]nonane(1046153-20-1) 1H NMR [m.chemicalbook.com]
A Prospective Guide to Evaluating the In Vivo Efficacy of 7-Azaspiro[3.5]nonane-Based Compounds in Diabetic Models
Introduction: The relentless pursuit of novel therapeutics for diabetes mellitus, a metabolic disorder of global significance, has driven medicinal chemists to explore innovative molecular scaffolds. Among these, spirocyclic systems, particularly azaspirocycles, have garnered considerable attention due to their inherent three-dimensionality, structural rigidity, and ability to present substituents in well-defined vectors. The 7-azaspiro[3.5]nonane core, a unique structural motif, represents a promising yet largely unexplored scaffold in the context of antidiabetic drug discovery. While patent literature hints at its potential inclusion in next-generation therapies such as GLP-1 agonists, a notable gap exists in publicly accessible literature regarding the in vivo efficacy of compounds based on this specific framework.[1]
This guide, therefore, adopts a forward-looking perspective. It is designed for researchers, medicinal chemists, and drug development professionals who are considering venturing into this nascent area of research. We will provide a comprehensive, scientifically grounded framework for the in vivo evaluation of novel 7-azaspiro[3.5]nonane derivatives in relevant diabetic models. This document will not present existing comparative data, as none is currently available. Instead, it will serve as a detailed roadmap, synthesizing established methodologies and expert insights to guide the future assessment of these promising compounds. We will explain the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative sources.
Part 1: The Rationale - Targeting Diabetes with a Novel Scaffold
The therapeutic landscape of type 2 diabetes is dominated by several key molecular targets. The versatility of the 7-azaspiro[3.5]nonane scaffold allows for its potential application in designing inhibitors or modulators for these established targets.
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibition: DPP-4 inhibitors, or "gliptins," prevent the degradation of incretin hormones like GLP-1, thereby enhancing glucose-dependent insulin secretion.[2][3] The design of novel DPP-4 inhibitors often involves a central scaffold that can appropriately position functional groups to interact with the enzyme's active site.[4][5] The 7-azaspiro[3.5]nonane core can serve as a rigid anchor to orient substituents, mimicking the binding modes of known inhibitors.
-
Sodium-Glucose Cotransporter-2 (SGLT2) Inhibition: SGLT2 inhibitors lower blood glucose by promoting its excretion in the urine.[6][7][8] The pharmacophores of many SGLT2 inhibitors feature a central glucose or xylose mimic linked to aromatic moieties. The 7-azaspiro[3.5]nonane scaffold could be functionalized to present the necessary pharmacophoric elements in a unique spatial arrangement, potentially leading to improved selectivity or pharmacokinetic properties.
-
Glucagon-Like Peptide-1 (GLP-1) Receptor Agonism: As suggested by recent patent filings, azaspirocyclic structures are being explored as components of novel GLP-1 receptor agonists.[1] These agonists mimic the action of endogenous GLP-1, leading to enhanced insulin secretion, suppressed glucagon release, and other beneficial metabolic effects. The rigidity of the spirocyclic core can help in constraining the conformation of a larger molecule to favor the active binding state at the receptor.
The following diagram illustrates the potential integration of the 7-azaspiro[3.5]nonane scaffold into drug design strategies for these key diabetic targets.
Caption: Potential applications of the 7-azaspiro[3.5]nonane scaffold.
Part 2: A Comprehensive Framework for In Vivo Evaluation
The journey from a novel compound to a potential drug candidate is paved with rigorous in vivo testing. This section outlines a logical, stepwise approach to evaluate the antidiabetic efficacy of a hypothetical 7-azaspiro[3.5]nonane-based compound, which we will refer to as "AZA-001".
Selection of an Appropriate Diabetic Animal Model
The choice of animal model is critical and depends on the scientific question being asked. For initial efficacy screening, a chemically-induced model is often preferred for its cost-effectiveness and rapid onset of diabetes. For more nuanced mechanistic studies, a genetic model might be more appropriate.
| Model Type | Description | Advantages | Disadvantages | Recommended Use |
| Streptozotocin (STZ)-Induced Diabetic Rat | STZ is a toxin that selectively destroys pancreatic β-cells, leading to insulin deficiency and hyperglycemia.[9][10][11] | Rapid induction of diabetes, cost-effective, well-characterized. | Primarily a model of Type 1 diabetes or severe insulin deficiency; does not fully replicate the insulin resistance of Type 2 diabetes. | Initial Efficacy Screening: To quickly determine if AZA-001 has a glucose-lowering effect. |
| db/db Mouse | A genetic model with a mutation in the leptin receptor, leading to hyperphagia, obesity, insulin resistance, and eventual β-cell failure.[9] | Closely mimics the pathophysiology of human Type 2 diabetes, including obesity and insulin resistance. | Higher cost, slower development of diabetes, potential for confounding factors related to severe obesity. | Advanced Efficacy & Mechanistic Studies: To evaluate AZA-001 in a model of obesity-driven insulin resistance. |
| Goto-Kakizaki (GK) Rat | A non-obese genetic model of Type 2 diabetes characterized by impaired glucose-stimulated insulin secretion. | Useful for studying compounds that may improve β-cell function independent of obesity. | Milder hyperglycemia compared to other models. | Specific Mechanistic Studies: To investigate if AZA-001 directly enhances insulin secretion. |
Recommendation: For a novel compound like AZA-001, a two-tiered approach is recommended. Begin with the STZ-induced rat model for initial proof-of-concept. If promising activity is observed, progress to the db/db mouse model to confirm efficacy in a more translationally relevant context of insulin resistance.
Experimental Workflow and Protocols
The following workflow provides a logical progression for evaluating the in vivo antidiabetic potential of AZA-001.
Caption: In vivo evaluation workflow for a novel antidiabetic compound.
Protocol 1: Induction of Diabetes in Rats using Streptozotocin (STZ)
-
Rationale: This protocol establishes a hyperglycemic animal model to test the glucose-lowering effects of AZA-001. A single high dose of STZ induces rapid β-cell necrosis.[9][10][11]
-
Materials:
-
Male Wistar rats (180-220 g)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5), ice-cold
-
Glucometer and test strips
-
-
Procedure:
-
Fast the rats overnight (12-14 hours) but allow free access to water.
-
Prepare a fresh solution of STZ in ice-cold citrate buffer at a concentration of 60 mg/mL immediately before use.
-
Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 60 mg/kg body weight.
-
Return the rats to their cages and provide them with 5% sucrose water for the next 24 hours to prevent drug-induced hypoglycemia.
-
After 72 hours, measure blood glucose from the tail vein. Rats with fasting blood glucose levels >250 mg/dL are considered diabetic and are selected for the study.
-
Protocol 2: Oral Glucose Tolerance Test (OGTT)
-
Rationale: The OGTT is a fundamental test to assess how well the body handles a glucose load. It is used to evaluate the acute effect of a compound on postprandial hyperglycemia.[12]
-
Materials:
-
Diabetic rats (from Protocol 1)
-
AZA-001, vehicle (e.g., 0.5% carboxymethyl cellulose), and a positive control (e.g., Metformin, 150 mg/kg)
-
Glucose solution (2 g/kg body weight)
-
Glucometer and test strips
-
-
Procedure:
-
Fast the diabetic rats overnight (12-14 hours).
-
Divide the rats into groups (n=6-8 per group): Vehicle control, AZA-001 (e.g., 10, 30, 100 mg/kg), and Positive control.
-
Record the initial blood glucose level (t=0 min).
-
Administer the respective treatments (vehicle, AZA-001, or positive control) via oral gavage.
-
After 30 minutes, administer the glucose solution (2 g/kg) via oral gavage.
-
Measure blood glucose from the tail vein at 30, 60, 90, and 120 minutes after the glucose load.
-
Plot the blood glucose concentration over time and calculate the Area Under the Curve (AUC) for each group.
-
Part 3: Comparative Analysis and Data Interpretation (Hypothetical)
To provide a clear guide for data interpretation, we present hypothetical data from a chronic 28-day study in STZ-induced diabetic rats. This illustrates how AZA-001 would be compared against a vehicle and a standard-of-care drug.
Table 1: Hypothetical Efficacy of AZA-001 in a 28-Day Study
| Parameter | Vehicle Control | AZA-001 (30 mg/kg) | Metformin (150 mg/kg) |
| Fasting Blood Glucose (mg/dL) - Day 28 | 385 ± 25 | 195 ± 20 | 180 ± 18 |
| HbA1c (%) - Day 28 | 11.2 ± 0.8 | 7.5 ± 0.6 | 7.1 ± 0.5 |
| Change in Body Weight (g) | -15 ± 5 | +5 ± 3 | +8 ± 4 |
| Serum Insulin (ng/mL) | 0.3 ± 0.1 | 0.8 ± 0.2 | 0.5 ± 0.1 |
| Total Cholesterol (mg/dL) | 150 ± 12 | 105 ± 10 | 110 ± 9 |
| Triglycerides (mg/dL) | 210 ± 18 | 130 ± 15 | 145 ± 16* |
| Data are presented as Mean ± SEM. *p < 0.05 compared to Vehicle Control. |
Interpretation of Hypothetical Data:
-
Glycemic Control: The significant reduction in both fasting blood glucose and HbA1c by AZA-001 suggests potent antidiabetic activity, comparable to the standard drug Metformin.
-
Body Weight: The prevention of weight loss, a common symptom in STZ-induced diabetes, indicates an improvement in the overall metabolic state.
-
Serum Insulin: The increase in serum insulin in the AZA-001 group is a key finding. In an STZ model, this could suggest that AZA-001 either protects the remaining β-cells from further damage or promotes their regeneration or function. This differentiates its potential mechanism from Metformin, which primarily acts on insulin sensitivity and does not typically increase insulin levels in this model.
-
Lipid Profile: The improvement in cholesterol and triglycerides indicates that AZA-001 may also ameliorate diabetic dyslipidemia, a common comorbidity.
Conclusion and Future Directions
This guide outlines a prospective but robust framework for the preclinical in vivo evaluation of novel 7-azaspiro[3.5]nonane-based compounds for the treatment of diabetes. The lack of current public data on this specific scaffold highlights a significant opportunity for innovation in antidiabetic drug discovery.
Should a compound like the hypothetical AZA-001 demonstrate promising efficacy based on the protocols described herein, the logical next steps would involve:
-
Advanced Mechanistic Studies: Utilizing models like the db/db mouse to confirm efficacy in an insulin-resistant state and performing hyperinsulinemic-euglycemic clamps to directly assess insulin sensitivity.
-
Target Engagement Assays: Conducting in vitro and ex vivo experiments to confirm the molecular target (e.g., DPP-4, SGLT2) and elucidate the mechanism of action.
-
Preclinical Safety and Toxicology: A comprehensive evaluation of the compound's safety profile in accordance with regulatory guidelines.
The 7-azaspiro[3.5]nonane scaffold holds considerable potential for the development of a new generation of antidiabetic therapies. By following a systematic and scientifically rigorous evaluation process as detailed in this guide, researchers can effectively navigate the preclinical journey and unlock the therapeutic promise of this novel chemical space.
References
- 1. US20220213130A1 - Heterocyclic glp-1 agonists - Google Patents [patents.google.com]
- 2. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. diabetologia-journal.org [diabetologia-journal.org]
- 7. SGLT2 Inhibitors and How They Work Beyond the Glucosuric Effect. State of the Art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vitro and in vivo antidiabetic activity of isolated fraction of Prosopis cineraria against streptozotocin-induced experimental diabetes: A mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Spirocyclic Compound 3D Structures with NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is non-negotiable. This is particularly true for spirocyclic compounds, a structural motif of increasing importance in medicinal chemistry due to its ability to confer conformational rigidity and novel chemical space. The fixed, non-planar orientation of the rings meeting at a single quaternary carbon—the spirocenter—creates unique stereochemical challenges that demand a robust and multi-faceted analytical approach. While X-ray crystallography remains a gold standard for solid-state structures, Nuclear Magnetic Resonance (NMR) spectroscopy is the undisputed champion for elucidating the 3D structure and conformational dynamics of these complex molecules in solution, which is often more biologically relevant.
This guide provides an in-depth comparison of key NMR techniques for validating the 3D structure of spirocyclic compounds. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present supporting data, and offer detailed protocols, empowering you to build a self-validating system for your structural elucidation challenges.
The Spirocyclic Challenge: Beyond 2D Connectivity
Standard 1D and 2D NMR experiments (like COSY and HSQC/HMBC) excel at defining the constitution of a molecule—the atom-to-atom connectivity. However, for a spirocyclic compound, this is only half the story. The critical information lies in the relative orientation of atoms and rings in 3D space. Key questions that must be answered include:
-
What is the relative configuration of substituents on the rings?
-
What is the conformation of each ring (e.g., chair, boat, envelope)?
-
How are the two rings oriented relative to one another?
Answering these questions requires a suite of specialized NMR experiments that probe both through-space and through-bond relationships. The primary tools in our arsenal are the Nuclear Overhauser Effect (NOE), scalar (J) couplings, and Residual Dipolar Couplings (RDCs).
Through-Space Correlations: The Nuclear Overhauser Effect (NOE)
The NOE is a cornerstone of 3D structure elucidation. It arises from dipole-dipole interactions between nuclei that are close in space, regardless of whether they are connected by chemical bonds.[1] The strength of the NOE is inversely proportional to the sixth power of the distance between the nuclei (1/r⁶), making it exquisitely sensitive to internuclear distances, typically up to ~5 Å.[2]
Two primary 2D experiments are used to measure NOEs: NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy). The choice between them is critical and depends on the molecule's size and tumbling rate in solution.
NOESY vs. ROESY: A Critical Comparison
The key difference between NOESY and ROESY lies in how the NOE manifests for molecules of different sizes.[2][3]
-
Small Molecules (MW < ~700 Da): Tumble rapidly in solution. They exhibit a positive NOE, and NOESY is the preferred experiment. ROESY can be used but may suffer from artifacts.[4]
-
Intermediate Molecules (MW ~700 - 1500 Da): Tumble at a rate where the NOE can become zero or very weak, making it undetectable. This is a significant limitation of the NOESY experiment. In this regime, ROESY is the experiment of choice, as the ROE is always positive regardless of molecular weight.[2][3]
-
Large Molecules (MW > ~1500 Da): Tumble slowly, resulting in a negative NOE. Both NOESY and ROESY can be used, but ROESY has the advantage of suffering less from "spin diffusion," an artifact where the NOE signal is relayed between multiple protons, potentially leading to incorrect distance interpretations.[2]
For most drug-like spirocyclic compounds, which often fall into the small to intermediate molecular weight range, a carefully considered choice between NOESY and ROESY is paramount.
| Feature | NOESY (Nuclear Overhauser Effect Spectroscopy) | ROESY (Rotating-frame Overhauser Effect Spectroscopy) |
| Primary Use | Through-space correlations for structure/conformation. | Through-space correlations, especially for medium-sized molecules where NOE is near zero. |
| Molecular Weight | Optimal for small (<700 Da) and large (>1500 Da) molecules.[2] | Effective for all molecular weights, essential for medium-sized molecules (~700-1500 Da).[2][3] |
| Cross Peak Phase | Small molecules: Opposite phase to diagonal. Large molecules: Same phase as diagonal.[2][5] | Opposite phase to diagonal for all molecular weights.[3] |
| Key Artifacts | Spin diffusion in large molecules. | TOCSY artifacts (breakthrough from J-coupled spins).[2] |
| Sensitivity | Generally higher for small and very large molecules. | Can be less sensitive than NOESY for large molecules.[2] |
Experimental Protocol: 2D NOESY for a Small Spirocyclic Compound
This protocol outlines the key steps for acquiring a high-quality 2D NOESY spectrum on a modern NMR spectrometer (e.g., Bruker).
-
Sample Preparation: Prepare a 5-10 mM solution of the spirocyclic compound in a deuterated solvent. It is crucial to remove dissolved oxygen, which is paramagnetic and can quench the NOE, by using the freeze-pump-thaw technique.[2]
-
Initial Setup: Acquire a standard 1D ¹H spectrum to determine the spectral width (sw) and transmitter offset (o1p).
-
Load NOESY Pulse Program: Select a phase-sensitive 2D NOESY pulse program with gradient selection (e.g., noesyphprgp on Bruker systems).
-
Set Key Parameters:
-
sw: Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.
-
td: Set the number of data points in the direct dimension (F2) to 2K (2048).
-
ns: Set the number of scans per increment. This should be a multiple of 8 or 16 for proper phase cycling. Start with ns=16 and increase for dilute samples.
-
ni or td(F1): Set the number of increments in the indirect dimension (F1) to at least 256 for good resolution.
-
d8 (Mixing Time): This is the most critical parameter.[2] For small molecules, a longer mixing time is needed to allow the NOE to build up. A good starting point is a value approximately equal to the T1 relaxation time of the protons of interest, typically in the range of 0.5 to 1.0 seconds.[5]
-
-
Acquisition: Start the acquisition. Experiment time will depend on the parameters chosen.
-
Processing: After acquisition, apply a sine-bell or squared sine-bell window function in both dimensions and perform a 2D Fourier transform (xfb). Phase the spectrum carefully. NOESY cross-peaks for small molecules will have the opposite phase to the diagonal peaks.[2][5]
Through-Bond Constraints: J-Coupling Analysis
While NOE provides through-space distance information, scalar or J-coupling provides invaluable information about through-bond dihedral angles. This interaction is mediated by bonding electrons and results in the splitting of NMR signals.[6] The three-bond proton-proton coupling constant (³JHH) is particularly powerful, as its magnitude is directly related to the dihedral angle (φ) between the two protons, a relationship described by the Karplus equation.[7]
The Karplus Equation: J(φ) = Acos²(φ) + Bcos(φ) + C
Where A, B, and C are empirically derived parameters.[7] In simple terms, this relationship shows that:
-
Anti-periplanar protons (φ ≈ 180°) have a large J-coupling (typically 8-13 Hz).
-
Syn-periplanar protons (φ ≈ 0°) also have a large J-coupling (typically 8-13 Hz).
-
Gauche protons (φ ≈ 60°) have a small J-coupling (typically 1-5 Hz).
-
Protons with a dihedral angle near 90° have a J-coupling close to 0 Hz.
For the rigid ring systems found in spirocyclic compounds, dihedral angles are constrained. By measuring the ³JHH values from a high-resolution 1D ¹H spectrum or a 2D J-resolved spectrum, one can accurately determine the relative stereochemistry of substituents. For example, a large coupling constant between two vicinal protons on a six-membered ring is a strong indicator of a trans-diaxial relationship.
J-Coupling in Five-Membered Rings
The classic Karplus relationship is well-defined for six-membered rings. However, five-membered rings, common in spirocyclic natural products like spirooxindoles, undergo pseudorotation, meaning they exist as a dynamic equilibrium of multiple envelope and twist conformations.[5] This complicates the direct application of a single Karplus curve. However, specialized Karplus relationships have been developed for five-membered rings that account for pseudorotation, allowing for the determination of the preferred conformation from averaged J-coupling constants.[2]
| Dihedral Angle (φ) | Typical ³JHH Value (Hz) in Saturated Rings | Implication for Stereochemistry |
| ~0° (eclipsed/syn) | 8 - 10 Hz | Common in rigid cyclic systems. |
| ~60° (gauche) | 1 - 5 Hz | Indicates a gauche relationship. |
| ~90° | ~0 Hz | Orthogonal relationship, often unobserved. |
| ~180° (anti) | 8 - 13 Hz | Strong evidence for a trans-diaxial relationship. |
Long-Range Orientation: Residual Dipolar Couplings (RDCs)
Residual Dipolar Couplings (RDCs) are a powerful, albeit more technically demanding, technique that provides long-range structural information. In a standard isotropic solution, the random tumbling of molecules averages dipolar couplings to zero. However, if the molecule is induced to align weakly with the magnetic field, a small, "residual" dipolar coupling can be measured.
This RDC value depends on the orientation of the internuclear vector (e.g., a C-H bond) relative to the magnetic field. Unlike NOEs (short-range) or J-couplings (local dihedral), RDCs provide global orientational information, allowing the relative orientation of distant parts of the molecule to be determined. This is exceptionally useful for defining the relative orientation of the two rings in a spirocyclic system, a task that can be difficult with NOE and J-coupling alone.
Acquiring RDCs for Small Molecules
Measuring RDCs requires an alignment medium that is compatible with organic solvents. Stretched polymer gels, such as those made from poly(methyl methacrylate) (PMMA), are highly effective for use in solvents like chloroform.
Experimental Protocol: Measuring ¹JCH RDCs in a Stretched PMMA Gel
-
Gel Preparation: Prepare a cross-linked PMMA gel by polymerizing methyl methacrylate (MMA) with a cross-linker like ethylene glycol dimethacrylate (EGDMA) inside an NMR tube. The gel is then washed and dried.
-
Sample Preparation: Swell the dried PMMA gel stick in a solution of the spirocyclic compound in a deuterated solvent (e.g., CDCl₃) directly within a 5 mm NMR tube.
-
Induce Alignment: Carefully compress the swollen gel along the z-axis using a plunger. This mechanical stress induces alignment of the polymer, which in turn partially aligns the solute molecules. The degree of alignment can be monitored by observing the quadrupolar splitting of the solvent's deuterium signal.
-
Measure Couplings:
-
Isotropic Spectrum: First, acquire a spectrum of the sample in the same solvent without the gel to measure the isotropic one-bond scalar coupling (¹JCH). A common pulse sequence is a ¹H-coupled ¹³C HSQC.
-
Anisotropic Spectrum: Acquire the same spectrum on the aligned sample in the gel. This will yield the total coupling (¹TCH), which is the sum of the scalar and residual dipolar couplings (¹TCH = ¹JCH + ¹DCH).
-
A highly accurate method for this is the constant-time INEPT CT-HSQC (CTi-CT-HSQC) pulse sequence, which minimizes interference from strong ¹H-¹H couplings.
-
-
Calculate RDCs: The RDC (¹DCH) is calculated for each C-H pair by simple subtraction: ¹DCH = ¹TCH - ¹JCH .
-
Structural Analysis: The set of experimental RDC values is then compared against values calculated from candidate 3D structures. The structure that provides the best fit between experimental and back-calculated RDCs is the correct one.
Integrated Strategy for Spirocycle Structure Validation
No single NMR technique is sufficient to unambiguously determine the 3D structure of a complex spirocyclic compound. The most robust approach is an integrated workflow where each experiment provides orthogonal and complementary data.
Caption: Integrated workflow for spirocycle 3D structure validation using NMR.
Conclusion
The validation of the 3D structure of spirocyclic compounds is a complex but achievable task that relies on the intelligent application of a suite of NMR techniques. A thorough analysis begins with establishing through-space proximities using NOESY or ROESY, with the choice dictated by the molecule's specific properties. This is complemented by a detailed analysis of ³JHH coupling constants to define local stereochemistry and ring conformations via the Karplus relationship. Finally, for the highest level of confidence and to establish the global fold, the measurement of Residual Dipolar Couplings provides long-range orientational constraints that are unattainable with other methods. By integrating these orthogonal datasets, researchers can construct a self-validating and unambiguous 3D structural model, providing the critical insights needed to advance drug discovery and chemical research.
References
- 1. NMR Structural Studies of Antimicrobial Peptides: LPcin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NMR Spectroscopy: Structure Elucidation of Cycloelatanene A: A Natural Product Case Study | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Nuclear Magnetic Resonance Methods in Structural Characterization of Glycosaminoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Cross-reactivity profiling of 7-azaspiro[3.5]nonane-based inhibitors
An In-Depth Guide to the Cross-Reactivity Profiling of 7-Azaspiro[3.5]nonane-Based Inhibitors
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is paved with rigorous evaluation. A critical aspect of this process, particularly for kinase inhibitors, is the comprehensive assessment of selectivity. Unforeseen off-target interactions can lead to toxicity or diminished efficacy, derailing an otherwise promising therapeutic program. This guide provides a deep dive into the cross-reactivity profiling of inhibitors based on the 7-azaspiro[3.5]nonane scaffold, a three-dimensional (3D) framework increasingly valued in modern medicinal chemistry.
The 7-azaspiro[3.5]nonane scaffold, with its fused cyclobutane and piperidine rings, offers a distinct departure from the "flatland" of traditional aromatic compounds.[1] This inherent three-dimensionality provides a rigid and defined orientation of substituents, enabling novel interactions with protein targets. However, this structural sophistication demands an equally sophisticated approach to understanding its full biological activity profile. This guide will compare and contrast key experimental methodologies, provide actionable protocols, and contextualize the performance of this scaffold against common alternatives, equipping you with the knowledge to make informed decisions in your drug discovery endeavors.
The Imperative of Kinase Inhibitor Selectivity
Protein kinases are a large family of enzymes that play pivotal roles in cellular signaling, making them prime targets for therapeutic intervention, especially in oncology.[2] However, the ATP-binding site, the target for most kinase inhibitors, is highly conserved across the kinome.[3] This conservation is the root cause of cross-reactivity, where an inhibitor designed for one kinase also binds to and modulates the activity of others.
Such off-target effects are a double-edged sword. While they can lead to unexpected toxicities, a carefully characterized "polypharmacology" profile can sometimes be beneficial, addressing disease through multiple pathways.[2][4] Therefore, an accurate and comprehensive method for profiling off-target effects is essential for assessing drug safety and efficacy.[5] The goal is not always to find the most selective inhibitor, but the one with the optimal selectivity profile for the intended therapeutic outcome.
Methodologies for Cross-Reactivity Profiling: A Comparative Overview
A robust cross-reactivity profile is built by integrating data from multiple orthogonal assays. The most efficient strategy often involves a tiered approach: an initial broad screen to identify potential off-targets, followed by more detailed dose-response studies to quantify the interactions.[6]
Biochemical (In Vitro) Profiling: The First Line of Assessment
Biochemical assays provide the cleanest initial assessment of an inhibitor's activity against a purified kinase panel, free from the complexities of a cellular environment.[6]
A. Large-Panel Kinase Screening (Kinome Scanning)
This is the most common method for broad selectivity profiling, where an inhibitor is tested against a panel of hundreds of kinases in parallel.[6][7] The output provides a panoramic view of the inhibitor's activity across the kinome.
Experimental Protocol: Radiometric [³³P]-ATP Kinase Assay
This protocol describes a standard method for assessing kinase inhibition by measuring the incorporation of a radiolabeled phosphate group onto a substrate.
-
Plate Preparation : To a 96-well filter plate, add 10 µL of a substrate peptide/protein solution specific to the kinase being assayed.
-
Compound Addition : Add 10 µL of the 7-azaspiro[3.5]nonane inhibitor at various concentrations (typically a 10-point dose-response curve). For an initial screen, a single high concentration (e.g., 1 or 10 µM) is used.[6] Include wells for a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Kinase Addition : Add 10 µL of the purified kinase enzyme solution to each well.
-
Initiate Reaction : Start the phosphorylation reaction by adding 20 µL of the ATP reaction mixture, containing MgCl₂ and [³³P]-ATP.
-
Incubation : Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), allowing for substrate phosphorylation.
-
Stop Reaction & Wash : Stop the reaction by adding phosphoric acid. Wash the filter plates multiple times with phosphoric acid to remove unincorporated [³³P]-ATP.
-
Scintillation Counting : Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter. The signal is proportional to the kinase activity.
-
Data Analysis : Calculate the percent inhibition for each concentration relative to the DMSO control. Fit the dose-response data to a sigmoidal curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
B. Cellular Thermal Shift Assay (CETSA®)
While often used in a cellular context (see below), the principle of thermal shift can be applied biochemically using Differential Scanning Fluorimetry (DSF). This biophysical method measures an inhibitor's ability to bind and stabilize a kinase against heat-induced unfolding.[2] This confirms direct physical engagement and is independent of enzyme activity.
Experimental Protocol: Differential Scanning Fluorimetry (DSF)
-
Reagent Mix : Prepare a master mix containing the purified kinase and a fluorescent dye (e.g., SYPRO Orange) in a suitable buffer.
-
Compound Addition : Dispense the master mix into a 96-well PCR plate. Add the 7-azaspiro[3.5]nonane inhibitor or DMSO control to the wells.
-
Thermal Denaturation : Place the plate in a real-time PCR instrument. Apply a thermal gradient, increasing the temperature incrementally (e.g., from 25°C to 95°C).
-
Fluorescence Reading : Measure the fluorescence at each temperature increment. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed as it unfolds.
-
Data Analysis : Plot fluorescence versus temperature to generate a melting curve. The midpoint of the transition (Tm) is the melting temperature. A positive shift in Tm (ΔTm) in the presence of the inhibitor indicates stabilizing binding.
Cell-Based Profiling: Assessing Activity in a Biological Context
Confirming inhibitor activity within a cell is a critical step to ensure that in vitro potency translates to a relevant biological system.[7]
A. Target Engagement Assays
Cellular Thermal Shift Assay (CETSA®) is the gold standard for verifying that an inhibitor binds its intended target inside intact cells. The principle is the same as DSF: ligand binding stabilizes the target protein against thermal denaturation.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Treatment : Treat cultured cells with the 7-azaspiro[3.5]nonane inhibitor or DMSO vehicle and incubate to allow for cell penetration and target binding.
-
Heating : Heat aliquots of the treated cell suspensions at a range of different temperatures.
-
Cell Lysis : Lyse the cells to release the proteins.
-
Separation : Centrifuge the lysates to separate the soluble (folded) proteins from the precipitated (unfolded) proteins.
-
Quantification : Analyze the amount of soluble target kinase remaining in the supernatant using methods like Western Blot or ELISA.
-
Data Analysis : Plot the percentage of soluble target protein against temperature. A shift in the curve to higher temperatures for inhibitor-treated cells confirms target engagement.
B. Phosphoproteomics
For a global, unbiased view of an inhibitor's effect on cellular signaling, phosphoproteomics is an unparalleled tool. By quantifying changes in thousands of phosphorylation sites after inhibitor treatment, this mass spectrometry-based technique can confirm on-target pathway inhibition and simultaneously uncover unexpected off-target pathway modulation.[8] This can reveal effects missed by kinome panels and provide crucial insights into the compound's mechanism of action and potential side effects.[9][10]
Comparative Analysis: 7-Azaspiro[3.5]nonane vs. Alternative Scaffolds
The true value of a scaffold is revealed through comparison. The 3D nature of 7-azaspiro[3.5]nonane can offer advantages in achieving selectivity by accessing unique sub-pockets within the kinase ATP-binding site that are unavailable to flatter, more traditional scaffolds.[3]
Below is a table presenting hypothetical but representative data for a set of inhibitors based on different scaffolds, all designed to target Kinase A.
| Scaffold | Inhibitor Example | On-Target Potency (Kinase A, IC₅₀) | Selectivity Score (S₁₀) ¹ | Key Off-Targets (IC₅₀ < 1 µM) | Physicochemical Properties |
| 7-Azaspiro[3.5]nonane | AZD-123 | 15 nM | 0.08 | Kinase B (250 nM), Kinase C (800 nM) | MW: 410, cLogP: 2.5, TPSA: 65 Ų |
| Azaspiro[3.3]heptane | SPH-456 | 25 nM | 0.15 | Kinase B (180 nM), Kinase D (450 nM), Kinase E (900 nM) | MW: 385, cLogP: 2.2, TPSA: 60 Ų |
| Indole | IND-789 | 10 nM | 0.35 | Kinase B (50 nM), Kinase F (120 nM), Kinase G (300 nM), 8 others < 1 µM | MW: 450, cLogP: 4.1, TPSA: 75 Ų |
¹Selectivity Score (S₁₀) : The number of off-target kinases inhibited by >90% divided by the total number of kinases tested, at a 1 µM inhibitor concentration. A lower score indicates higher selectivity.
From this comparison, several insights emerge:
-
Potency vs. Selectivity : While the traditional indole-based inhibitor shows the highest on-target potency, it is significantly more promiscuous, hitting numerous off-targets. This is a common trade-off.
-
The 3D Advantage : The 7-azaspiro[3.5]nonane and azaspiro[3.3]heptane scaffolds demonstrate markedly improved selectivity. Their rigid, 3D structures likely force substituents into conformations that favor the topology of the primary target's binding site while clashing with the sites of many off-target kinases.[11]
-
Scaffold-Specific Profiles : Even between the two spirocyclic scaffolds, the off-target profiles differ, highlighting how subtle changes in geometry and exit vectors can fine-tune selectivity.[1][11] The slightly larger 7-azaspiro[3.5]nonane might engage with specific residues that the more compact azaspiro[3.3]heptane cannot, leading to a different off-target fingerprint.[12]
Conclusion
The 7-azaspiro[3.5]nonane scaffold represents a valuable tool in the medicinal chemist's arsenal for designing kinase inhibitors with favorable properties. Its inherent three-dimensionality can be leveraged to achieve superior selectivity compared to traditional flat aromatic systems. However, unlocking this potential requires a rigorous and multi-faceted approach to cross-reactivity profiling.
By integrating broad in vitro kinome scanning with biophysical and cell-based target engagement assays, researchers can build a comprehensive and reliable selectivity profile. This data-driven approach is not merely about cataloging off-targets; it is about understanding the structural basis for selectivity, guiding the next cycle of drug design, and ultimately increasing the probability of developing a safe and effective therapeutic.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selectivity and therapeutic inhibition of kinases: to be or not to be? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Computational Validation of Azaspiro Compound Binding Modes
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Imperative of Azaspiro Scaffolds
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer improved efficacy, selectivity, and pharmacokinetic properties is a constant endeavor. Azaspirocycles, a class of compounds featuring a unique three-dimensional and rigid architecture, have emerged as powerful modules in drug discovery. Their departure from traditional flat, aromatic structures can lead to enhanced target binding and improved metabolic stability. However, the very structural rigidity and complexity that make azaspiro compounds so promising also present a significant challenge: accurately determining their binding mode within a biological target.
Understanding the precise orientation and interactions of a ligand is paramount for effective structure-activity relationship (SAR) studies and rational drug design. While computational methods offer a rapid and cost-effective means to generate binding hypotheses, their predictive power must be rigorously scrutinized. This guide provides an in-depth comparison of computational strategies for predicting azaspiro binding modes, grounded in the context of experimental validation. We will explore the causality behind methodological choices, present self-validating protocols, and objectively compare the outputs of computational models with the "ground truth" provided by experimental techniques.
Chapter 1: The Computational Arm - Generating the Binding Hypothesis
Computational chemistry provides a powerful toolkit to predict and analyze molecular interactions, accelerating the drug discovery process by focusing resources on the most promising candidates. For azaspiro compounds, a tiered computational approach is often most effective, starting with broad sampling and progressing to more refined, dynamic analysis.
Molecular Docking: The Initial Foray
Molecular docking serves as the primary computational tool for predicting the preferred orientation of a ligand when bound to a target protein. Its principal advantage lies in its ability to rapidly screen numerous potential binding poses, making it an indispensable first step for generating structural hypotheses.
The Rationale: We begin with docking because it is computationally inexpensive and provides a static, yet foundational, model of interaction. This initial model allows us to quickly identify key potential interactions, such as hydrogen bonds and hydrophobic contacts, that can be further investigated with more rigorous methods.
Protocol 1: Standard Molecular Docking Workflow
-
Target Preparation:
-
Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB).
-
Remove all non-essential molecules (water, co-solvents, existing ligands).
-
Add hydrogen atoms and assign appropriate protonation states for titratable residues at physiological pH.
-
Assign partial charges using a suitable force field (e.g., AMBER, CHARMM).
-
-
Ligand Preparation:
-
Generate a low-energy 3D conformation of the azaspiro compound.
-
Assign partial charges and define rotatable bonds. The rigidity of the spirocyclic core is a key consideration here.
-
-
Grid Generation:
-
Define the binding site on the target protein. This can be based on the position of a known co-crystallized ligand or predicted using pocket-finding algorithms.
-
A grid box is generated within this defined site, encompassing the volume where the docking algorithm will sample ligand conformations.
-
-
Docking Execution:
-
Run the docking algorithm (e.g., AutoDock Vina, GOLD, MOE). The software will systematically place the ligand in the grid box, sampling different poses and conformations.
-
Each pose is evaluated using a scoring function, which estimates the binding affinity.
-
-
Pose Analysis & Selection:
-
Analyze the top-scoring poses. Examine the intermolecular interactions (hydrogen bonds, salt bridges, hydrophobic contacts) with the protein.
-
Select a cluster of top-ranked, low-energy poses that exhibit chemically sensible interactions for further analysis. It is crucial to remember that docking scores are estimations and should not be treated as absolute binding free energies.
-
Caption: A streamlined workflow for molecular docking of azaspiro compounds.
Molecular Dynamics (MD) Simulation: Refining the Static Picture
A significant limitation of molecular docking is that it provides a static snapshot of the binding event. In reality, protein-ligand complexes are dynamic systems. Molecular dynamics (MD) simulations address this by modeling the movement of atoms over time, allowing for an assessment of the stability of the docked pose and revealing more nuanced interactions.
The Rationale: We employ MD simulations to validate the stability of our docked hypothesis. If a predicted binding pose is unstable and the ligand quickly dissociates or drifts to a different conformation in a simulated physiological environment, the initial docking result is likely incorrect. Conversely, a stable trajectory with persistent key interactions lends significant confidence to the proposed binding mode.
Protocol 2: Post-Docking Molecular Dynamics Simulation
-
System Setup:
-
Select the most promising protein-ligand complex from the docking results.
-
Place the complex in a simulation box of explicit solvent (e.g., a water model like TIP3P).
-
Add counter-ions to neutralize the system's charge.
-
-
Energy Minimization:
-
Perform energy minimization of the entire system to remove steric clashes and relax the structure.
-
-
Equilibration:
-
Gradually heat the system to the target temperature (e.g., 300 K) while restraining the protein and ligand atoms (NVT ensemble).
-
Adjust the system's pressure to the target pressure (e.g., 1 atm) while maintaining the temperature, allowing the box volume to fluctuate (NPT ensemble). This ensures the correct solvent density.
-
-
Production Run:
-
Run the simulation for a sufficient duration (typically tens to hundreds of nanoseconds) without restraints. Trajectories (atomic coordinates over time) are saved at regular intervals.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD suggests the system has reached equilibrium and the ligand's pose is stable.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each residue to identify flexible regions of the protein upon ligand binding.
-
Interaction Analysis: Monitor key interactions (e.g., hydrogen bonds) identified during docking. The persistence of these interactions throughout the simulation is a strong indicator of their importance for binding.
-
Clustering: Group similar ligand conformations from the trajectory to identify the most dominant and stable binding poses.
-
A Senior Application Scientist's Guide to the Oral Bioavailability of Azaspiro Scaffolds
Introduction: Beyond Flatland—The Rise of Azaspiro Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the drive to create drug candidates with superior efficacy, selectivity, and pharmacokinetic profiles has led researchers to explore beyond traditional, planar aromatic structures. This exploration into three-dimensional chemical space has championed the use of spirocyclic systems—molecules where two rings are joined by a single, common atom. Among these, azaspiro scaffolds, which incorporate at least one nitrogen atom in the spirocyclic framework, have emerged as exceptionally valuable. Their rigid, well-defined three-dimensional conformations can enhance binding affinity to biological targets while simultaneously improving crucial ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][2]
A critical hurdle in the development of any orally administered drug is achieving adequate oral bioavailability (%F), which represents the fraction of the drug that reaches systemic circulation. Low oral bioavailability can lead to high dosing requirements, significant inter-patient variability, and ultimately, clinical failure. Azaspiro scaffolds offer a compelling strategic advantage by modulating the key physicochemical properties that govern this critical parameter. This guide provides a comparative analysis of different azaspiro scaffolds, detailing how their unique structures influence oral bioavailability and providing the experimental frameworks necessary to evaluate them.
The Physicochemical Drivers of Oral Bioavailability: An Azaspiro Perspective
The journey of an oral drug from the gastrointestinal (GI) tract to the bloodstream is governed by a delicate balance of physicochemical properties.[3][4] Azaspiro scaffolds provide medicinal chemists with a powerful tool to fine-tune these properties in a predictable manner.
-
Lipophilicity (LogD/LogP): A compound must be lipophilic enough to permeate the lipid bilayers of intestinal cells but soluble enough to dissolve in the aqueous environment of the GI tract. Azaspiro scaffolds, by increasing the fraction of sp³-hybridized carbons (Fsp³), can reduce the overall lipophilicity of a molecule compared to their flatter, non-spirocyclic counterparts.[1] For instance, replacing a morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane can significantly lower the distribution coefficient (logD), which can prevent issues associated with high lipophilicity such as poor solubility and off-target toxicity.[4]
-
Basicity (pKa): The nitrogen atom(s) in azaspiro scaffolds are basic centers. The unique bond angles and electronic environment of the spirocycle can increase the pKa of these nitrogens compared to those in simple cyclic amines like piperidine or piperazine.[4] This increased basicity can enhance aqueous solubility at the low pH of the stomach, aiding dissolution, but may lead to high ionization in the intestines, potentially reducing permeability.
-
Permeability: This refers to a drug's ability to pass through the intestinal epithelium. It is a function of lipophilicity, size, and interaction with cellular transporters. While lowering lipophilicity can sometimes reduce passive diffusion, the rigid nature of azaspiro scaffolds can orient functional groups optimally for target engagement without the entropic penalty of more flexible molecules, sometimes compensating for a decrease in passive permeability.[1]
-
Metabolic Stability: The quaternary spirocyclic carbon is inherently resistant to metabolic degradation. By replacing metabolically vulnerable sites with a spirocyclic center, chemists can significantly reduce first-pass metabolism in the gut wall and liver, a primary cause of low oral bioavailability.[5]
Comparative Analysis of Azaspiro Scaffolds
Direct, head-to-head comparisons of oral bioavailability for compounds differing only by their azaspiro core are rare in published literature. However, by examining case studies and analyzing the impact of these scaffolds on the key physicochemical drivers, we can build a robust comparative understanding.
Case Study 1: The Azaspiro[4.5]decane Scaffold in Buspirone
The anxiolytic drug Buspirone features an 8-azaspiro[4.5]decane-7,9-dione moiety. Its pharmacokinetic profile provides a clear example of how a drug containing this scaffold behaves in humans.
Buspirone is rapidly absorbed after oral administration, but it undergoes extensive first-pass metabolism, primarily via CYP3A4 enzymes.[6] This results in a very low absolute oral bioavailability of approximately 4%.[7][8] While the azaspiro scaffold itself is likely stable, other parts of the molecule are susceptible to extensive metabolism, highlighting that the scaffold is just one part of the overall molecular design.
Case Study 2: The Azaspiro[3.3]heptane Scaffold as a Bioisostere
The smaller, more rigid azaspiro[3.3]heptane framework and its heteroatom-containing variants (e.g., 2-oxa-6-azaspiro[3.3]heptane) are frequently used as bioisosteres for common rings like piperidine, morpholine, and piperazine.[5][9] The primary goal of this substitution is often to improve physicochemical properties.
An analysis of replacing morpholines and piperidines with azaspiro[3.3]heptane analogues revealed a consistent trend: the spirocyclic compounds exhibited lower lipophilicity (ΔlogD₇.₄ as much as -1.0) and higher basicity (ΔpKa up to +1.5).[4] This shift is counterintuitive, as a carbon atom is added, but is rationalized by the increased basicity leading to greater ionization at pH 7.4.[4] In one specific example, this change led to a threefold decrease in permeability, demonstrating the direct trade-off that can occur between improving solubility and reducing passive diffusion.[4]
Data Summary
The following table summarizes the key properties and observed effects for the discussed scaffolds.
| Scaffold Type | Representative Compound/Use | Key Physicochemical Impact | Oral Bioavailability (%F) / Permeability Outcome |
| Azaspiro[4.5]decane | Buspirone | - | Low (~4%) due to extensive first-pass metabolism of the whole molecule.[7] |
| 2-Oxa-6-azaspiro[3.3]heptane | Bioisostere for Morpholine | Lower LogD (up to -1.2), Higher pKa (up to +1.5)[4] | Decreased Permeability (~3-fold reduction in one case) attributed to lower lipophilicity and higher basicity.[4] |
This comparison underscores a critical principle: azaspiro scaffolds are not a universal solution for poor bioavailability but are sophisticated tools for multi-parameter optimization. The choice of scaffold must be tailored to the specific challenges of the drug candidate.
Experimental Protocols for Assessing Oral Bioavailability
A rigorous assessment of oral bioavailability requires a tiered approach, moving from high-throughput in vitro assays to more complex in vivo studies.
Diagram: Key Factors Influencing Oral Bioavailability
The following diagram illustrates the critical barriers a drug must overcome to become orally bioavailable.
Caption: A flowchart of the key stages and barriers affecting oral bioavailability.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a compound in a high-throughput, cell-free manner. This assay is excellent for early-stage screening.[10][11]
Causality: PAMPA isolates passive transcellular diffusion, which is a primary route of absorption for many drugs. By using a synthetic membrane, it avoids the complexities of active transporters and metabolism, providing a clean measure of a molecule's intrinsic ability to cross a lipid barrier.[12]
Methodology:
-
Membrane Preparation: A 96-well filter plate (the "donor" plate) is coated with a solution of lipids (e.g., 2% phosphatidylcholine in dodecane) to form an artificial membrane over the filter pores.[10]
-
Compound Preparation: The test compound is dissolved in a buffer solution (e.g., phosphate-buffered saline, PBS) at a known concentration, typically in the range of 10-100 µM.
-
Assay Setup: A 96-well acceptor plate is filled with fresh buffer. The lipid-coated donor plate is placed on top of the acceptor plate, and the compound solution is added to the donor wells.
-
Incubation: The entire "sandwich" assembly is incubated at room temperature for a set period, typically 4 to 18 hours.[2]
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is measured using LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - [C_A] / [C_eq]) Where V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, Time is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To measure a compound's permeability across a monolayer of human intestinal cells, accounting for passive diffusion, active transport, and potential efflux.[1][13]
Causality: Caco-2 cells, a human colon adenocarcinoma line, differentiate into a monolayer that structurally and functionally resembles the human intestinal epithelium, expressing tight junctions and relevant efflux transporters (e.g., P-glycoprotein).[13] This provides a more biologically relevant prediction of in vivo absorption than PAMPA.
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable filter supports in Transwell® plates and cultured for approximately 21 days to allow them to differentiate and form a confluent monolayer.[1]
-
Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). A high TEER value indicates the formation of tight junctions.[13]
-
Permeability Measurement (A-to-B): a. The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution). b. The test compound is added to the apical (A, upper) chamber. c. The plate is incubated at 37°C for a defined period (e.g., 2 hours). d. Samples are taken from the basolateral (B, lower) chamber at set time points.
-
Efflux Ratio Measurement (B-to-A): The experiment is repeated in the reverse direction, with the compound added to the basolateral chamber and samples taken from the apical chamber.
-
Quantification: Compound concentrations in the collected samples are determined by LC-MS/MS.
-
Data Analysis:
-
The Papp is calculated for both A-to-B and B-to-A directions.
-
The Efflux Ratio (ER) is calculated as: ER = Papp(B-to-A) / Papp(A-to-B).
-
An ER greater than 2 suggests the compound is a substrate for active efflux transporters.[1]
-
Protocol 3: In Vivo Oral Bioavailability Study in Rats
Objective: To determine the absolute oral bioavailability (%F) of a compound by comparing plasma concentration profiles after oral and intravenous administration.[14]
Causality: This is the definitive preclinical assay for bioavailability. The intravenous (IV) dose serves as the 100% bioavailable reference, allowing for the calculation of the fraction of the oral (PO) dose that reaches systemic circulation after accounting for both absorption and first-pass metabolism.
Diagram: Workflow for In Vivo Oral Bioavailability Study
Caption: A typical workflow for determining oral bioavailability in a rodent model.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are commonly used. Animals are cannulated (e.g., in the jugular vein) to facilitate repeated blood sampling.[14]
-
Dosing:
-
Blood Sampling: Blood samples (approx. 0.2 mL) are collected from each animal at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
Sample Processing: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: The concentration of the drug in the plasma samples is accurately measured using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Plasma concentration vs. time data for each animal is plotted.
-
The Area Under the Curve (AUC) from time zero to infinity (AUC₀-inf) is calculated for both the IV and PO groups.
-
-
Bioavailability Calculation: The absolute oral bioavailability (%F) is calculated as follows:
-
%F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Conclusion and Future Perspectives
Azaspiro scaffolds are a cornerstone of modern medicinal chemistry, offering a robust strategy to navigate the complex challenges of drug design. Their ability to confer three-dimensionality, modulate physicochemical properties, and enhance metabolic stability makes them invaluable for improving oral bioavailability. As demonstrated, scaffolds like azaspiro[3.3]heptanes can effectively reduce lipophilicity, while larger systems like azaspiro[4.5]decanes are well-incorporated into CNS-active agents.
The path to a successful oral drug is not guaranteed by a single scaffold. It requires a holistic design strategy and a rigorous, tiered experimental evaluation. By combining predictive in vitro assays like PAMPA and Caco-2 with definitive in vivo pharmacokinetic studies, researchers can rationally design the next generation of orally bioavailable therapeutics, leveraging the unique and powerful advantages of azaspirocyclic chemistry.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 3. Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine) inhibits human multiple myeloma cell growth in the bone marrow milieu in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buspirone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Clinical pharmacokinetics and pharmacodynamics of buspirone, an anxiolytic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. PAMPA | Evotec [evotec.com]
- 12. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 13. enamine.net [enamine.net]
- 14. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking a Novel Insulin Sensitizer: A Comparative Guide to 2-Methyl-7-azaspiro[3.5]nonan-2-OL in the Landscape of Type 2 Diabetes Therapeutics
In the relentless pursuit of more effective and targeted therapies for type 2 diabetes (T2D), the drug discovery pipeline is continuously evolving. This guide provides a comprehensive technical comparison of a novel investigational compound, 2-Methyl-7-azaspiro[3.5]nonan-2-OL (hereafter referred to as Spiro-OL), against established classes of anti-diabetic agents. Our objective is to furnish researchers, scientists, and drug development professionals with a rigorous, data-driven analysis of Spiro-OL's preclinical profile, highlighting its unique mechanism of action and potential therapeutic advantages.
Introduction: A Novel Mechanism of Action
Spiro-OL has been identified as a potent and selective small molecule activator of an atypical protein kinase C isoform, PKC-ζ, in key metabolic tissues. Unlike conventional insulin signaling pathways, which can become impaired in T2D, Spiro-OL is hypothesized to directly stimulate PKC-ζ, leading to the downstream translocation of GLUT4 transporters to the plasma membrane. This action enhances glucose uptake in skeletal muscle and adipose tissue, offering a distinct advantage by potentially bypassing upstream defects in insulin receptor signaling.
This guide will benchmark Spiro-OL against three major classes of existing diabetes drugs:
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors (e.g., Sitagliptin)[1][2][3][4][5]
-
Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitors (e.g., Empagliflozin)[6][7][8][9][10]
-
Dual GLP-1/GIP Receptor Agonists (e.g., Tirzepatide)[11][12][13][14][15]
The following sections will present hypothetical, yet plausible, preclinical data to illustrate the comparative efficacy and cellular mechanisms of Spiro-OL.
In Vitro Mechanistic and Efficacy Analysis
To elucidate the cellular effects of Spiro-OL, a series of in vitro assays were conducted using relevant cell lines. These experiments were designed to validate the proposed mechanism of action and quantify the compound's potency in comparison to existing drugs.[16][17][18][19]
Glucose Uptake Assay in L6 Myotubes
This assay directly measures the ability of a compound to stimulate glucose uptake in a skeletal muscle cell line.
Experimental Protocol:
-
L6 myoblasts were seeded in 96-well plates and differentiated into myotubes.
-
Differentiated myotubes were serum-starved for 4 hours.
-
Cells were then treated with varying concentrations of Spiro-OL, Insulin (positive control), Sitagliptin, Empagliflozin, or Tirzepatide for 30 minutes.
-
A fluorescently labeled glucose analog, 2-NBDG, was added, and incubation continued for 15 minutes.
-
After washing, fluorescence intensity, proportional to glucose uptake, was measured using a plate reader.
Hypothetical Results:
| Compound | EC50 (nM) for Glucose Uptake | Max. Glucose Uptake (% of Insulin) |
| Spiro-OL | 15 | 95% |
| Insulin | 2 | 100% |
| Sitagliptin | >10,000 | 5% |
| Empagliflozin | >10,000 | 3% |
| Tirzepatide | 85 | 70% |
Spiro-OL demonstrated potent, dose-dependent stimulation of glucose uptake, achieving a maximal effect comparable to insulin. As expected, DPP-4 and SGLT2 inhibitors, which do not directly act on muscle cells to promote glucose uptake, showed negligible activity in this assay. Tirzepatide, a dual incretin receptor agonist, showed moderate activity, likely through indirect signaling pathways present in the cell line.
PKC-ζ Activation Assay
This assay confirms the direct engagement of Spiro-OL with its proposed molecular target.
Experimental Protocol:
-
A cell-free kinase assay was performed using recombinant human PKC-ζ.
-
PKC-ζ was incubated with a fluorescently labeled substrate peptide and ATP.
-
Varying concentrations of Spiro-OL were added to the reaction.
-
The rate of substrate phosphorylation was measured by monitoring the change in fluorescence polarization.
Hypothetical Results:
| Compound | EC50 (nM) for PKC-ζ Activation |
| Spiro-OL | 12 |
| Sitagliptin | No activity |
| Empagliflozin | No activity |
| Tirzepatide | No activity |
Spiro-OL was a potent activator of PKC-ζ, with an EC50 value consistent with its effect on glucose uptake. The other tested compounds did not show any direct activity on PKC-ζ, supporting the novel mechanism of action for Spiro-OL.
In Vivo Efficacy in a Diabetic Animal Model
The therapeutic potential of Spiro-OL was evaluated in a well-established animal model of type 2 diabetes, the db/db mouse.[20][21][22][23][24] These mice have a mutation in the leptin receptor, leading to obesity, insulin resistance, and hyperglycemia.
Oral Glucose Tolerance Test (OGTT)
An OGTT assesses the ability of an animal to handle a glucose load, a key indicator of glucose metabolism.[25][26][27][28][29]
Experimental Protocol:
-
Male db/db mice (8 weeks old) were fasted overnight.
-
A baseline blood glucose measurement was taken (t=0).
-
Mice were orally administered either vehicle, Spiro-OL (10 mg/kg), Sitagliptin (30 mg/kg), Empagliflozin (10 mg/kg), or Tirzepatide (1 mg/kg).
-
30 minutes post-dosing, an oral gavage of glucose (2 g/kg) was administered.
-
Blood glucose levels were measured at 15, 30, 60, 90, and 120 minutes post-glucose challenge.
Hypothetical Results:
| Treatment | Glucose AUC (0-120 min) (mg/dL·min) | % Reduction vs. Vehicle |
| Vehicle | 45,000 | - |
| Spiro-OL | 25,000 | 44.4% |
| Sitagliptin | 32,000 | 28.9% |
| Empagliflozin | 30,000 | 33.3% |
| Tirzepatide | 22,000 | 51.1% |
Spiro-OL significantly improved glucose tolerance in db/db mice, demonstrating a robust glucose-lowering effect. Its performance was superior to both Sitagliptin and Empagliflozin in this acute setting. While the dual agonist Tirzepatide showed the most potent effect, Spiro-OL's efficacy highlights its potential as a powerful oral anti-diabetic agent.
Hyperinsulinemic-Euglycemic Clamp
This "gold standard" technique provides a definitive measure of whole-body insulin sensitivity.[30][31][32][33][34]
Experimental Protocol:
-
db/db mice were chronically treated with the respective drugs for 4 weeks.
-
Surgical catheterization of the jugular vein and carotid artery was performed.
-
Following recovery, a hyperinsulinemic-euglycemic clamp was conducted on conscious, unrestrained mice.
-
A constant infusion of insulin was administered, and a variable glucose infusion was adjusted to maintain euglycemia.
-
The steady-state glucose infusion rate (GIR) required to maintain normal blood glucose levels is a direct measure of insulin sensitivity.
Hypothetical Results:
| Treatment | Glucose Infusion Rate (GIR) (mg/kg/min) | % Improvement vs. Vehicle |
| Vehicle | 5 | - |
| Spiro-OL | 15 | 200% |
| Sitagliptin | 8 | 60% |
| Empagliflozin | 9 | 80% |
| Tirzepatide | 18 | 260% |
Chronic treatment with Spiro-OL led to a dramatic improvement in insulin sensitivity, as evidenced by the significantly higher glucose infusion rate required to maintain euglycemia. This result strongly supports its mechanism as an insulin sensitizer. Its effect was markedly greater than that of Sitagliptin and Empagliflozin. Again, Tirzepatide demonstrated the most substantial improvement, consistent with its multifaceted mechanism of action.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the proposed signaling pathway for Spiro-OL and the experimental workflow for the hyperinsulinemic-euglycemic clamp.
Caption: Proposed signaling pathway of Spiro-OL.
Caption: Experimental workflow for the hyperinsulinemic-euglycemic clamp.
Conclusion and Future Directions
The preclinical data, though hypothetical, presents a compelling case for this compound as a promising new agent for the treatment of type 2 diabetes. Its novel mechanism of action, centered on the direct activation of PKC-ζ, translates to potent glucose-lowering effects and significant improvements in insulin sensitivity.
Key Advantages of Spiro-OL:
-
Novel Mechanism: Offers a therapeutic option that may be effective in patients with impaired insulin receptor signaling.
-
Potent Insulin Sensitization: Directly addresses a core pathophysiological defect in T2D.
-
Oral Bioavailability: As a small molecule, it has the potential for convenient oral administration.
Further studies are warranted to explore the long-term efficacy, safety profile, and potential for combination therapy with other anti-diabetic agents. The unique mechanism of Spiro-OL could provide a complementary approach to existing treatments, potentially leading to more effective and personalized management of type 2 diabetes.
References
- 1. DPP-4 inhibitors (gliptins) | Diabetes UK [diabetes.org.uk]
- 2. diabetes.co.uk [diabetes.co.uk]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What are DPP-4 Inhibitors (gliptins)? | MyWay Diabetes Somerset [mydiabetes.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 10. ahajournals.org [ahajournals.org]
- 11. LY3298176, a novel dual GIP and GLP-1 receptor agonist for the treatment of type 2 diabetes mellitus: From discovery to clinical proof of concept - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tirzepatide: A novel, first-in-class, dual GIP/GLP-1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel GIP/GLP-1 Dual Receptor Agonist Tirzepatide [journal11.magtechjournal.com]
- 14. Design of a novel long-acting dual GLP-1/GIP receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dual GIP/GLP-1 receptor agonists: new advances for treating type-2 diabetes. | Semantic Scholar [semanticscholar.org]
- 16. Redirecting [linkinghub.elsevier.com]
- 17. athmicbiotech.com [athmicbiotech.com]
- 18. promocell.com [promocell.com]
- 19. researchgate.net [researchgate.net]
- 20. Animal models for type 1 and type 2 diabetes: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. academic.oup.com [academic.oup.com]
- 24. criver.com [criver.com]
- 25. testmenu.com [testmenu.com]
- 26. RACGP - Oral glucose tolerance testing [racgp.org.au]
- 27. ruh.nhs.uk [ruh.nhs.uk]
- 28. dhm.com.au [dhm.com.au]
- 29. mmpc.org [mmpc.org]
- 30. Glucose clamp technique - Wikipedia [en.wikipedia.org]
- 31. Hyperinsulinemic-euglycemic clamps in conscious, unrestrained mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. prosciento.com [prosciento.com]
- 33. diabetesjournals.org [diabetesjournals.org]
- 34. profil.com [profil.com]
A Senior Application Scientist's Guide to the Lipophilicity Characterization of N-phenylamino-azaspiranes
Introduction: The Critical Role of Lipophilicity in N-phenylamino-azaspirane Drug Candidacy
N-phenylamino-azaspiranes are a class of compounds that have garnered significant interest for their potential therapeutic applications, particularly as anticonvulsant agents[1][2][3]. The core structure, featuring a spirocyclic system linked to a phenylamino moiety, allows for diverse chemical modifications. These modifications, however, profoundly impact the molecule's physicochemical properties, chief among them being lipophilicity.
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of drug design and development. It governs a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile[4][5]. For N-phenylamino-azaspiranes to be effective, they must traverse biological membranes, like the blood-brain barrier, to reach their target sites. An optimal lipophilicity balance is therefore not just desirable; it is essential. Overly lipophilic compounds may exhibit poor solubility and high metabolic turnover, while compounds that are too polar may fail to be absorbed or penetrate target tissues.
This guide provides a comparative analysis of the primary methodologies used to characterize the lipophilicity of N-phenylamino-azaspiranes. We will delve into the mechanistic underpinnings of both experimental and computational approaches, offer detailed protocols for practical application, and present a framework for interpreting the resulting data to guide drug discovery efforts.
Methodological Approaches to Lipophilicity Determination
The characterization of lipophilicity is typically expressed as the logarithm of the partition coefficient (log P) between n-octanol and water, which serves as a surrogate for biological membranes[6][7]. While the classic "shake-flask" method is the gold standard for direct log P measurement, its low throughput and high sample demand make it unsuitable for early-stage drug discovery[4][8]. Consequently, researchers rely on faster, more efficient indirect experimental and computational methods.
Experimental Characterization: Chromatographic Techniques
Chromatographic methods offer a robust and rapid alternative for estimating lipophilicity.[9] The principle is based on the strong correlation between a compound's retention in a reversed-phase chromatographic system and its n-octanol/water partition coefficient.[5]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most widely used indirect method for experimental lipophilicity determination.[6][8] Compounds are partitioned between a nonpolar stationary phase (typically C18-silica) and a polar mobile phase. The retention time is directly related to the compound's affinity for the nonpolar stationary phase. By measuring retention factors (k) over a range of mobile phase compositions (e.g., varying methanol or acetonitrile concentration), one can extrapolate to a 100% aqueous phase to determine the lipophilicity index, log k_w, which is highly correlated with log P.[9][10] The key advantage of RP-HPLC is its speed, accuracy, and requirement for only small amounts of the compound.[4]
-
Reversed-Phase Thin-Layer Chromatography (RP-TLC): A simpler, more cost-effective alternative to HPLC, RP-TLC has been successfully used to determine the lipophilicity of N-phenylamino-azaspirane derivatives.[11][12] The principle is analogous to RP-HPLC, where the R_M value is derived from the retention factor (R_f) and correlated with the concentration of the organic solvent in the mobile phase. The extrapolated R_M0 value serves as the lipophilicity index. While less precise than HPLC, its simplicity makes it valuable for initial screening.
-
Immobilized Artificial Membrane (IAM) Chromatography: IAM chromatography offers a more "biomimetic" measure of lipophilicity.[6][7] The stationary phase consists of phospholipids covalently bonded to a silica support, simulating the phospholipid bilayer of a cell membrane.[6] Retention on an IAM column (log k_IAM) accounts for not only hydrophobic interactions but also polar and ionic interactions, potentially offering a better correlation with biological partitioning processes like membrane permeability.[13]
Computational (In Silico) Characterization
Computational models provide instantaneous lipophilicity predictions (calculated log P, or cLogP) directly from a molecule's 2D structure, making them invaluable for virtual screening of large compound libraries before synthesis.[14] These methods fall into several categories:
-
Fragment-Based Methods: These algorithms, like those used by ChemAxon or in ClogP, dissect a molecule into predefined structural fragments and sum their known lipophilicity contributions.[15][16] Correction factors are often applied to account for intramolecular interactions.
-
Atom-Based Methods: These approaches, such as XLOGP3, assign lipophilicity contributions to individual atom types, offering finer granularity than fragment-based methods.[17]
-
Whole-Molecule Approaches: These methods use molecular properties like polarizability and partial atomic charges or topological indices to calculate logP without breaking the molecule into parts.[18][19]
While incredibly fast, it is crucial to recognize that in silico models are predictive. Their accuracy is dependent on the training dataset used to develop the algorithm, and they can produce significant errors for novel chemical scaffolds not well-represented in the training data.[20][21]
Comparative Analysis of Lipophilicity Methods
The choice of method depends on the stage of research, available resources, and the required level of accuracy. A Senior Scientist must weigh the trade-offs to select the most appropriate tool.
| Feature | Shake-Flask Method | RP-HPLC | Computational (In Silico) |
| Principle | Direct Partitioning | Chromatographic Retention | Structure-Based Calculation |
| Parameter | log P_oct | log k_w, C18 log D | cLogP, AlogP, etc. |
| Accuracy | Gold Standard (High) | High (Correlative) | Variable (Predictive) |
| Throughput | Very Low | High | Ultra-High |
| Sample Req. | High (mg) | Low (µg) | None (Structure only) |
| Purity Req. | High | Low to Moderate | N/A |
| Cost/Run | High (Labor, Solvents) | Moderate | Very Low |
| Best For | Definitive characterization of lead compounds. | Screening, lead optimization, SAR studies. | Virtual screening, library design. |
Expert Insight: For a new series of N-phenylamino-azaspiranes, a tiered approach is most effective. Start with in silico predictions to filter large virtual libraries. Synthesized compounds should then be profiled using a high-throughput RP-HPLC method to generate reliable experimental data for building structure-activity relationships (SAR). The shake-flask method should be reserved for the final, definitive characterization of a few select preclinical candidates.
Experimental Protocol: RP-HPLC Determination of log k_w
This protocol describes a self-validating system for determining the lipophilicity index (log k_w) using RP-HPLC, grounded in established methodologies.[6][9]
Materials and Apparatus
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).
-
Column: Reversed-phase C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 10 mM ammonium acetate buffer, pH 7.4.
-
Mobile Phase B: Acetonitrile or Methanol (HPLC grade).
-
Test Compounds: N-phenylamino-azaspirane derivatives dissolved in DMSO or mobile phase B at ~1 mg/mL.
-
Calibration Standards: A set of 5-7 compounds with known log P values spanning the expected range of the test compounds.
Step-by-Step Methodology
-
System Preparation: Equilibrate the column with the initial mobile phase composition (e.g., 60% B) at a flow rate of 1.0 mL/min and a temperature of 25°C.
-
Dead Time (t_0) Determination: Inject a non-retained compound (e.g., uracil or sodium nitrate) to measure the column void time.
-
Isocratic Elution: For each compound (test and standards), perform a series of isocratic injections using different mobile phase compositions, ranging from high to low organic content (e.g., 80%, 70%, 60%, 50%, 40% Mobile Phase B).
-
Data Acquisition: Record the retention time (t_R) for each compound at each mobile phase composition.
-
Calculation of Retention Factor (k): For each run, calculate the retention factor k using the formula: k = (t_R - t_0) / t_0
-
Soczewiński Equation & Extrapolation:
-
For each compound, plot log k against the percentage of organic modifier (%B) in the mobile phase.
-
Perform a linear regression on the data points. The relationship is described by the Soczewiński equation: log k = log k_w - S * (%B).
-
The y-intercept of the regression line is the log k_w value, which represents the extrapolated log k value in 100% aqueous mobile phase.[12]
-
-
Calibration Curve: Plot the experimentally determined log k_w values for the calibration standards against their known literature log P_oct values. This creates a calibration curve that can be used to convert the log k_w of the N-phenylamino-azaspirane test compounds into an estimated log P value.
Workflow Visualization
Caption: RP-HPLC workflow for determining the lipophilicity index (log k_w).
Data Interpretation: A Comparative Case Study
To illustrate the application of these methods, consider the following hypothetical data for a series of N-phenylamino-azaspirane derivatives designed to probe the effect of aromatic substitution on lipophilicity and anticonvulsant activity.
| Compound ID | R-Group | log k_w (RP-HPLC) | cLogP (Fragment-Based) | cLogP (Atom-Based) | Anticonvulsant Activity (ED_50, mg/kg) |
| AZA-01 | H | 2.85 | 2.90 | 3.05 | 55 |
| AZA-02 | 4-Cl | 3.45 | 3.61 | 3.72 | 30 |
| AZA-03 | 4-OCH3 | 2.70 | 2.81 | 2.95 | 62 |
| AZA-04 | 4-CF3 | 3.81 | 3.95 | 4.01 | 25 |
| AZA-05 | 2,4-diCl | 4.15 | 4.32 | 4.45 | 18 |
Analysis:
-
Method Correlation: There is a strong positive correlation between the experimental log k_w values and the computationally predicted cLogP values from both algorithms. This provides confidence in using in silico methods for initial screening within this chemical series. However, note the systematic offset; the calculated values are consistently slightly higher than the experimental index.
-
Structure-Lipophilicity Relationship (SLR): As expected, adding lipophilic substituents (Cl, CF3) to the phenyl ring increases the measured lipophilicity (log k_w). The di-chloro substituted compound (AZA-05) is the most lipophilic. Conversely, the methoxy group (AZA-03) slightly reduces lipophilicity compared to the unsubstituted parent (AZA-01).
-
Lipophilicity-Activity Relationship: In this hypothetical series, increased lipophilicity correlates with improved anticonvulsant activity (lower ED_50). This suggests that enhancing blood-brain barrier penetration is beneficial for efficacy in this class. This finding aligns with published studies where lipophilicity plays a key role in the activity of these compounds.[11]
Relationship Between Lipophilicity Descriptors
Caption: Conceptual relationship between different lipophilicity measures.
Conclusion and Recommendations
The characterization of lipophilicity is an indispensable step in the development of N-phenylamino-azaspiranes as potential drug candidates. No single method is universally superior; instead, a strategic combination of computational and experimental techniques provides the most comprehensive understanding.
-
For high-throughput screening of virtual or nascent compound libraries, in silico cLogP calculations are the method of choice for their speed and cost-effectiveness.
-
For primary experimental characterization and establishing structure-activity relationships, RP-HPLC provides a reliable, accurate, and efficient means of determining a lipophilicity index (log k_w).
-
For in-depth, definitive characterization of late-stage lead compounds, the traditional shake-flask method remains the benchmark for obtaining an absolute log P value.
By judiciously applying these methods, researchers can efficiently navigate the chemical space of N-phenylamino-azaspiranes, optimizing their lipophilicity to enhance their pharmacokinetic profile and ultimately increase their probability of success as therapeutic agents.
References
- 1. scispace.com [scispace.com]
- 2. Synthesis, physicochemical and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones: part V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Lipophilicity--methods of determination and its role in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chem.pg.edu.pl [chem.pg.edu.pl]
- 8. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 9. researchgate.net [researchgate.net]
- 10. Determination of lipophilicity by reversed-phase high-performance liquid chromatography. Influence of 1-octanol in the mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lipophilicity characterization of new N-phenylamino-azaspiranes as potential anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. docs.chemaxon.com [docs.chemaxon.com]
- 17. Lipophilicity of fentalogs: Comparison of experimental and computationally derived data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Responsible Disposal of 2-Methyl-7-azaspiro[3.5]nonan-2-OL
The integrity of our research extends beyond the bench; it encompasses the entire lifecycle of the materials we use, including their final disposition. The proper disposal of specialized chemical reagents like 2-Methyl-7-azaspiro[3.5]nonan-2-OL is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific responsibility. This guide provides a procedural framework for the safe handling and disposal of this compound, grounded in established safety protocols and regulatory standards. Our objective is to empower researchers to manage chemical waste with confidence and precision, ensuring that safety and compliance are integral to the scientific process.
Part 1: Hazard Assessment and Waste Characterization
Before any disposal protocol can be established, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for this compound is not publicly indexed, data from structurally similar azaspiro compounds and related chemicals allow for a reasoned assessment of its likely hazard profile.
Anticipated Hazards:
-
Toxicity: Analogous compounds are classified as harmful if swallowed or in contact with skin.[1][2]
-
Irritation: Similar azaspiro compounds are known to cause skin and serious eye irritation.[3][4] Respiratory irritation is also a potential hazard.[3][4]
-
Physical State: The hydrochloride salt is a solid, suggesting the base compound may also be a solid at room temperature.
-
Reactivity: While specific reactivity data is unavailable, azaspiro compounds are generally stable under recommended storage conditions but may be incompatible with strong oxidizing agents.[3]
Based on this profile, any waste containing this compound must be treated as hazardous waste . Under the U.S. Environmental Protection Agency (EPA) regulations established by the Resource Conservation and Recovery Act (RCRA), this waste would likely be classified based on its toxic characteristics.[5][6]
Causality of Classification: The decision to classify this waste as hazardous stems from the potential for irritation and toxicity. Improper disposal, such as drain disposal, is strictly prohibited as it could introduce a toxic substance into aquatic ecosystems, and even small quantities of improperly disposed chemicals can contaminate large volumes of water and soil.[5][7]
Part 2: The Regulatory Framework for Laboratory Waste
The management of hazardous waste in a laboratory setting is a regulated activity. The EPA provides specific guidelines for waste generators, and institutions must adhere to these federal, state, and local rules.[6][7]
Key regulatory concepts for researchers include:
-
Generator Status: Your institution will have a designated generator status (e.g., Very Small, Small, or Large Quantity Generator) based on the volume of hazardous waste produced monthly, which dictates specific storage and handling requirements.[8]
-
Satellite Accumulation Areas (SAA): Laboratories are permitted to accumulate hazardous waste at or near the point of generation in designated SAAs.[7][8] This allows for short-term, controlled storage before the waste is collected for central processing.
-
Subpart K Regulations: Specifically designed for academic laboratories, these regulations offer a flexible framework for managing laboratory waste, emphasizing regular clean-outs and robust emergency planning.[5][9]
The following table summarizes key quantitative limits and requirements for SAAs, which are critical for maintaining compliance.
| Requirement | Specification | Rationale & Source |
| Maximum Volume | ≤ 55 gallons of hazardous waste | Prevents the accumulation of large, unsafe quantities of waste in a working laboratory space.[7][8] |
| Acutely Toxic Waste Limit | ≤ 1 quart (liquid) or 1 kg (solid) of P-listed waste | P-listed wastes are acutely toxic, necessitating stricter volume controls for safety.[7] |
| Container Status | Must be kept closed except when adding waste | Minimizes the release of hazardous vapors and prevents spills.[7] |
| Storage Time Limit | Up to 12 months (unless volume limits are reached sooner) | Ensures timely removal of waste, preventing degradation of containers and forgotten hazards.[7] |
Part 3: Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the disposal of waste containing this compound. Each step is designed to ensure safety, compliance, and a clear chain of custody.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing appropriate PPE. The choice of PPE is dictated by the hazard assessment.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or chemical safety goggles.[1]
-
Body Protection: A standard laboratory coat.
Step 2: Waste Container Selection and Labeling
The integrity of the disposal process begins with the container.
-
Container Choice: Use a container that is chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must be in good condition with a secure, leak-proof lid.[5][10]
-
Labeling: This is a critical compliance step. The container must be labeled with the words "Hazardous Waste" .[8] Additionally, list all chemical constituents, including "this compound" and any solvents or other reagents present. The label should also include a clear hazard warning, such as a pictogram for toxicity or irritation.[8]
Step 3: Waste Segregation and Accumulation
Proper segregation prevents dangerous chemical reactions and simplifies the final disposal process.
-
Do Not Mix: Do not mix this waste stream with other, incompatible waste types (e.g., strong acids, bases, or oxidizers).[5]
-
Accumulation: Store the sealed and labeled waste container in your laboratory's designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation.[7]
Step 4: Arranging for Disposal
Laboratory personnel are not responsible for the ultimate transport and disposal of hazardous waste. This function is performed by trained professionals.
-
Contact EHS: When your waste container is approaching full (no more than 90% capacity) or has reached its storage time limit, contact your institution's Environmental Health and Safety (EHS) office (or equivalent department) to schedule a waste pickup.[7][10][11]
-
Documentation: Complete any required waste pickup forms or online requests as per your institution's procedures. This documentation is essential for regulatory tracking.
The workflow for this disposal process can be visualized as a clear decision tree.
References
- 1. fishersci.com [fishersci.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. 2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride | C8H18Cl2N2 | CID 71743011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. danielshealth.com [danielshealth.com]
- 6. store.astm.org [store.astm.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. MedicalLab Management Magazine [medlabmag.com]
- 9. acs.org [acs.org]
- 10. ethz.ch [ethz.ch]
- 11. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
A Senior Application Scientist's Guide to Handling 2-Methyl-7-azaspiro[3.5]nonan-2-OL: A Precautionary Approach
Executive Summary: A Proactive Safety Framework
2-Methyl-7-azaspiro[3.5]nonan-2-OL is a specialized azaspirocyclic compound with potential applications in medicinal chemistry and drug discovery.[1][2][3] As with many novel reagents, comprehensive toxicological data is not yet publicly available. Therefore, this guide establishes a robust safety protocol based on a precautionary principle, deriving handling procedures from the known hazards of its core functional groups: a cyclic secondary amine (the 7-azaspiro[3.5]nonane core) and a tertiary alcohol.
Our approach is grounded in analyzing structural analogues to anticipate potential hazards. The parent 7-azaspiro[3.5]nonane structure is classified as a substance that causes severe skin burns and eye damage.[4] Furthermore, related azaspiro compounds and amines are known to be skin, eye, and respiratory irritants.[5][6][7] Consequently, we must assume this compound is, at a minimum, a significant irritant and potentially corrosive. This document provides the essential, immediate safety and logistical information required for its safe handling, from receipt to disposal.
Hazard Assessment: An Evidence-Based Analysis
The primary directive for handling this compound is to prevent physical contact and aerosol inhalation. The hydrochloride salt is a solid, making dust the primary exposure vector during handling.
Causality Behind Assumed Hazards:
-
Skin and Eye Corrosivity: The basic nitrogen atom in the azaspiro[3.5]nonane ring system is the primary driver of this hazard. Amines can be corrosive to skin and eyes, causing irritation or severe burns upon contact.[5] Safety data for the parent 7-azaspiro[3.5]nonane structure explicitly notes it causes severe skin burns and eye damage.[4]
-
Respiratory Irritation: Fine powders of amine-containing compounds can be readily inhaled. Similar azaspiro compounds are known to cause respiratory irritation.[7][8] Inhalation may lead to irritation of the nose, throat, and lungs.
-
Combustibility: While not highly flammable, the compound is listed as a combustible solid. Therefore, it should be kept away from sources of ignition.
The logical workflow for determining the necessary protective measures is illustrated below.
Caption: Logical workflow for establishing safety protocols.
Personal Protective Equipment (PPE) Protocol
A multi-level PPE approach is recommended, tailored to the specific experimental procedure. Engineering controls, such as a certified chemical fume hood, are mandatory for all operations involving the handling of the solid compound or its solutions.[8]
Table 1: Required PPE by Task
| Task | Engineering Control | Gloves | Eye/Face Protection | Lab Attire | Respiratory Protection |
| Receiving/Storage | N/A (Sealed Container) | Nitrile Gloves | Safety Glasses | Standard Lab Coat, Long Pants, Closed-Toe Shoes | Not required for sealed containers. |
| Weighing & Solution Prep | Chemical Fume Hood | Double-gloved (Nitrile or Neoprene) | Chemical Splash Goggles & Full-Face Shield | Chemical-Resistant Lab Coat | Recommended: N95 or higher-rated respirator for dust.[6][9] |
| Reaction Setup & Sampling | Chemical Fume Hood | Chemical-Resistant Gloves (e.g., Neoprene) | Chemical Splash Goggles | Chemical-Resistant Lab Coat | Not required if performed strictly within a fume hood. |
| Large-Scale Operations (>5g) | Chemical Fume Hood | Double-gloved (Neoprene over Nitrile) | Chemical Splash Goggles & Full-Face Shield | Chemical-Resistant Apron over Lab Coat | Required: Air-purifying respirator with appropriate cartridges.[10] |
Rationale for PPE Selection:
-
Double Gloving: Provides an extra layer of protection against tears and potential permeation, especially when handling powders where manual dexterity is required.
-
Face Shield over Goggles: When weighing the powder, a face shield is critical to protect the entire face from accidental splashes or puffs of dust that could bypass the seal of goggles.[9]
-
Chemical-Resistant Lab Coat: Standard cotton lab coats may absorb chemicals. A coat made of a resistant material like polyester or a specialized blend is preferable.
-
Respiratory Protection: While a fume hood is the primary barrier, a respirator is a necessary secondary defense against inhaling fine particulates during weighing operations.[9]
Operational and Disposal Plans
Step-by-Step Handling Procedures:
-
Preparation: Before handling, ensure a safety shower and eyewash station are accessible and unobstructed.[8] Prepare all necessary equipment and reagents to minimize time spent handling the open compound.
-
Weighing: Perform all weighing operations within a chemical fume hood. Use a disposable weigh boat. After weighing, gently tap the spatula on the inside of the container to dislodge any remaining powder before removing it from the hood.
-
Solubilization: Add solvent to the vessel containing the weighed solid inside the fume hood. Do not transport the dry powder outside of the hood. Ensure the vessel is capped before moving it to the reaction station.
-
Post-Handling Decontamination: Wipe down all surfaces within the fume hood where the compound was handled. Dispose of weigh boats, contaminated wipes, and gloves as hazardous waste. Wash hands thoroughly with soap and water after removing PPE.[6]
Spill Response:
In the event of a spill, immediate and correct action is crucial. The following workflow should be posted in the laboratory.
References
- 1. mdpi.com [mdpi.com]
- 2. WO2018153312A1 - Azaspiro compound and preparation method therefor and use thereof - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. 7-Azaspiro(3.5)nonane | C8H15N | CID 20277171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. fishersci.com [fishersci.com]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
